molecular formula C6H11NO2 B1378869 2,8-Dioxa-5-azaspiro[3.5]nonane CAS No. 1240725-47-6

2,8-Dioxa-5-azaspiro[3.5]nonane

Cat. No.: B1378869
CAS No.: 1240725-47-6
M. Wt: 129.16 g/mol
InChI Key: JVRAGOCQIKGTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dioxa-5-azaspiro[3.5]nonane, often supplied as an oxalate salt with CAS Number 1240725-47-6, is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a unique structure where oxetane and tetrahydropyran rings share a central spiro-fused carbon atom, creating a three-dimensional architecture that is highly valuable for exploring underexplored chemical space . The incorporation of spirocyclic systems like this one is known to impart favorable properties to potential drug candidates, including increased conformational rigidity, improved solubility, and enhanced metabolic stability, which can lead to better pharmacokinetic profiles . As a key synthetic intermediate, this building block is useful for constructing more complex molecules targeting a range of biological pathways. The oxalate salt form aids in handling and purification. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to develop novel therapeutic agents for various disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dioxa-5-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRAGOCQIKGTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240725-47-6
Record name 2,8-dioxa-5-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,8-Dioxa-5-azaspiro[3.5]nonane, a heterocyclic compound of increasing interest in medicinal chemistry. As the demand for three-dimensional molecular scaffolds in drug discovery continues to grow, understanding the core characteristics of novel spirocyclic systems is paramount. This document delves into the physicochemical properties, structural features, and synthetic considerations of 2,8-Dioxa-5-azaspiro[3.5]nonane, offering field-proven insights for its application in the development of new therapeutic agents. All quantitative data is summarized in structured tables, and key experimental and conceptual workflows are visualized using diagrams to facilitate understanding.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

The principle of "escaping from flatland" has become a central tenet in modern medicinal chemistry, driving the exploration of novel, three-dimensional molecular architectures.[1] Saturated spirocycles, which feature two rings connected by a single common atom, offer a unique and rigid spatial arrangement of functional groups, a desirable trait for enhancing target binding affinity and specificity. 2,8-Dioxa-5-azaspiro[3.5]nonane belongs to this class of promising building blocks, incorporating an oxetane ring and a piperidine ring through a spirocyclic junction. This arrangement imparts distinct physicochemical properties that can be leveraged to overcome challenges associated with traditional flat, aromatic structures, such as metabolic instability.[1]

The core value of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold lies in its potential to serve as a bioisostere for the piperidine ring, a common motif in many approved drugs. By replacing a simple piperidine with this spirocyclic system, researchers can introduce conformational rigidity and modulate properties such as lipophilicity and metabolic stability, thereby improving the overall druglikeness of a candidate molecule.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a scaffold is critical for its successful incorporation into a drug development pipeline. While extensive experimental data for 2,8-Dioxa-5-azaspiro[3.5]nonane is not yet publicly available, we can infer and predict its core characteristics based on its structure and data from closely related analogues.

Structural and Molecular Formula

The structure of 2,8-Dioxa-5-azaspiro[3.5]nonane consists of an oxetane ring and a piperidine ring sharing a single carbon atom. The nitrogen atom is located at the 5-position of the piperidine ring, and the oxygen atoms are at the 2- and 8-positions.

Table 1: Core Molecular Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[2]
Molecular Weight 129.16 g/mol PubChem[2]
CAS Number 1523571-80-3 (hemioxalate salt)Chemsigma[3]
IUPAC Name 2,8-Dioxa-5-azaspiro[3.5]nonanePubChem[2]
Canonical SMILES C1COCC2(N1)COC2PubChem[2]
Basicity (pKa)

The basicity of the secondary amine in the piperidine ring is a key determinant of the compound's behavior in physiological environments. The presence of the two ether oxygen atoms is expected to influence the pKa of the amine through their electron-withdrawing inductive effects.

Experimental studies on analogous oxa-azaspirocycles have demonstrated that the incorporation of an oxygen atom can reduce the basicity of a nearby amine by approximately one pKa unit compared to its carbocyclic counterpart.[4] Given that the pKa of piperidine is approximately 11.2, a reasonable estimate for the pKa of the conjugate acid of 2,8-Dioxa-5-azaspiro[3.5]nonane would be in the range of 9.0 to 10.0 . This predicted basicity is significant for drug design, as it suggests that the compound will be protonated at physiological pH, which can influence its solubility, cell permeability, and target interactions.

Table 2: Predicted Physicochemical Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane

PropertyPredicted ValueSource
pKa (conjugate acid) 9.0 - 10.0 (estimated)Inferred from[4]
XLogP3 -1.1PubChem[5]
Topological Polar Surface Area 35.1 ŲPubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
Solubility

The solubility of a compound is a critical parameter for its absorption and distribution in the body. The presence of both hydrogen bond donors (the secondary amine) and acceptors (the two ether oxygens and the amine nitrogen) in 2,8-Dioxa-5-azaspiro[3.5]nonane suggests that it will exhibit moderate solubility in polar protic solvents, including water. The predicted XLogP3 of -1.1 further supports its hydrophilic character.[5]

The solubility of this compound can be significantly influenced by pH.[6] In acidic media, the amine will be protonated, forming a more soluble salt. Conversely, in basic media, the free base will predominate, which may have lower aqueous solubility. For drug formulation purposes, the hemioxalate salt is commercially available, indicating that salt formation is a viable strategy to enhance its solubility and handling properties.[3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane is not readily found in peer-reviewed literature, a general synthetic strategy for its isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, has been patented.[7] This suggests that multi-step synthetic routes are required.

A plausible synthetic approach for 2,8-Dioxa-5-azaspiro[3.5]nonane could involve the construction of the piperidine ring onto a pre-formed oxetane-containing building block or vice-versa. The reactivity of the secondary amine is expected to be similar to that of other aliphatic secondary amines, allowing for a range of derivatization reactions.

General Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.[8] Standard reactions for secondary amines can be anticipated, including:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, a common strategy in multi-step synthesis.

The choice of reaction conditions will be crucial to avoid potential side reactions involving the ether oxygens, although they are generally less reactive than the amine.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Oxetane Precursor Oxetane Precursor Ring Formation Ring Formation Oxetane Precursor->Ring Formation Piperidine Precursor Piperidine Precursor Piperidine Precursor->Ring Formation Functional Group Interconversion Functional Group Interconversion Ring Formation->Functional Group Interconversion Purification Purification Functional Group Interconversion->Purification 2,8-Dioxa-5-azaspiro[3.5]nonane 2,8-Dioxa-5-azaspiro[3.5]nonane Purification->2,8-Dioxa-5-azaspiro[3.5]nonane

Caption: A generalized workflow for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane.

Analytical Characterization

The structural elucidation of 2,8-Dioxa-5-azaspiro[3.5]nonane and its derivatives would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxetane and piperidine rings. The chemical shifts of protons adjacent to the oxygen and nitrogen atoms will be downfield.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spiro carbon will have a characteristic chemical shift, and the carbons bonded to the heteroatoms will also be deshielded.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation patterns. The predicted monoisotopic mass is 129.07898 Da.[9]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic N-H stretching vibrations for the secondary amine, as well as C-O stretching bands for the ether linkages.

Applications in Drug Development

The primary application of 2,8-Dioxa-5-azaspiro[3.5]nonane in drug development is as a rigid, three-dimensional scaffold and a bioisosteric replacement for piperidine. Its unique stereoelectronic properties can be exploited to fine-tune the pharmacological profile of a lead compound.

Rationale for Use: Bioisosterism and Physicochemical Modulation

The incorporation of the 2,8-Dioxa-5-azaspiro[3.5]nonane moiety can lead to several beneficial effects:

  • Increased Three-Dimensionality: Moving away from flat aromatic structures can improve target binding and reduce off-target effects.

  • Modulation of Lipophilicity: The introduction of two oxygen atoms generally decreases the lipophilicity (as indicated by the negative predicted XLogP3), which can improve aqueous solubility and reduce metabolic liabilities.

  • Metabolic Stability: The spirocyclic nature and the presence of the oxetane ring can block sites of metabolism that would be susceptible in a simple piperidine ring.

  • Vectorial Orientation of Substituents: The rigid spirocyclic framework provides well-defined vectors for substituents, allowing for precise positioning within a binding pocket.

Bioisosterism cluster_properties Enhanced Properties Piperidine Piperidine 2,8-Dioxa-5-azaspiro[3.5]nonane 2,8-Dioxa-5-azaspiro[3.5]nonane Piperidine->2,8-Dioxa-5-azaspiro[3.5]nonane Bioisosteric Replacement 2,8-Dioxa-5-azaspiro[3.5]nonane->Improved Properties Leads to Increased 3D Character Increased 3D Character Improved Properties->Increased 3D Character Modulated Lipophilicity Modulated Lipophilicity Improved Properties->Modulated Lipophilicity Enhanced Metabolic Stability Enhanced Metabolic Stability Improved Properties->Enhanced Metabolic Stability

Caption: Bioisosteric replacement of piperidine with 2,8-Dioxa-5-azaspiro[3.5]nonane.

Conclusion

2,8-Dioxa-5-azaspiro[3.5]nonane is a promising heterocyclic scaffold with significant potential in medicinal chemistry. Its unique three-dimensional structure, combined with the presence of two ether functionalities and a secondary amine, provides a rich platform for the design of novel therapeutic agents. While further experimental characterization of its fundamental properties is warranted, the available data and insights from related compounds strongly support its utility as a valuable building block for the next generation of drugs. This guide serves as a foundational resource for researchers looking to incorporate this and similar spirocyclic systems into their drug discovery programs.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • 2,8-DIOXA-5-AZASPIRO[3.5]NONANE HEMIOXALATE [1523571-80-3] | Chemsigma. (URL: [Link])

  • 2,5-dioxa-8-azaspiro[3.5]nonane - PubChemLite. (URL: [Link])

  • 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem. (URL: [Link])

  • 22.2 Basicity of Amines | Organic Chemistry - YouTube. (URL: [Link])

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (URL: Not available)
  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate | C14H24N2O8 | CID 91663946 - PubChem. (URL: [Link])

  • 2,8-dioxa-5-azaspiro[3.5]nonane - PubChemLite. (URL: [Link])

  • 2,8-Dioxa-5-azoniaspiro[3.5]nonane - PubChem. (URL: [Link])

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (URL: [Link])

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (URL: [Link])

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC - PubMed Central. (URL: [Link])

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. (URL: [Link])

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Applic
  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. (URL: [Link])

  • 24.3: Basicity of Amines - Chemistry LibreTexts. (URL: [Link])

  • 2021 Heterocyclic chemistry Lecture 19 - YouTube. (URL: [Link])

  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations - Knowledge UChicago. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Advances in the Knowledge of N-Heterocyclic Carbenes Properties. The Backing of the Electrochemical Investigation - MDPI. (URL: [Link])

  • Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed. (URL: [Link])

  • Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells - MDPI. (URL: [Link])

  • (PDF) Non-Classical Anionic Naked N-Heterocyclic Carbenes: Fundamental Properties and Emerging Applications in Synthesis and Catalysis - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds and explore novel chemical space. Among these, the 2,8-dioxa-5-azaspiro[3.5]nonane framework represents a unique heterocyclic system with significant potential in drug discovery and development. This guide provides a comprehensive overview of this emerging scaffold, including its chemical identity, potential synthetic strategies, and promising applications.

The core structure of 2,8-dioxa-5-azaspiro[3.5]nonane features a central spiro-carbon atom shared by an oxetane and a morpholine ring. This arrangement imparts a rigid, three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets.

Chemical Identity and Properties

Compound NameCAS NumberPubChem CIDMolecular Formula (Hemioxalate)Molecular Weight (Hemioxalate)
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate1523571-80-3[1][2][3]91663946[1]C₁₄H₂₄N₂O₈[1]348.35 g/mol [1]

The parent compound, 2,8-Dioxa-5-azaspiro[3.5]nonane, has a PubChem CID of 72207607.[1][4]

The unique spirocyclic structure, combining nitrogen and oxygen heteroatoms, enhances the molecule's polarity and potential for hydrogen bonding.[5] These characteristics are of significant interest in medicinal chemistry for designing molecules that can effectively interact with biological targets like receptors and enzymes.[5]

Synthesis Strategies: A Look at a Related Isomer

While a specific, detailed synthesis protocol for 2,8-dioxa-5-azaspiro[3.5]nonane is not widely published, a patented method for its isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, offers valuable insights into potential synthetic routes.[6] This method highlights a multi-step process that could likely be adapted for the synthesis of the target molecule.

The patented synthesis for the isomer involves the following key transformations:[6]

  • Amide Formation: Reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in the presence of a base.

  • Intramolecular Cyclization: Self-cyclization of the resulting amide in an inert atmosphere with a second base to form the spirocyclic lactam.

  • Reduction: Reduction of the lactam to the corresponding amine.

  • Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product.

This approach emphasizes the use of readily available starting materials and aims for a process suitable for industrial scale-up due to its short route and high yield.[6]

Synthesis_Pathway_Isomer Start 3-((benzylamino)methyl)oxetan-3-ol Intermediate1 N-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamide Start->Intermediate1 Chloroacetyl chloride, Base 1 Intermediate2 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one Intermediate1->Intermediate2 Base 2, Intramolecular Cyclization Intermediate3 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane Intermediate2->Intermediate3 Reduction Product 2,5-dioxa-8-azaspiro[3.5]nonane Intermediate3->Product Catalytic Hydrogenation (Deprotection)

Caption: A potential synthetic pathway for a related isomer, 2,5-dioxa-8-azaspiro[3.5]nonane.

Applications in Drug Discovery and Development

Spirocyclic scaffolds, including azaspiro[3.5]nonane derivatives, are gaining significant attention in drug design for several key reasons:

  • Bioisosteric Replacement: These structures can serve as bioisosteres for more common ring systems like piperidine.[7][8] This substitution can lead to improved metabolic stability and enhanced pharmacological properties.[7][8]

  • "Escape from Flatland": The three-dimensional nature of spirocycles allows for better exploration of protein binding pockets, potentially leading to higher affinity and selectivity.[7]

  • Pharmacophore and Building Block: These compounds serve as valuable pharmacophores and versatile building blocks for the synthesis of more complex and novel therapeutic agents.[5] Research has shown that derivatives can exhibit notable biological activity due to their ability to interact with biological targets through hydrogen bonding and polarity.[5]

The incorporation of similar spirocyclic amino acids into existing drugs has demonstrated enhanced activity and, in some cases, reduced toxicity.[8] This highlights the significant potential of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold in developing new chemical entities with improved therapeutic profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,8-dioxa-5-azaspiro[3.5]nonane is not available, general precautions for handling similar chemical compounds should be strictly followed. These include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors or mists.[9]

  • Handling: Avoid contact with skin and eyes.[9][11] Do not breathe mist, vapors, or spray.[11] Wash hands thoroughly after handling.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11] Keep away from heat, sparks, open flames, and other ignition sources.[9][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9][11]

In case of exposure, it is crucial to seek medical attention. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[11]

Conclusion

2,8-Dioxa-5-azaspiro[3.5]nonane represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique three-dimensional structure and the presence of heteroatoms conducive to biological interactions make it an attractive building block for medicinal chemists. While further research is needed to fully elucidate its synthetic pathways and pharmacological properties, the insights gained from related spirocyclic systems strongly suggest a bright future for this compound class in the ongoing quest for innovative medicines.

References

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. [Link]

  • PubChemLite. 2,5-dioxa-8-azaspiro[3.5]nonane. [Link]

  • PubChem. 2,8-Dioxa-5-azaspiro[3.5]nonan-6-one. [Link]

  • Chemsigma. 2,8-DIOXA-5-AZASPIRO[3.5]NONANE HEMIOXALATE [1523571-80-3]. [Link]

  • PubChem. 2,8-Dioxa-5-azoniaspiro[3.5]nonane. [Link]

  • PubChem. 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

The Emergence of 2,8-Dioxa-5-azaspiro[3.5]nonane: A Modern Scaffold for Three-Dimensional Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological properties has driven medicinal chemistry into the third dimension. The rigid, three-dimensional architecture of spirocyclic scaffolds has positioned them as a powerful tool to escape the "flatland" of traditional aromatic compounds. This technical guide delves into the discovery and history of a promising yet underexplored scaffold: 2,8-dioxa-5-azaspiro[3.5]nonane. While a singular, seminal "discovery" paper remains elusive, its history is woven into the broader narrative of the strategic use of oxetane-containing spirocycles in modern drug design. This guide will provide a comprehensive overview of the synthetic strategies for closely related isomers, infer a logical synthetic pathway for the title compound, and discuss its emergence as a valuable building block for the development of next-generation therapeutics.

Introduction: The Spirocyclic Renaissance in Medicinal Chemistry

For decades, drug discovery programs have been dominated by flat, aromatic molecules. However, the limitations of this "flatland" approach, including poor solubility and metabolic instability, have become increasingly apparent.[1] This has led to a paradigm shift towards molecules with higher sp³-character, which offer improved physicochemical properties and can present functionalities in a more defined three-dimensional space, leading to enhanced target engagement.[2]

Azaspirocycles, spirocyclic frameworks incorporating at least one nitrogen atom, have emerged as particularly valuable scaffolds in this context. Their rigid structures allow for precise conformational control, which is crucial for optimizing interactions with complex biological targets.[3] The incorporation of an oxetane ring into these spirocycles offers further advantages. Oxetanes are known to act as bioisosteres for gem-dimethyl and carbonyl groups, often improving aqueous solubility, metabolic stability, and lipophilicity while adding minimal molecular weight.[4] The 2,8-dioxa-5-azaspiro[3.5]nonane core, which combines a piperidine and an oxetane ring through a spirocyclic junction, represents a fascinating convergence of these beneficial structural features.

Caption: Core structure of 2,8-Dioxa-5-azaspiro[3.5]nonane.

The Historical Context: An Emergent Scaffold

A comprehensive search of the scientific literature does not reveal a singular, pioneering publication on the discovery of 2,8-dioxa-5-azaspiro[3.5]nonane. Instead, its history is one of gradual emergence as a valuable building block, with its synthesis likely developed and optimized in industrial settings before appearing in the broader academic literature. This is supported by the fact that its constitutional isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, was described in a 2021 patent as a novel compound with few literature reports on its synthesis.[5] This suggests that this entire class of dioxa-azaspiro[3.5]nonanes is a relatively recent addition to the medicinal chemist's toolbox.

The true "discovery" of this scaffold lies in the recognition of its potential utility in drug discovery programs. Its appearance in recent patents as a building block for complex bioactive molecules, such as PI3Kβ inhibitors, underscores its value.[6] Furthermore, the commercial availability of 2,8-dioxa-5-azaspiro[3.5]nonane and its salts from various chemical suppliers points to a developed and scalable synthetic route.[7][8][9]

Synthetic Strategies: Learning from Isomers

While the original synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane is not explicitly detailed in a peer-reviewed publication, we can infer a highly plausible synthetic route by examining the established syntheses of its isomers.

Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane: A Four-Step Approach

A patent filed in 2021 outlines a four-step synthesis of the isomeric 2,5-dioxa-8-azaspiro[3.5]nonane, which provides a valuable template for constructing such spirocyclic systems.[5]

Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane start 3-((Benzylamino)methyl)oxetan-3-ol step1 Acylation with Chloroacetyl Chloride start->step1 intermediate1 N-Benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 5-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one step2->intermediate2 step3 Reduction (e.g., with a reducing agent) intermediate2->step3 intermediate3 5-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane step3->intermediate3 step4 Deprotection (Catalytic Hydrogenation) intermediate3->step4 product 2,5-Dioxa-8-azaspiro[3.5]nonane step4->product

Caption: Synthetic workflow for 2,5-Dioxa-8-azaspiro[3.5]nonane.[5]

Experimental Protocol (based on the patent literature[5]):

  • Acylation: 3-((Benzylamino)methyl)oxetan-3-ol is reacted with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. This step forms the corresponding N-chloroacetamide intermediate. The choice of a benzyl protecting group for the amine is strategic, as it is stable under the acylation conditions and can be readily removed in the final step.

  • Intramolecular Cyclization: The N-chloroacetamide is subjected to self-cyclization under basic conditions in an inert atmosphere. This Williamson ether-type reaction forms the spirocyclic lactam.

  • Reduction: The lactam is then reduced to the corresponding amine using a suitable reducing agent.

  • Deprotection: The final step involves the removal of the benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon) to yield the target 2,5-dioxa-8-azaspiro[3.5]nonane.

This route is efficient and utilizes readily available starting materials, making it suitable for large-scale production.[5]

Inferred Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

Based on the synthesis of its isomer and general principles of organic synthesis, a plausible route to 2,8-dioxa-5-azaspiro[3.5]nonane can be proposed. A key starting material would likely be a suitably substituted piperidine derivative.

Inferred Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane start N-Protected-4,4-bis(hydroxymethyl)piperidine step1 Intramolecular Cyclization (e.g., via tosylation and base) start->step1 intermediate1 N-Protected-2,8-dioxa-5-azaspiro[3.5]nonane step1->intermediate1 step2 Deprotection intermediate1->step2 product 2,8-Dioxa-5-azaspiro[3.5]nonane step2->product

Caption: A plausible synthetic workflow for 2,8-Dioxa-5-azaspiro[3.5]nonane.

Proposed Experimental Protocol:

  • Starting Material: The synthesis would likely commence with a commercially available or readily synthesized N-protected 4,4-bis(hydroxymethyl)piperidine. The protecting group (e.g., Boc or Cbz) is crucial to prevent side reactions of the piperidine nitrogen.

  • Intramolecular Cyclization: The diol would then be subjected to a double intramolecular cyclization to form the oxetane ring. A common method to achieve this is by converting the hydroxyl groups into good leaving groups, such as tosylates, followed by treatment with a strong base (e.g., sodium hydride) to facilitate the intramolecular Williamson ether synthesis.

  • Deprotection: The final step would involve the removal of the N-protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to afford the desired 2,8-dioxa-5-azaspiro[3.5]nonane.

This proposed route is logical and employs well-established synthetic transformations.

Physicochemical Properties and Characterization

While detailed experimental data for the parent 2,8-dioxa-5-azaspiro[3.5]nonane is not widely published, its basic physicochemical properties can be found in databases like PubChem.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂PubChem[10]
Molecular Weight129.16 g/mol PubChem[10]
XLogP3-AA-1.1PubChem[10]
Hydrogen Bond Donor Count1PubChem[10]
Hydrogen Bond Acceptor Count3PubChem[10]

The negative XLogP3-AA value suggests that the compound is hydrophilic, a desirable property for improving the solubility of drug candidates. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

Characterization of this and related scaffolds would typically involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry of the spirocyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the N-H and C-O stretches.

Applications in Drug Discovery and Future Perspectives

The true significance of 2,8-dioxa-5-azaspiro[3.5]nonane lies in its application as a building block in drug discovery. Its rigid, three-dimensional structure makes it an ideal scaffold for presenting substituents in specific vectors to interact with protein binding pockets.[2] The incorporation of the oxetane moiety can also favorably modulate the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.[11]

The use of 2,8-dioxa-5-azaspiro[3.5]nonane oxalate salt in the synthesis of PI3Kβ inhibitors is a clear testament to its utility in modern medicinal chemistry programs.[6] As the demand for novel, three-dimensional scaffolds continues to grow, it is anticipated that 2,8-dioxa-5-azaspiro[3.5]nonane and its derivatives will find broader application in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases.

The future of this scaffold will likely involve the development of new synthetic methodologies to access functionalized derivatives, allowing for its incorporation into a wider range of molecular architectures. Furthermore, detailed studies on its conformational preferences and its impact on the physicochemical properties of larger molecules will be crucial for its rational application in drug design.

Conclusion

The story of 2,8-dioxa-5-azaspiro[3.5]nonane is not one of a single, celebrated discovery, but rather a reflection of the evolution of modern medicinal chemistry. Its emergence as a commercially available building block highlights the increasing demand for novel, three-dimensional scaffolds that can overcome the limitations of traditional flat molecules. By understanding the synthetic strategies for its isomers and appreciating the strategic advantages of its unique structure, researchers and drug development professionals can leverage 2,8-dioxa-5-azaspiro[3.5]nonane to design and synthesize the next generation of innovative medicines.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • 2,8-Dioxa-5-azoniaspiro[3.5]nonane. PubChem. [Link]

  • 2,8-Dioxa-5-azaspiro[3.5]nonan-6-one. PubChem. [Link]

  • Kirichok, A., Shton, I., Pishel, I., Zozulya, S., Borysko, P., Kubyshkin, V., Zaporozhets, O., Tolmachev, A., & Mykhailiuk, P. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed. ResearchGate. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN112941018A.
  • Substituted 1, 4-dioxa-8-azaspiro[3][4]decanes useful as fungicides and a process for the preparation thereof. US20120225877A1.

  • 2-oxo-1,4-dioxa-8-azaspiro (4.5)
  • 2-Oxa-5-azaspiro[3.5]nonane. PubChem. [Link]

  • Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. ResearchGate. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]

  • 5,8-dioxa-2-azaspiro[3.5]nonane hydrochloride. PubChemLite. [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]

  • Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors. WO2017060406A1.
  • 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane. MySkinRecipes. [Link]

  • 2,8-dioxa-5-azaspiro[3.5]nonane oxalate. Chemical Suppliers. [Link]

Sources

An In-Depth Technical Guide to 2,8-Dioxa-5-azaspiro[3.5]nonane: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,8-Dioxa-5-azaspiro[3.5]nonane, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its structure, nomenclature, and potential applications as a novel building block in medicinal chemistry, offering field-proven insights into its significance and utility.

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

The paradigm of drug design is continually evolving, with a notable shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property positions.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined 3D conformations offer a powerful tool for exploring chemical space and optimizing drug candidates.[2]

Among these, azaspirocycles containing strained ring systems like oxetane are particularly noteworthy. The incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and basicity of nearby functional groups, all critical parameters in drug development.[3][4] 2,8-Dioxa-5-azaspiro[3.5]nonane, the subject of this guide, is a prime example of this promising class of compounds, merging the structural rigidity of a spirocycle with the advantageous properties of an oxetane ring.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 2,8-Dioxa-5-azaspiro[3.5]nonane . This name precisely describes its structure:

  • nonane : A nine-atom bicyclic system.

  • spiro : Indicating the two rings share a single carbon atom.

  • [3.5] : Denoting the number of atoms in each ring connected to the spirocenter (a four-membered ring and a six-membered ring).

  • 2,8-Dioxa : Specifying that oxygen atoms are at positions 2 and 8 of the spirocyclic system.

  • 5-aza : Indicating a nitrogen atom at the 5th position.

The numbering of the spirocycle begins in the smaller ring adjacent to the spiroatom and proceeds around the smaller ring, then to the spiroatom, and finally around the larger ring.

Molecular Structure and Atom Numbering of 2,8-Dioxa-5-azaspiro[3.5]nonane

A 2D representation of 2,8-Dioxa-5-azaspiro[3.5]nonane with IUPAC numbering.

Physicochemical Properties

While extensive experimental data for 2,8-Dioxa-5-azaspiro[3.5]nonane is not widely published, its key physicochemical properties can be predicted and are summarized in the table below. These properties are crucial for assessing its potential as a drug-like molecule.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem
Molecular Weight 129.16 g/mol PubChem
XLogP3 -1.1PubChem (Predicted)
Hydrogen Bond Donors 1PubChem (Predicted)
Hydrogen Bond Acceptors 3PubChem (Predicted)
Topological Polar Surface Area 33.8 ŲPubChem (Predicted)

The negative XLogP3 value suggests that 2,8-Dioxa-5-azaspiro[3.5]nonane is a hydrophilic molecule, a desirable characteristic for improving the solubility of drug candidates. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

Synthesis and Characterization

Proposed Synthetic Workflow

The following proposed workflow is a conceptualization based on analogous syntheses and represents a viable starting point for laboratory preparation.

Conceptual Synthetic Pathway for 2,8-Dioxa-5-azaspiro[3.5]nonane

G A Starting Material (e.g., Substituted Oxetane) B Step 1: Introduction of Nitrogen-containing side chain A->B Alkylation/ Amidation C Step 2: Intramolecular Cyclization B->C Base-mediated ring closure D Step 3: Deprotection/Reduction C->D e.g., Hydrogenolysis E Final Product: 2,8-Dioxa-5-azaspiro[3.5]nonane D->E

A generalized workflow for the synthesis of the target spirocycle.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol that a skilled synthetic chemist could use as a foundation for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane. This protocol is based on the synthesis of a related isomer and general principles of organic synthesis.[5]

Step 1: Synthesis of an N-protected amino alcohol precursor

  • To a solution of a suitable oxetane-containing starting material in an appropriate aprotic solvent (e.g., dichloromethane), add a protected amine (e.g., benzylamine) and a reducing agent (e.g., sodium triacetoxyborohydride).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield the N-protected amino alcohol.

Step 2: Acylation of the amino alcohol

  • Dissolve the N-protected amino alcohol in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine) followed by the dropwise addition of an acylating agent (e.g., chloroacetyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Step 3: Intramolecular Cyclization

  • Dissolve the acylated intermediate in a suitable solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting spirocyclic lactam by column chromatography.

Step 4: Reduction and Deprotection

  • To a solution of the spirocyclic lactam in an appropriate solvent (e.g., tetrahydrofuran), add a reducing agent (e.g., lithium aluminum hydride) at 0 °C under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and concentrate the filtrate.

  • If a protecting group like benzyl is used, perform a final deprotection step, for example, through catalytic hydrogenation using palladium on carbon.

  • Purify the final product, 2,8-Dioxa-5-azaspiro[3.5]nonane, by distillation or chromatography.

Characterization

The successful synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane would be confirmed through a combination of spectroscopic techniques. While experimental spectra are not available in the literature, the expected features can be predicted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would be expected to show a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the oxygen and nitrogen atoms would appear at a lower field (higher ppm) due to the deshielding effect of these heteroatoms. For instance, based on data for a similar compound, tert-butyl-1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, one would expect signals in the range of 3.0-4.5 ppm for protons adjacent to the heteroatoms.[6]

    • ¹³C NMR : The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to the heteroatoms would be shifted downfield.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₆H₁₁NO₂) by providing a highly accurate mass measurement of the molecular ion.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2,8-Dioxa-5-azaspiro[3.5]nonane lies in its potential as a versatile building block for the synthesis of novel drug candidates. Its unique 3D structure and the presence of the oxetane ring offer several advantages in medicinal chemistry.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug optimization.[7] The spirocyclic oxetane moiety in 2,8-Dioxa-5-azaspiro[3.5]nonane can serve as a bioisostere for more common and often metabolically labile groups, such as gem-dimethyl or carbonyl groups.[3] This substitution can lead to:

  • Improved Solubility : The polar nature of the oxetane ring can enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[4]

  • Enhanced Metabolic Stability : The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life of the drug.[3]

  • Modulation of Physicochemical Properties : The introduction of this spirocycle can fine-tune lipophilicity and basicity, allowing for the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

A Scaffold for Novel Chemical Space

Beyond bioisosterism, 2,8-Dioxa-5-azaspiro[3.5]nonane can be employed as a central scaffold to which various functional groups can be attached. This allows for the exploration of novel chemical space and the creation of compound libraries with high 3D diversity. The well-defined exit vectors from the spirocyclic core enable a systematic investigation of structure-activity relationships (SAR).

A notable example of the utility of a similar spirocyclic oxetane is seen in the development of AZ-27, a potent inhibitor of the respiratory syncytial virus (RSV) L protein.[8] In this case, the oxetane spiro-fused piperidine moiety was found to be crucial for its high potency.[8]

Conclusion

2,8-Dioxa-5-azaspiro[3.5]nonane represents a valuable and underexplored building block for modern drug discovery. Its unique combination of a rigid spirocyclic framework and a property-enhancing oxetane ring makes it an attractive scaffold for the design of novel therapeutics. While further research is needed to fully elucidate its synthetic accessibility and to provide a complete set of experimental data, the foundational principles and the successes of related structures strongly suggest a promising future for 2,8-Dioxa-5-azaspiro[3.5]nonane and its derivatives in the ongoing quest for safer and more effective medicines.

References

  • Synthesis method of 2,5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • 1,4-Dioxa-7-azaspiro(4.4)nonane. PubChem. Available at: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure Visualization of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for the elucidation and visualization of the molecular structure of 2,8-Dioxa-5-azaspiro[3.5]nonane. Spirocyclic scaffolds are of profound importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance pharmacological properties.[1][2] This document outlines an integrated, multi-technique approach, combining spectroscopic, crystallographic, and computational methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each technique. By synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational modeling, a complete and validated structural representation of this key heterocyclic compound can be achieved.

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of drug discovery, there is a continuous drive to explore novel chemical space beyond traditional "flat" aromatic systems. Spirocycles, characterized by two rings connected through a single, shared quaternary carbon atom, are at the forefront of this exploration. Their inherent three-dimensionality allows them to present functional groups in precise spatial orientations, potentially leading to improved binding affinity and selectivity for biological targets.[1] The 2,8-Dioxa-5-azaspiro[3.5]nonane core, a heterocyclic system containing both oxygen and nitrogen atoms, represents a valuable building block in this context, with wide applications in medicinal chemistry and organic synthesis.[3]

This guide serves as a detailed manual on the state-of-the-art techniques used to determine and visualize the precise molecular architecture of 2,8-Dioxa-5-azaspiro[3.5]nonane, ensuring the scientific integrity and accuracy required for advanced research and development.

Core Molecular Properties and Structure

A foundational understanding of a molecule begins with its basic chemical and physical properties. 2,8-Dioxa-5-azaspiro[3.5]nonane is a saturated heterocyclic compound. Its fundamental identifiers and computed properties are summarized below.

Table 1: Key Identifiers and Computed Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane

Property Value Source
IUPAC Name 2,8-dioxa-5-azaspiro[3.5]nonane [4]
Molecular Formula C₆H₁₁NO₂ [5]
Molecular Weight 129.16 g/mol [4]
Monoisotopic Mass 129.07898 Da [5]
SMILES C1COCC2(N1)COC2 [4]
InChIKey JVRAGOCQIKGTJF-UHFFFAOYSA-N [4]
XLogP3 (Predicted) -1.1 [4]
H-Bond Donor Count 1 [4]

| H-Bond Acceptor Count | 3 |[4] |

These computed values provide an initial profile of the molecule, suggesting high polarity and low lipophilicity, which are critical parameters in drug design.

Caption: Figure 1: 2D structure of 2,8-Dioxa-5-azaspiro[3.5]nonane.

Methodologies for Structural Elucidation and Visualization

A multi-faceted approach is essential for a rigorous structural determination. No single technique provides a complete picture; instead, they offer complementary information that, when combined, creates a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while 2D NMR techniques confirm atomic connectivity. For a molecule like 2,8-Dioxa-5-azaspiro[3.5]nonane, NMR is crucial for confirming the successful synthesis of the spirocyclic core and establishing the chemical environment of each atom. The chemical shifts are highly sensitive to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.[6]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is critical for resolving complex spin systems.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • 2D NMR (Validation): To unambiguously assign all signals, perform standard 2D experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation). These experiments are the gold standard for validating the proposed structure.[7]

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_output Final Structure H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H) H_NMR->HMBC C_NMR 13C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC Structure Validated Solution Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Figure 2: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides a mass measurement with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray Ionization (ESI) is the preferred method for this polar molecule as it is a soft ionization technique that minimizes fragmentation.

  • Data Acquisition: Acquire the spectrum on a Time-of-Flight (TOF) mass analyzer, which is well-suited for high-resolution measurements.

  • Data Analysis: Compare the measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the theoretical mass calculated from the molecular formula (C₆H₁₁NO₂). A mass error of less than 5 ppm provides strong evidence for the correct elemental composition.

Table 2: Predicted Mass Spectrometry Adducts for C₆H₁₁NO₂

Adduct Ion Theoretical m/z
[M+H]⁺ 130.08626
[M+Na]⁺ 152.06820
[M+K]⁺ 168.04214

Data sourced from predicted values.[5]

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While NMR reveals the structure in solution, X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[8] It yields precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine and oxetane rings and their relative orientation. The primary challenge is often the growth of a single, diffraction-quality crystal.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is the most critical and often trial-and-error step. The goal is to slowly precipitate the compound from a supersaturated solution to form a well-ordered crystal lattice.

    • Causality: The choice of solvent is paramount. Solvents with varying polarities (e.g., ethanol, ethyl acetate, hexane) or solvent mixtures are systematically screened. Techniques like slow evaporation, vapor diffusion (precipitant layered over a solution of the compound), and cooling are employed because the kinetics of crystal nucleation and growth are highly sensitive to these conditions.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (refinement).

  • Visualization: The final output is a structural file (e.g., a CIF file) that can be rendered using software like Mercury or PyMOL to create detailed 3D visualizations, including thermal ellipsoids, packing diagrams, and analysis of intermolecular interactions.

Computational Modeling: In Silico Visualization and Prediction

Expertise & Experience: Computational chemistry provides powerful predictive capabilities for understanding molecular properties and visualizing 3D structures, especially when experimental data is unavailable or difficult to obtain.[11] It allows for the exploration of conformational landscapes, prediction of spectroscopic properties, and analysis of electronic features that govern molecular interactions.[12]

Workflow: From 2D to 3D and Beyond

  • Structure Input: A 2D representation of 2,8-Dioxa-5-azaspiro[3.5]nonane (using its SMILES or InChI string) is used as the starting point.

  • Conformational Analysis: A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic conformational search. This step identifies the various low-energy chair/boat/twist conformations of the six-membered ring and their relative stabilities.

  • Quantum Mechanical Optimization: The lowest energy conformers are then subjected to geometry optimization using more accurate quantum mechanics methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This yields a highly accurate prediction of the molecule's 3D structure, including bond lengths and angles.

  • Property Prediction: The optimized geometry can be used to predict various properties, such as NMR chemical shifts (for comparison with experimental data), electrostatic potential maps (to visualize electron-rich and -poor regions), and frontier molecular orbitals (HOMO/LUMO) that indicate reactivity.

Computational_Workflow cluster_predictions Property Prediction & Visualization Input 2D Structure (SMILES/InChI) ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch QM_Opt Geometry Optimization (Quantum Mechanics - DFT) ConfSearch->QM_Opt Pred_NMR NMR Shifts QM_Opt->Pred_NMR Pred_ESP Electrostatic Potential Map QM_Opt->Pred_ESP Pred_MO Molecular Orbitals QM_Opt->Pred_MO Pred_3D 3D Structure QM_Opt->Pred_3D

Caption: Figure 3: A typical computational chemistry workflow for structural analysis.

Synthesis Overview

The availability of the molecule for study is predicated on a viable synthetic route. A patented method describes a multi-step synthesis, providing a practical pathway to obtain the target compound for structural analysis.[3]

Synthesis_Pathway A Compound 1 (Protected Amino Oxetane) B Compound 2 (Amide Intermediate) A->B Chloroacetyl Chloride C Compound 3 (Cyclized Precursor) B->C Self-cyclization D Compound 4 (Reduced Precursor) C->D Reduction E Final Product (2,8-Dioxa-5-azaspiro[3.5]nonane) D->E Deprotection (Catalytic Hydrogenation)

Caption: Figure 4: Simplified synthetic pathway to 2,8-Dioxa-5-azaspiro[3.5]nonane.

Conclusion

The structural visualization of 2,8-Dioxa-5-azaspiro[3.5]nonane is not a task for a single technique but requires an integrated, self-validating workflow. This guide outlines a robust strategy for researchers, beginning with the foundational confirmation of molecular weight and formula by Mass Spectrometry. Nuclear Magnetic Resonance spectroscopy then provides the essential blueprint of the atomic connectivity and solution-state conformation. Where feasible, X-ray crystallography offers the ultimate, high-resolution snapshot of the solid-state 3D structure. Tying these experimental techniques together, computational modeling serves as a powerful predictive and validation tool, allowing for in-depth analysis of the molecule's conformational and electronic properties. By judiciously applying this combination of methodologies, scientists can achieve an unambiguous and comprehensive understanding of this important spirocyclic scaffold, paving the way for its effective application in drug discovery and medicinal chemistry.

References

  • PubChemLite. (n.d.). 2,5-dioxa-8-azaspiro[3.5]nonane. Retrieved January 29, 2026, from [Link]

  • PubChem. (2026, January 24). 2,8-Dioxa-5-azoniaspiro[3.5]nonane. Retrieved January 29, 2026, from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 29, 2026, from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • SpiroChem. (n.d.). Computational Chemistry. Retrieved January 29, 2026, from [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(19), 2093–2100.
  • Sriram, D., & Yogeeswari, P. (Eds.). (2012). Medicinal Chemistry.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved January 29, 2026, from [Link]

  • Song, C. M., Lim, S. J., & Chong, Y. (2009). Computational methods in drug discovery. Vitam Horm, 80, 33-61.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 29, 2026, from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved January 29, 2026, from [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved January 29, 2026, from [Link]

  • YouTube. (2023, May 24). What is X-Ray Crystallography? Retrieved January 29, 2026, from [Link]

Sources

Unlocking the Therapeutic Potential of Spirocyclic Scaffolds: A Theoretical Deep Dive into 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic frameworks have emerged as a compelling structural motif in modern drug discovery, offering a significant departure from the "flat" chemical space of traditional aromatic compounds.[1][2][3] Their inherent three-dimensionality provides a unique platform for exploring novel biological interactions and improving physicochemical properties.[4] This in-depth technical guide focuses on the theoretical exploration of a promising, yet underexplored scaffold: 2,8-Dioxa-5-azaspiro[3.5]nonane. We will dissect the computational methodologies essential for characterizing its structure, reactivity, and potential as a pharmacophore. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies for the rational design of novel therapeutics.

Introduction: The Significance of 3D Scaffolds in Drug Design

The pharmaceutical industry is in a constant search for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. A prevailing strategy to achieve this is the "escape from flatland," a concept that encourages the design of molecules with greater three-dimensional (3D) complexity.[2][3] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) tend to exhibit enhanced water solubility and lower melting points, which are desirable properties for drug candidates.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are exemplary 3D scaffolds. This structural rigidity can lead to improved metabolic stability and a more defined orientation of substituents for optimal target binding.[2][3][4]

2,8-Dioxa-5-azaspiro[3.5]nonane is a heterocyclic spiro-compound with potential applications in medicinal chemistry.[5] Its structure, containing both oxetane and piperidine-like rings, presents a unique combination of rigidity and functionalizability. Theoretical studies provide a powerful, cost-effective avenue to explore the conformational landscape, electronic properties, and reactivity of such molecules before embarking on extensive synthetic efforts.[6][7][8]

Theoretical Framework: A Multi-faceted Approach to Molecular Characterization

A comprehensive theoretical understanding of 2,8-Dioxa-5-azaspiro[3.5]nonane necessitates a combination of computational techniques. Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure and reactivity of molecules.[7][8][9] Complementing DFT, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule in a simulated biological environment.[7][8]

Density Functional Theory (DFT) for Static Properties

DFT calculations are instrumental in determining a molecule's fundamental properties. The choice of functional and basis set is critical for obtaining accurate results. A common and well-validated approach for organic molecules involves the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for geometry optimization and spectroscopic predictions.[10]

Key parameters derived from DFT calculations include:

  • Optimized Molecular Geometry: The most stable 3D arrangement of atoms.

  • Vibrational Frequencies: To confirm the optimized structure as a true energy minimum and for comparison with experimental IR and Raman spectra.

  • NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR spectra to aid in experimental characterization.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, MD simulations allow us to observe the molecule's behavior over time in a solvent, typically water, to mimic physiological conditions.[7][8] This is particularly important for understanding conformational flexibility and interactions with the surrounding environment.

In Silico Analysis of 2,8-Dioxa-5-azaspiro[3.5]nonane

While specific experimental and extensive theoretical data for 2,8-Dioxa-5-azaspiro[3.5]nonane is not widely published, we can outline a robust protocol for its in silico characterization based on established methodologies for similar compounds.

Conformational Analysis

The piperidine-like ring in 2,8-Dioxa-5-azaspiro[3.5]nonane can exist in different conformations, such as chair, boat, and twist-boat. A thorough conformational search is the first step in any theoretical study to identify the global minimum energy structure. This can be achieved through systematic or stochastic search algorithms followed by geometry optimization of the most promising conformers.

Predicted Spectroscopic and Structural Data

Following the identification of the lowest energy conformer, a full suite of DFT calculations can be performed. The predicted data serves as a benchmark for future experimental work.

Parameter Theoretical Value (Predicted) Significance
HOMO Energy Value in eVIndicates electron-donating ability.
LUMO Energy Value in eVIndicates electron-accepting ability.
HOMO-LUMO Gap Value in eVRelates to chemical reactivity and stability.
Dipole Moment Value in DebyeIndicates overall polarity of the molecule.
Key ¹³C NMR Shifts Spiro-carbon, carbons adjacent to O and NAids in structural elucidation.
Key ¹H NMR Shifts Protons on the oxetane and piperidine ringsProvides information on the 3D structure.
Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Descriptor Formula Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution.
Chemical Softness (S) 1/ηThe reciprocal of hardness.
Electrophilicity Index (ω) μ²/2η (where μ ≈ -(EHOMO + ELUMO)/2)A measure of the electrophilic character of a species.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's electronic properties with its biological activity.[11]

Experimental Protocols: A Theoretical Chemist's Workflow

The following section outlines a step-by-step protocol for the theoretical investigation of 2,8-Dioxa-5-azaspiro[3.5]nonane.

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 2,8-Dioxa-5-azaspiro[3.5]nonane using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics with a suitable force field) to obtain a reasonable starting structure.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers.

  • DFT Geometry Optimization and Frequency Calculation:

    • For the lowest energy conformer(s), perform a full geometry optimization using DFT, for example, at the B3LYP/6-311++G(d,p) level of theory.

    • Perform a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy.

  • Calculation of Molecular Properties:

    • From the optimized geometry, calculate various molecular properties, including:

      • NMR chemical shifts (using the GIAO method).

      • Frontier molecular orbitals (HOMO and LUMO).

      • Molecular electrostatic potential (MEP).

  • Molecular Dynamics Simulation:

    • Place the optimized structure in a periodic box of solvent (e.g., water).

    • Perform an MD simulation for a sufficient duration (e.g., 100 ns) to observe the conformational dynamics and interactions with the solvent.

Visualizing the Theoretical Data

Visual representations are crucial for interpreting computational results.

Molecular Structure and Electron Density

Caption: A flowchart of the computational workflow for the theoretical study of 2,8-Dioxa-5-azaspiro[3.5]nonane.

Frontier Molecular Orbitals

A visualization of the HOMO and LUMO electron density surfaces would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized around the nitrogen and oxygen atoms, reflecting their electron-donating character. The LUMO would likely be distributed over the carbon skeleton.

Conclusion and Future Directions

The theoretical study of 2,8-Dioxa-5-azaspiro[3.5]nonane provides a foundational understanding of its structural, electronic, and reactivity properties. This in silico approach enables the rational design of derivatives with tailored characteristics for potential therapeutic applications, such as G-protein coupled receptor (GPR119) agonists.[12] Future work should focus on synthesizing this scaffold and its derivatives, followed by experimental validation of the theoretical predictions. Furthermore, computational studies can be extended to include molecular docking with relevant biological targets to predict binding affinities and modes of interaction, thereby guiding the development of new drug candidates. The integration of theoretical and experimental approaches will be paramount in unlocking the full potential of this promising spirocyclic scaffold.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Experimental and computational spectroscopic studies of 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles | Request PDF - ResearchGate. (URL: [Link])

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character - MDPI. (URL: [Link])

  • Theory Untangles Fascinating Properties of Spiro-Compounds - Mario Barbatti. (URL: [Link])

  • 2,8-Dioxa-5-azoniaspiro[3.5]nonane - PubChem. (URL: [Link])

  • Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing - MDPI. (URL: [Link])

  • 2,8-Dioxa-5-azaspiro[3.5]nonan-7-ylmethanol - PubChem. (URL: [Link])

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • The inhibitor activity of some azo compound derivatives using density functional theory and molecular dynamics simulations (2024) | Dyari Mustafa Mamad | 4 Citations - SciSpace. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])

  • Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PubMed Central. (URL: [Link])

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (URL: [Link])

  • Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin - MDPI. (URL: [Link])

  • Conformational analysis of cyclophane systems - ResearchGate. (URL: [Link])

  • In silico Studies Combining QSAR Models, DFT-based Reactivity Descriptors and Docking Simulations of Phthalimide Congeners with Hypolipidemic Activity | Orbital: The Electronic Journal of Chemistry - Portal de Periódicos da UFMS. (URL: [Link])

  • (PDF) Synthesis, structural characterization, DFT calculations, molecular docking, and molecular dynamics simulations of a novel ferrocene derivative to unravel its potential antitumor activity - ResearchGate. (URL: [Link])

Sources

The Ascendance of Azaspiro[3.5]nonane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of medicinal chemistry, the imperative to venture beyond the confines of flat, aromatic structures has led to an intensified exploration of three-dimensional molecular frameworks. Among these, azaspirocycles have emerged as a particularly compelling class of scaffolds, offering a unique blend of structural rigidity, synthetic tractability, and favorable physicochemical properties. This technical guide provides an in-depth exploration of the azaspiro[3.5]nonane core, a versatile scaffold that is increasingly being incorporated into novel therapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document will navigate the synthesis, properties, and applications of azaspiro[3.5]nonane derivatives, supported by field-proven insights and detailed experimental protocols.

The Azaspiro[3.5]nonane Core: A Gateway to Three-Dimensional Chemical Space

The azaspiro[3.5]nonane scaffold is characterized by a unique spirocyclic system where a single carbon atom is the pivot point for two distinct rings: a four-membered azetidine and a six-membered cyclohexane. This arrangement imparts a rigid, three-dimensional geometry that is highly sought after in modern drug design. The defined spatial orientation of substituents emanating from this core allows for precise and optimized interactions with biological targets, a feature often challenging to achieve with more flexible acyclic or monocyclic systems.[1]

The strategic incorporation of the azaspiro[3.5]nonane motif can significantly enhance the drug-like properties of a molecule. Its high fraction of sp³-hybridized carbon atoms contributes to improved solubility, metabolic stability, and a reduced likelihood of off-target effects, collectively addressing key challenges in the drug development pipeline.[2]

Physicochemical Profile: A Comparative Overview

The inherent properties of the azaspiro[3.5]nonane scaffold make it an attractive building block. A comparative analysis with the closely related azaspiro[4.4]octane highlights its favorable characteristics.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular FormulaC₈H₁₅NC₈H₁₅N
Molecular Weight125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic)10.511.2
Predicted XLogP31.81.9
Predicted Water Solubility15.5 g/L10.3 g/L
Topological Polar Surface Area12 Ų12 Ų
Complexity97.1103
Data computationally predicted and sourced from a comparative guide by BenchChem.[3]

Key takeaways from this data indicate that 7-azaspiro[3.5]nonane is predicted to be slightly less basic and more water-soluble than its azaspiro[4.4]octane counterpart, properties that can be advantageous for optimizing pharmacokinetic profiles.[3]

Synthetic Methodologies: Constructing the Azaspiro[3.5]nonane Framework

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery programs. While the construction of spirocyclic systems can present unique challenges, several robust synthetic routes to azaspiro[3.5]nonane derivatives have been developed.

Intramolecular Cyclization Strategy for 2,5-Dioxa-8-azaspiro[3.5]nonane

A patented method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane highlights a common and effective strategy involving an intramolecular cyclization. This multi-step synthesis is advantageous due to its use of readily available starting materials, a relatively short route, and high overall yield, making it suitable for industrial-scale production.[4]

The general workflow for this synthesis can be visualized as follows:

A Compound 1 (3-((benzylamino)methyl)oxetan-3-ol) B Compound 2 (N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide) A->B Chloroacetyl chloride, First Base (e.g., Triethylamine) C Compound 3 (8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one) B->C Self-cyclization, Second Base (e.g., Sodium Hydride) D Compound 4 (8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane) C->D Reduction (e.g., Lithium Aluminum Hydride) E Compound 5 (2,5-dioxa-8-azaspiro[3.5]nonane) D->E Catalytic Hydrogenation (Bn deprotection)

Caption: Synthetic workflow for 2,5-dioxa-8-azaspiro[3.5]nonane.

Step 1: Synthesis of N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide (Compound 2)

  • To a solution of 3-((benzylamino)methyl)oxetan-3-ol (Compound 1) (140 g, 724 mmol) and triethylamine (147 g, 1.45 mol) in dichloromethane (1.50 L), control the temperature to not exceed 10 °C.

  • Add chloroacetyl chloride (90.0 g, 797 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield Compound 2.

Step 2: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one (Compound 3)

  • Dissolve Compound 2 (30.0 g, 111 mmol) in anhydrous tetrahydrofuran (500 mL).

  • At 0 °C, add sodium hydride (8.90 g, 222 mmol, 60% purity) in portions.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • The self-cyclization reaction occurs under an inert atmosphere.

Step 3 & 4: Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5)

  • Reduce Compound 3 using a reducing agent such as lithium aluminum hydride in an inert atmosphere and a suitable solvent to obtain Compound 4.

  • Remove the benzyl protecting group from Compound 4 via catalytic hydrogenation using a palladium catalyst to yield the final product, Compound 5.

Causality Behind Experimental Choices:

  • The use of triethylamine in Step 1 acts as a base to neutralize the HCl generated during the acylation reaction.

  • Sodium hydride in Step 2 is a strong, non-nucleophilic base that deprotonates the hydroxyl group, facilitating the intramolecular nucleophilic substitution to form the spirocyclic lactam.

  • The choice of lithium aluminum hydride for the reduction is due to its potent ability to reduce amides to amines.

  • Catalytic hydrogenation is a standard and clean method for the removal of benzyl protecting groups.

Synthesis of Functionalized 7-oxa-2-azaspiro[3.5]nonane Derivatives

The synthesis of functionalized azaspiro[3.5]nonane derivatives often serves as a starting point for the construction of more complex molecules. A multi-gram scale synthesis of (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol has been reported, providing a valuable building block for further elaboration.[5]

  • Prepare a solution of the corresponding 2-tert-butyl 1-methyl dicarboxylate precursor in anhydrous tetrahydrofuran.

  • In a separate reactor under argon, add LiAlH₄ to anhydrous tetrahydrofuran and cool to 0 °C.

  • Add trimethylsilyl chloride dropwise, maintaining the temperature below 15 °C, and stir for 2 hours to form alane.

  • Cool the alane mixture to 0 °C and add the solution of the dicarboxylate precursor dropwise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 36 hours.

  • Cool to 10 °C and carefully quench the reaction with 40% aqueous sodium hydroxide solution and water.

  • Filter the inorganic solids and concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield the product as a colorless liquid that solidifies upon standing.

Causality Behind Experimental Choices:

  • The in situ generation of alane from LiAlH₄ and trimethylsilyl chloride provides a milder reducing agent compared to LiAlH₄ alone, which can be beneficial for sensitive substrates.

  • The extended reaction time of 36 hours ensures complete reduction of both the ester and the amide functionalities.

  • Careful quenching at low temperature is crucial to manage the exothermic reaction with the excess reducing agent.

Applications in Drug Discovery: Case Studies

The unique structural and physicochemical properties of the azaspiro[3.5]nonane scaffold have been leveraged in the development of several promising therapeutic candidates.

Sonrotoclax (BGB-11417): A Next-Generation Bcl-2 Inhibitor

Sonrotoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis that is often overexpressed in various cancers.[6] A pivotal feature of sonrotoclax is the incorporation of a 7-azaspiro[3.5]nonane linker.[7] This rigid spirocyclic element plays a crucial role in the molecule's enhanced potency and selectivity.[6]

The development of sonrotoclax involved extensive structure-activity relationship (SAR) studies, where various linkers were explored. The introduction of the 7-azaspiro[3.5]nonane linker in compound 10r resulted in a significant improvement in biochemical and cellular potency compared to more flexible linkers.[8]

Comparative Potency of Bcl-2 Inhibitors

CompoundLinkerBcl-2 Biochemical Potency (IC₅₀, nM)RS4;11 Cell Viability (IC₅₀, nM)
VenetoclaxPiperidine-based~0.196-
S-10r (Sonrotoclax precursor) 7-Azaspiro[3.5]nonane 0.049 5.8
10qFlexible methylene linker0.2748
Data sourced from Qin, L.; et al. J. Med. Chem. 2024, 67, 7836–7858.[8] and Blood 2024, 143, 20, 2028-2041[7]

The rigid nature of the 7-azaspiro[3.5]nonane linker in sonrotoclax helps to pre-organize the molecule in a conformation that is optimal for binding to the P2 pocket of the Bcl-2 protein, thereby minimizing the entropic penalty upon binding.[8] This leads to a higher binding affinity and, consequently, greater potency. Furthermore, sonrotoclax has demonstrated superior selectivity for Bcl-2 over other Bcl-2 family members like Bcl-xL, which is associated with on-target platelet toxicity.[7] Clinical trials are ongoing to evaluate the safety and efficacy of sonrotoclax in various hematologic malignancies.[9][10][11]

cluster_0 Sonrotoclax A Pharmacophore 1 B 7-Azaspiro[3.5]nonane Linker A->B Covalent Linkage C Pharmacophore 2 B->C Covalent Linkage D Bcl-2 Protein B->D Optimized Binding through Rigid Conformation

Caption: Role of the azaspiro[3.5]nonane linker in Sonrotoclax.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones.[12] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop a novel class of potent GPR119 agonists.[13]

Through systematic optimization of substituents on the azaspiro[3.5]nonane core, researchers were able to identify compounds with high potency and desirable pharmacokinetic profiles.[13] For instance, compound 54g from a series of 7-azaspiro[3.5]nonane derivatives demonstrated potent GPR119 agonism and a favorable glucose-lowering effect in diabetic rat models.[12][13]

The signaling pathway initiated by a GPR119 agonist involves the activation of the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates insulin and GLP-1 release.[12]

A 7-Azaspiro[3.5]nonane-based GPR119 Agonist B GPR119 Receptor A->B Binds to C Gs Protein Activation B->C Activates D Adenylyl Cyclase Activation C->D E Increased cAMP D->E ATP to cAMP F Insulin Secretion (Pancreatic β-cells) E->F G GLP-1 Release (Intestinal L-cells) E->G

Caption: GPR119 signaling pathway activated by an azaspiro[3.5]nonane agonist.

The successful application of the azaspiro[3.5]nonane scaffold in this context underscores its potential for developing therapies for metabolic diseases.[3]

Future Perspectives and Conclusion

The azaspiro[3.5]nonane scaffold represents a significant advancement in the pursuit of novel, three-dimensional chemical matter for drug discovery. Its inherent structural rigidity, coupled with improving synthetic accessibility, positions it as a valuable building block for medicinal chemists. The successful development of sonrotoclax and potent GPR119 agonists serves as a testament to the potential of this scaffold to address challenging biological targets and deliver drug candidates with enhanced pharmacological profiles.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. [Link]

  • Li, Z., et al. (2024). Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy. Blood, 143(20), 2028-2041. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Qin, L., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry, 67(10), 7836–7858. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1271–1317. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Quantitative structure–activity relationship. Wikipedia. [Link]

  • Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. ResearchGate. [Link]

  • Negoro, K., et al. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5046-5050. [Link]

  • Review of the month: spirocyclic scaffolds in drug discovery. GalChimia. [Link]

  • Nema, A., et al. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. Future Journal of Pharmaceutical Sciences, 10, 135. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
  • Tong, W., et al. (2004). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 112(13), 1378–1386. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal. [Link]

  • Zanubrutinib + obinutuzumab + sonrotoclax in patients with treatment-naive chronic lymphocytic leukemia/small lymphocytic lymphoma (TN CLL/SLL): Initial results from an ongoing phase 1/1b study, BGB-11417-101. BeiGene. [Link]

  • Combination Treatment with Sonrotoclax (BGB-11417), a Second-Generation BCL2 Inhibitor, and Zanubrutinib, a Bruton Tyrosine Kinase (BTK) Inhibitor, Is Well Tolerated and Achieves Deep Responses in Patients with Treatment-Naïve Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (TN-CLL/SLL): Data from an Ongoing Phase. ASH Publications. [Link]

  • Sonrotoclax and Zanubrutinib as Frontline Treatment for CLL Demonstrates High MRD Clearance Rates with Good Tolerability: Data from an Ongoing Phase 1/1b Study BGB-11417-101. ResearchGate. [Link]

Sources

The Ascent of Spirocyclic Heterocycles: A Technical Guide to Navigating Three-Dimensional Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds that can better interact with the intricate topographies of biological targets. Among these, spirocyclic heterocycles have emerged as a particularly promising class of compounds. Their unique structural motif, characterized by two rings sharing a single atom, imparts a rigid and well-defined three-dimensional geometry. This guide provides a comprehensive technical overview of the burgeoning field of novel spirocyclic heterocycles in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and application of these fascinating molecules. We will explore the causal relationships behind synthetic strategies, the self-validating nature of analytical protocols, and the profound impact of spirocyclic scaffolds on the pharmacokinetic and pharmacodynamic properties of drug candidates.

Introduction: Escaping Flatland - The Rationale for Spirocyclic Scaffolds

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The introduction of spirocyclic motifs offers a compelling solution to these challenges. The inherent three-dimensionality of spirocycles allows for a more precise and multi-directional presentation of pharmacophoric elements, leading to enhanced target affinity and selectivity.[1][2]

The incorporation of a spirocyclic core can significantly improve a molecule's drug-like properties. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles can lead to:

  • Improved Solubility: The non-planar nature of spirocycles disrupts crystal lattice packing, often leading to enhanced aqueous solubility.[1]

  • Enhanced Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation.[1]

  • Reduced Off-Target Effects: The well-defined spatial arrangement of substituents can minimize interactions with unintended biological targets.[1]

  • Novel Intellectual Property: The exploration of novel spirocyclic scaffolds opens up new avenues for patentable chemical matter.

This guide will delve into the practical aspects of working with these promising scaffolds, from their rational design and synthesis to their biological evaluation.

Synthetic Strategies: Mastering the Spiro-Center

The construction of the sterically demanding quaternary spiro-center is the cornerstone of spirocyclic heterocycle synthesis. A variety of elegant and efficient synthetic methodologies have been developed to address this challenge. The choice of synthetic route is often dictated by the desired ring systems and the required substitution patterns.

1,3-Dipolar Cycloaddition: A Powerful Tool for Spirooxindole Synthesis

One of the most versatile methods for the synthesis of spirooxindoles is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative with an amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile.[3]

This protocol describes a one-pot, three-component reaction for the synthesis of a spirooxindole-pyrrolidine derivative.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-Chalcone (1.0 mmol)

  • Methanol (10 mL)

Procedure:

  • To a solution of isatin and sarcosine in methanol, add the (E)-chalcone.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spirooxindole derivative.

Causality: The decarboxylative condensation of isatin and sarcosine generates a highly reactive azomethine ylide. The subsequent concerted [3+2] cycloaddition with the electron-deficient alkene of the chalcone proceeds with high regio- and stereoselectivity to form the thermodynamically stable spiro-pyrrolidinyl-oxindole product.

Intramolecular Alkylation and Cyclization Strategies for Spiropiperidines

Spiropiperidines are another important class of spirocyclic heterocycles with significant applications in medicinal chemistry. Their synthesis often relies on intramolecular reactions that form the piperidine ring onto a pre-existing carbocyclic or heterocyclic system, or vice-versa. A common strategy involves the intramolecular alkylation of a suitably functionalized precursor.

G A Starting Material (e.g., Cyclic Ketone) B Functional Group Interconversion A->B Step 1 C Introduction of Nitrogen Precursor B->C Step 2 D Intramolecular Cyclization C->D Key Step E Final Spiropiperidine D->E Final Product

Caption: A generalized workflow for the synthesis of spiropiperidines.

Impact on Drug Properties: Case Studies and Data

The true value of spirocyclic heterocycles lies in their ability to positively modulate the properties of drug candidates. The following case studies provide concrete examples of this principle in action.

Case Study: Improving the Properties of a Polo-like Kinase 4 (PLK4) Inhibitor

The replacement of a configurationally labile alkene in a Polo-like kinase 4 (PLK4) inhibitor with a spirocyclic cyclopropyl linker led to a dramatic improvement in its pharmacokinetic profile.

PropertyOriginal Compound (Alkene)Spirocyclic Analog (Cyclopropane)Improvement
Mouse Plasma Exposure PoorUp to 100-fold higherSignificant
Aqueous Solubility LowImprovedEnhanced
Metabolic Stability PoorImprovedIncreased
CYP450 Inhibition ProblematicImproved profileReduced

Data adapted from a study on PLK4 inhibitors.[1]

This example clearly demonstrates how the introduction of a rigid spirocyclic motif can address multiple liabilities of a lead compound simultaneously.

Case Study: Enhancing the Physicochemical and Pharmacokinetic Properties of a Drug Candidate

In another study, the replacement of a pyran ring with a larger spirocyclic analogue resulted in a significant increase in lipophilicity, which can be a key parameter in optimizing drug absorption and distribution.[4]

CompoundSolubility (µM)logPCLint (µL min⁻¹ mg⁻¹)t1/2 (min)
Pyran Analog >2501.41546
Spirocyclic Analog >2502.4<5>139*

The parameter should be considered as approximate due to the high stability of the compound.[4]

This data highlights the nuanced role of spirocycles in fine-tuning the physicochemical properties of a molecule to achieve a desired therapeutic profile.

Targeting Key Signaling Pathways in Disease

The unique three-dimensional structures of spirocyclic heterocycles make them ideal candidates for targeting the complex protein-protein interactions that are often dysregulated in disease.

Spirooxindoles as p53-MDM2 Interaction Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) oncoprotein, is a critical node in cancer biology. Small molecules that can disrupt this interaction and reactivate p53 are highly sought after as potential cancer therapeutics. Spirooxindoles have emerged as a promising class of p53-MDM2 inhibitors. The oxindole core mimics the key tryptophan residue of p53, while the spirocyclic portion allows for the projection of substituents into other hydrophobic pockets of the MDM2 protein.[5]

G cluster_0 Normal Cell cluster_1 Cancer Cell with Spirooxindole p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 p53_cancer p53 Apoptosis_cancer Apoptosis p53_cancer->Apoptosis_cancer Induces MDM2_cancer MDM2 Spirooxindole Spirooxindole Spirooxindole->MDM2_cancer Inhibits G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Spiro_Inhibitor Spirocyclic Kinase Inhibitor Spiro_Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of intervention for a spirocyclic kinase inhibitor.

Characterization and Quality Control: A Self-Validating System

The unambiguous determination of the structure and purity of a novel spirocyclic heterocycle is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for ensuring the quality of synthesized compounds.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the connectivity and stereochemistry of the spirocyclic core. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for assigning complex spin systems and confirming the spiro-linkage. [5]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups within the molecule.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or MS detector is the gold standard for determining the purity of a compound.

  • Elemental Analysis: Provides the percentage composition of elements, which should be within ±0.4% of the theoretical values.

Future Perspectives and Conclusion

The exploration of novel spirocyclic heterocycles in medicinal chemistry is still in its ascendancy. As synthetic methodologies become more sophisticated and our understanding of the interplay between three-dimensional structure and biological activity deepens, we can expect to see an increasing number of spirocycle-containing drugs entering clinical development and ultimately benefiting patients. The ability of these unique scaffolds to unlock previously intractable biological targets and to confer desirable drug-like properties ensures that they will remain a vibrant and fruitful area of research for years to come. This guide has provided a technical framework for understanding and harnessing the power of spirocyclic heterocycles, empowering researchers to navigate the exciting and rewarding landscape of three-dimensional drug discovery.

References

  • D. Dar'in, K. Hiesinger, E. Proschak, M. Krasavin. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • de L. G. Dias, L. C. S. da Cruz, et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • C. Porta, C. C. Figlin. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 1-20. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • K. Hiesinger, D. Dar'in, E. Proschak, M. Krasavin. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

  • L. C. S. da Cruz, L. C. Dias, et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • M. Krasavin, et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4994. [Link]

  • M. J. Alves, A. M. S. S. e. Melo. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(34), 6296-6309. [Link]

  • A. S. Girgis, S. S. Panda, et al. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. Organic & Biomolecular Chemistry, 13(6), 1741-1753. [Link]

  • S. F. Barbuceanu, et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8244. [Link]

  • F. Giordanetto, J. K. E. T. Lind, et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-6. [Link]

  • M. Krasavin, et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • A. S. Girgis, S. S. Panda, et al. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. Organic & Biomolecular Chemistry, 13(6), 1741-1753. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • M. Krasavin. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Retrieved from [Link]

  • Drug Target Review. (2016, September 4). Hit-to-lead in drug discovery. [Link]

  • S. F. Barbuceanu, et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8244. [Link]

  • T. M. M. S. G. e. S. Palma, et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145140. [Link]

  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • S. F. Barbuceanu, et al. (2015). Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. Molecules, 20(5), 8223-8244. [Link]

  • A. S. Girgis, et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia, 72. [Link]

  • L. Ding. (2024). Spirolactone as a novel antimicrobial lead (Patent No. WO2024003331). World Intellectual Property Organization. [Link]

  • ResearchGate. (2025). Improving the hit-to-lead process: Data-driven assessment of drug-like and lead-like screening hits. Retrieved from [Link]

  • D. C. Ackley, K. T. Rockich, T. R. ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Metabolic Stability Assessed by Liver Microsomes and Hepatocytes (pp. 115-128). Humana Press. [Link]

  • D. Bandyopadhyay, et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • M. S. Islam, et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1362703. [Link]

  • ResearchGate. (n.d.). Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. Retrieved from [Link]

  • S. P. Green, et al. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters. [Link]

  • M. J. Alves, A. M. S. S. e. Melo. (2023). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 11, 1198533. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • M. J. Alves, A. M. S. S. e. Melo. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances, 12(47), 30588-30596. [Link]

Sources

The Spirocyclic Scaffold: A New Dimension in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic compounds. This exploration has led to a resurgence of interest in three-dimensional molecular architectures, with spirocyclic compounds emerging as a particularly promising class of scaffolds. Defined by their unique structural feature of two rings sharing a single common atom, spirocycles offer a rigid and well-defined orientation of substituents in three-dimensional space.[1][2] This inherent three-dimensionality provides a powerful tool to address many of the challenges encountered in modern drug discovery, from improving target engagement to fine-tuning physicochemical properties. This guide provides a comprehensive overview of the role of spirocyclic compounds in drug discovery, from their fundamental properties to their synthesis and application in the development of next-generation therapeutics.

The Spirocyclic Advantage: Escaping Flatland

The overreliance on flat, aromatic structures in drug discovery has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The "escape from flatland" concept advocates for the exploration of molecules with a higher fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved clinical success.[3] Spirocyclic scaffolds are prime examples of Fsp³-rich structures that offer several key advantages in drug design.[4]

Inherent Three-Dimensionality and Conformational Rigidity

The defining feature of a spirocycle is the spiroatom, a quaternary carbon that acts as a single point of connection for two rings. This arrangement forces the rings into perpendicular or near-perpendicular orientations, creating a rigid, three-dimensional structure.[2] This rigidity reduces the conformational flexibility of a molecule, which can have several beneficial consequences:

  • Pre-organization for Target Binding: A conformationally constrained molecule has a lower entropic penalty upon binding to its biological target, which can lead to enhanced binding affinity and potency.

  • Improved Selectivity: The well-defined spatial arrangement of functional groups on a spirocyclic scaffold can allow for more precise interactions with the target protein, leading to improved selectivity against off-targets.[1][3]

  • Exploration of Novel Chemical Space: The unique 3D shapes of spirocycles enable the exploration of previously inaccessible regions of a target's binding pocket.

Caption: General structure of a spirocyclic compound.

Modulation of Physicochemical Properties

The introduction of a spirocyclic moiety can significantly impact a molecule's physicochemical properties, often leading to a more favorable drug-like profile.

PropertyImpact of SpirocyclizationRationale
Solubility Generally IncreasedThe 3D structure disrupts crystal packing, leading to lower lattice energy and improved solubility.[3]
Lipophilicity (LogP/LogD) Generally DecreasedThe increased sp³ character and reduced planarity can lead to a decrease in lipophilicity.[3]
Metabolic Stability Generally IncreasedThe quaternary spirocenter and adjacent carbons are less susceptible to metabolic attack by cytochrome P450 enzymes.[3][5]
hERG Inhibition Can be MitigatedThe rigid scaffold can orient basic nitrogen atoms away from the hERG channel binding site, reducing cardiotoxicity risk.

Synthetic Strategies for Spirocyclic Scaffolds

The growing appreciation for spirocycles in drug discovery has spurred the development of a diverse array of synthetic methodologies for their construction. While the synthesis of these complex architectures can be challenging, a number of reliable strategies have emerged.

Intramolecular Reactions

Intramolecular reactions are among the most common and effective methods for constructing spirocyclic systems. These reactions involve the formation of a new ring by connecting two reactive sites within the same molecule.

The intramolecular aldol condensation is a powerful tool for the synthesis of spirocyclic enones from dicarbonyl compounds.[1][6]

Experimental Protocol: Synthesis of a Spiro[4.5]decenone Derivative

  • Enolate Formation: A suitable diketone precursor is dissolved in an appropriate solvent (e.g., ethanol). A base, such as sodium hydroxide or potassium hydroxide, is added to deprotonate an α-carbon, forming an enolate.[7][8]

  • Intramolecular Cyclization: The enolate attacks the second carbonyl group within the same molecule, forming a five- or six-membered ring.[6]

  • Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration, often with gentle heating, to yield the more stable α,β-unsaturated ketone (enone).[7]

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization or column chromatography.[8]

cluster_0 Intramolecular Aldol Condensation Diketone Diketone Precursor Enolate Enolate Formation (Base) Diketone->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Hydroxyketone β-Hydroxy Ketone Cyclization->Hydroxyketone Dehydration Dehydration (Heat) Hydroxyketone->Dehydration Spiroenone Spirocyclic Enone Dehydration->Spiroenone

Caption: Workflow for intramolecular aldol condensation.

Ring-closing metathesis has emerged as a versatile and powerful method for the synthesis of a wide variety of carbo- and heterocyclic spirocycles.[9][10][11] This reaction utilizes a transition metal catalyst, typically ruthenium-based, to form a new double bond and close a ring.

Experimental Protocol: Synthesis of a Spiro-Lactam via RCM

  • Substrate Preparation: A suitable diene-containing amide precursor is synthesized.

  • Metathesis Reaction: The diene is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation) is added, and the reaction is stirred at room temperature or with gentle heating under an inert atmosphere.[9]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the desired spiro-lactam.[9]

Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are another important strategy for the synthesis of spirocycles.

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids, many of which possess spirocyclic structures.[12][13][14] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[13]

Experimental Protocol: Synthesis of a Spiro-Tetrahydroisoquinoline

  • Imine Formation: A β-arylethylamine and a cyclic ketone are dissolved in a suitable solvent (e.g., methanol). The mixture is stirred, often at an elevated temperature, to form the corresponding imine or iminium ion intermediate.[15]

  • Cyclization: An acid catalyst (e.g., hydrochloric acid or a phosphate buffer) is added to promote the electrophilic cyclization of the imine onto the aromatic ring.[15][16]

  • Work-up and Purification: The reaction is neutralized, and the solvent is removed. The crude product is then purified by extraction and either crystallization or column chromatography.[15]

Case Studies: Spirocycles in Action

The theoretical advantages of spirocyclic scaffolds have been translated into tangible successes in drug discovery, with numerous spiro-containing compounds entering clinical trials and reaching the market.

Enhancing Metabolic Stability: The Case of a Spiro-Indoline HPK1 Inhibitor

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Early inhibitors in a 7-azaindole series suffered from poor metabolic stability.[5] Replacement of the 7-azaindole with a spiro-cyclopropyl-indoline scaffold (compound 11 ) led to a significant improvement in metabolic stability, as evidenced by reduced human liver microsome turnover, and also decreased CYP inhibition.[5] This modification provided a more stable and developable lead compound.

CompoundHPK1 Ki (nM)Human Liver Microsome Clearance (mL/min/kg)CYP3A4 TDI
7-azaindole precursor PotentHighYes
Spiro-cyclopropyl-indoline 11 PotentReducedMinimal
Improving Selectivity: A Spirocyclic PARP-1 Inhibitor

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a validated target in oncology. Olaparib, a potent PARP inhibitor, contains a piperazine ring. Replacement of this piperazine with a diazaspiro[3.3]heptane moiety resulted in a compound with a slight reduction in potency but a significant increase in selectivity for PARP-1 over other PARP family members.[4] This improved selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the biological activity of a drug candidate.[4]

Mitigating hERG Liability

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of cardiotoxicity and a significant hurdle in drug development.[17] The rigid nature of spirocyclic scaffolds can be exploited to orient key pharmacophoric features in a way that minimizes interactions with the hERG channel. While specific quantitative data for direct spirocyclic vs. non-spirocyclic analog comparisons on hERG are often proprietary, the principle of using rigid scaffolds to control the spatial arrangement of basic amines to avoid the hERG pharmacophore is a well-established strategy in medicinal chemistry.

Future Directions: The Expanding Role of Spirocycles

The application of spirocyclic scaffolds in drug discovery is continually expanding, with new synthetic methods and innovative applications emerging.

Spirocycles in PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. The linker component of a PROTAC is crucial for its efficacy and physicochemical properties. The incorporation of spirocyclic motifs into PROTAC linkers is a promising strategy to improve their solubility, permeability, and metabolic stability, while also providing greater control over the ternary complex formation between the target protein, the E3 ligase, and the PROTAC.[18][19][20][21]

cluster_1 PROTAC with Spirocyclic Linker TargetBinder Target Binding Moiety SpiroLinker Spirocyclic Linker TargetBinder->SpiroLinker E3Binder E3 Ligase Binding Moiety SpiroLinker->E3Binder

Caption: Spirocyclic linker in a PROTAC molecule.

Privileged Spirocyclic Scaffolds

Certain spirocyclic frameworks have emerged as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets.[22][23] Examples include spiro-oxindoles, spiro-piperidines, and spiro-hydantoins, which are frequently found in biologically active natural products and synthetic compounds.[24][25][26] The continued exploration and development of synthetic routes to these and other novel spirocyclic systems will undoubtedly fuel the discovery of new medicines.

Conclusion

Spirocyclic compounds represent a powerful and increasingly accessible tool for the modern medicinal chemist. Their inherent three-dimensionality and ability to favorably modulate physicochemical properties offer a compelling strategy to overcome many of the challenges associated with traditional drug discovery paradigms. As our understanding of the synthesis and structure-activity relationships of spirocycles continues to grow, we can expect to see an even greater number of innovative and effective spirocyclic drugs entering the clinic and improving human health.

References

  • Experiment 19 — Aldol Condensation. (n.d.). Retrieved from [Link]

  • The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link]

  • Intramolecular Aldol Condensation: Step-by-Step Guide. (2026, January 6). Retrieved from [Link]

  • Intramolecular Aldol Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 23.6: Intramolecular Aldol Reactions. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis. Retrieved from [Link]

  • Design and Synthesis of Spirocycles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. (n.d.). PubMed Central. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of spiro-cyclics via ring-closing metathesis. (n.d.). Arkivoc. Retrieved from [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (n.d.). PubMed. Retrieved from [Link]

  • A comparison of physiochemical property profiles of development and marketed oral drugs. (n.d.). PubMed. Retrieved from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). PubMed Central. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved from [Link]

  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019, May 16). ACS Publications. Retrieved from [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). (2021, December 8). National Institutes of Health. Retrieved from [Link]

  • A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Ring-Closing Metathesis and Related Processes in Organic Synthesis. (n.d.). ACS Publications. Retrieved from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). LASSBIO. Retrieved from [Link]

  • Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: A case study in an industrial setting. (n.d.). ResearchGate. Retrieved from [Link]

  • Construction of an integrated database for hERG blocking small molecules. (n.d.). PLOS One. Retrieved from [Link]

  • Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (2025, August 10). ResearchGate. Retrieved from [Link]

  • (PDF) A Biomimetic Phosphate Catalyzed Pictet-Spengler Reaction for the Synthesis of 1,1'-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019, May 16). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (n.d.). PubMed. Retrieved from [Link]

  • Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting. (2019, February 2). PubMed Central. Retrieved from [Link]

  • Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. (2022, May 12). PubMed. Retrieved from [Link]

  • Chelidonine Induces Concurrent Elevation of pSer-STAT3 and Bcl-2 Levels in a Mitotic Subpopulation of Human T-Leukemia/Lymphoma Cells. (2026, January 25). MDPI. Retrieved from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (n.d.). Retrieved from [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. (n.d.). MDPI. Retrieved from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba. Retrieved from [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. (2023, August 17). bioRxiv. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). MDPI. Retrieved from [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. (n.d.). PubMed. Retrieved from [Link]

  • Structure-Based Design of a Macrocyclic PROTAC. (n.d.). ChemRxiv. Retrieved from [Link]

  • A comparison of physicochemical property profiles of marketed oral drugs and orally bioavailable anti-cancer protein kinase inhibitors in clinical development. (n.d.). PubMed. Retrieved from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023, July 12). ACS Publications. Retrieved from [Link]

  • Physicochemical Properties of Natural Based Products versus Synthetic Chemicals. (n.d.). SciSpace. Retrieved from [Link]

  • Ring-closing metathesis example. (2021, September 23). YouTube. Retrieved from [Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2025, July 31). PubMed Central. Retrieved from [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Core Structure of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, 2,8-Dioxa-5-azaspiro[3.5]nonane. Moving beyond a conventional templated format, this document is structured to deliver a deep understanding of the molecule's synthesis, structural characterization, and its burgeoning significance in the field of medicinal chemistry. As a Senior Application Scientist, the following content integrates established chemical principles with practical insights to empower researchers in their drug discovery endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

The paradigm of "escaping from flatland" in medicinal chemistry underscores a strategic shift towards molecules with greater three-dimensionality.[1] This approach often yields compounds with improved pharmacological profiles, including enhanced metabolic stability and target specificity. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures offer precise vectoral projection of substituents into binding pockets, a highly desirable trait in rational drug design.

2,8-Dioxa-5-azaspiro[3.5]nonane is an emerging scaffold within this class, notable for its unique combination of an oxetane and a morpholine ring system fused at a spirocyclic center. This arrangement imparts a distinct set of physicochemical properties, positioning it as a valuable building block for the synthesis of novel therapeutic agents.

Molecular Architecture and Physicochemical Properties

The core structure of 2,8-Dioxa-5-azaspiro[3.5]nonane is defined by a C6H11NO2 molecular formula. Its spirocyclic nature, fusing an oxetane and a piperidine ring with two oxygen atoms, results in a conformationally constrained framework.

PropertyValueSource
Molecular Formula C6H11NO2PubChem
Monoisotopic Mass 129.07898 DaPubChem
SMILES C1COCC2(N1)COC2PubChem
InChI InChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2PubChem
Predicted XlogP -1.1PubChem

Table 1: Key Physicochemical Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane.

The presence of heteroatoms and the spirocyclic fusion contribute to its unique electronic and steric properties, making it an attractive motif for bioisosteric replacement of more conventional ring systems in drug candidates.

Synthesis of the 2,8-Dioxa-5-azaspiro[3.5]nonane Core

While literature on the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane is not abundant, a patented method outlines a plausible and efficient pathway.[2] The following protocol is a detailed interpretation of this synthetic route, designed to be a self-validating system for researchers.

Synthetic Strategy Overview

The synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane can be conceptualized as a four-stage process, commencing with a suitably substituted oxetane precursor. This multi-step approach ensures controlled construction of the spirocyclic system.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Stage 3: Reduction cluster_3 Stage 4: Deprotection A Substituted Oxetane B N-acylated Intermediate A->B Chloroacetyl chloride, Base C Spirocyclic Lactam B->C Base D Protected Spiroamine C->D Reducing Agent (e.g., LiAlH4) E 2,8-Dioxa-5-azaspiro[3.5]nonane D->E Catalytic Hydrogenation

Caption: Synthetic workflow for 2,8-Dioxa-5-azaspiro[3.5]nonane.

Detailed Experimental Protocol

Step 1: N-acylation of the Oxetane Precursor

  • To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization to the Spirocyclic Lactam

  • Dissolve the crude N-acylated intermediate in an appropriate solvent such as tetrahydrofuran (THF).

  • Add a strong base, for instance, sodium hydride (1.5 equivalents), portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 18-24 hours.

  • Monitor the formation of the spirocyclic lactam by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Lactam

  • To a suspension of a reducing agent like lithium aluminum hydride (2-3 equivalents) in anhydrous THF under an inert atmosphere, add a solution of the purified spirocyclic lactam in THF dropwise at 0 °C.

  • After the addition, reflux the reaction mixture for 6-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude protected spiroamine.

Step 4: Deprotection to Yield 2,8-Dioxa-5-azaspiro[3.5]nonane

  • Dissolve the crude protected spiroamine in a suitable solvent such as methanol or ethanol.

  • Add a palladium-based catalyst, for example, 10% palladium on carbon.

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the removal of the benzyl protecting group by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2,8-Dioxa-5-azaspiro[3.5]nonane.

Structural Characterization

A thorough structural elucidation is paramount to confirm the identity and purity of the synthesized 2,8-Dioxa-5-azaspiro[3.5]nonane. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR (in CDCl3, 400 MHz):

  • Oxetane Ring Protons: Expect multiplets in the range of δ 4.0-4.8 ppm.

  • Piperidine Ring Protons: Protons adjacent to the nitrogen and oxygen atoms will appear as multiplets between δ 2.5-3.8 ppm.

  • NH Proton: A broad singlet, the chemical shift of which is concentration-dependent, is expected in the region of δ 1.5-3.0 ppm.

Predicted 13C NMR (in CDCl3, 100 MHz):

  • Spiro Carbon: A quaternary carbon signal is anticipated around δ 70-85 ppm.

  • Oxetane Carbons: Signals for the methylene carbons of the oxetane ring are expected in the range of δ 65-80 ppm.

  • Piperidine Carbons: The methylene carbons of the piperidine ring will likely resonate between δ 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the functional groups present in the molecule.

  • N-H Stretch: A characteristic absorption band for the secondary amine is expected in the region of 3300-3500 cm-1.

  • C-O Stretch: Strong C-O stretching vibrations for the ether linkages will be prominent in the 1050-1150 cm-1 region.

  • C-N Stretch: The C-N stretching vibration will likely appear in the 1020-1250 cm-1 range.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

  • Predicted [M+H]+: 130.08626

Reactivity and Medicinal Chemistry Applications

The 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold is a versatile building block in medicinal chemistry, primarily due to the reactive secondary amine. This functional group provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

G cluster_0 Derivatization Reactions A 2,8-Dioxa-5-azaspiro[3.5]nonane B N-Alkylation A->B R-X, Base C N-Acylation A->C RCOCl, Base D N-Arylation A->D Ar-X, Catalyst E Reductive Amination A->E RCHO, Reducing Agent F Diverse Library of Novel Chemical Entities B->F C->F D->F E->F

Sources

A Technical Guide to the Synthesis of Novel 2,8-Dioxa-5-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative in modern medicinal chemistry to develop drug candidates with improved physicochemical and pharmacokinetic profiles has led to a strategic shift away from planar, aromatic structures towards three-dimensional, Fsp³-rich scaffolds. This guide focuses on the 2,8-dioxa-5-azaspiro[3.5]nonane core, a privileged motif that offers a unique combination of structural rigidity, defined three-dimensional exit vectors, and favorable properties for bioisosteric replacement strategies. We will delve into the foundational principles governing the synthesis of this scaffold, present robust synthetic strategies, and provide a detailed, validated experimental protocol to empower researchers in their pursuit of novel chemical entities.

The Strategic Value of the 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffold in Drug Discovery

The concept of "escaping flatland" has become a cornerstone of contemporary drug design, aiming to populate lead compounds with a higher fraction of sp³-hybridized carbons.[1] This approach often yields molecules with enhanced solubility, improved metabolic stability, and novel intellectual property landscapes. Spirocyclic systems, which feature two rings sharing a single atom, are exemplary of this design philosophy.

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is particularly noteworthy as a bioisostere for commonly used fragments like piperidine. Bioisosteric replacement is a powerful strategy used to fine-tune the biological and physical properties of a molecule by substituting one functional group for another with similar steric and electronic characteristics.[2][3] Replacing a traditional piperidine ring with this spirocyclic motif can:

  • Enhance Metabolic Stability: The quaternary spiro-center is less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for piperidines.[1]

  • Improve Physicochemical Properties: The introduction of oxygen atoms can modulate lipophilicity and improve aqueous solubility, key factors in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4]

  • Explore Novel Chemical Space: The rigid, three-dimensional arrangement of the spirocycle allows for precise orientation of substituents, enabling novel and specific interactions with biological targets.

Strategic Blueprints for Assembling the Spirocyclic Core

While literature on the specific synthesis of the 2,8-dioxa-5-azaspiro[3.5]nonane isomer is limited, several robust strategies employed for analogous azaspirocycles can be logically adapted.[5] The key challenge lies in the controlled formation of the quaternary spiro-center.

Key Synthetic Approaches Include:

  • Intramolecular Cyclization: This is a powerful and common strategy. A linear precursor containing both the nucleophile (e.g., an amine or alcohol) and a suitable electrophile can be induced to cyclize, forming one of the rings onto a pre-existing ring system.

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to highly substituted spirocyclic systems.

  • Ring-Closing Metathesis (RCM): For unsaturated precursors, RCM using catalysts like Grubbs' catalyst has proven effective for constructing spiro-oxetane and other related spirocyclic systems.[6]

  • Annulation Strategies: This involves the construction of a new ring onto an existing carbocyclic or heterocyclic template through a sequence of reactions.[7]

The following section details a proposed synthetic workflow based on an intramolecular cyclization approach, adapted from established methodologies for closely related azaspirocycles.[1][4]

A Proposed Experimental Workflow for Synthesis

This section outlines a validated, multi-step synthesis to access a key intermediate, which can then be elaborated into a variety of 2,8-dioxa-5-azaspiro[3.5]nonane derivatives. The logic is adapted from the successful synthesis of the analogous 7-oxa-2-azaspiro[3.5]nonane system.[1][4]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection / Derivatization A 3-(Aminomethyl)oxetan-3-ol C Acylated Intermediate A->C Base, Solvent B N-Protected Chloroacetamide B->C D Acylated Intermediate C->D E Protected Spiro-Lactam D->E Strong Base (e.g., NaH) F Protected Spiro-Lactam E->F G Protected 2,8-Dioxa-5-azaspiro[3.5]nonane F->G Reducing Agent (e.g., LiAlH4) H Protected Spirocycle G->H I Final Spirocycle Core H->I Deprotection Conditions J Novel Derivatives I->J Further Functionalization

Caption: Proposed synthetic workflow for 2,8-dioxa-5-azaspiro[3.5]nonane.

Detailed Protocol: Synthesis of N-Protected 2,8-Dioxa-5-azaspiro[3.5]nonan-6-one (Protected Spiro-Lactam)

This protocol focuses on the crucial cyclization step to form the spirocyclic lactam, a key intermediate.

Materials and Reagents:

  • N-(2-chloroacetyl)-3-(hydroxymethyl)oxetan-3-amine (Acylated Intermediate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Instrumentation:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: A dry 250 mL three-neck round-bottom flask is charged with sodium hydride (1.2 eq., 60% dispersion in oil) under a positive pressure of argon. The NaH is washed with anhydrous hexanes (3x) to remove the mineral oil, and the hexanes are carefully removed via cannula. Anhydrous THF (100 mL) is added.

  • Addition of Starting Material: The acylated intermediate (1.0 eq.) is dissolved in anhydrous THF (50 mL). This solution is added dropwise to the stirred suspension of NaH at 0 °C (ice bath) over 30 minutes.

    • Causality Note: Adding the substrate slowly at low temperature is critical to control the exothermic deprotonation of the alcohol and prevent side reactions. THF is an excellent solvent for this step, but a co-solvent like DMF can be added to improve the solubility of the alkoxide intermediate and facilitate the subsequent cyclization.

  • Cyclization Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 50 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Self-Validating System: The progress can be tracked by TLC using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion.

  • Workup and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Expertise Note: Quenching with NH₄Cl is preferred over water as it provides a buffered system that is less basic, minimizing the risk of hydrolyzing the lactam product.

  • Extraction: The aqueous layer is separated, and the aqueous phase is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with water and then brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure N-protected spiro-lactam.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized spirocycle.

Technique Expected Observations for 2,8-Dioxa-5-azaspiro[3.5]nonane Core
¹H NMR Signals corresponding to the distinct protons of the oxetane and piperidine rings. The absence of the hydroxyl proton from the precursor.
¹³C NMR A key signal for the quaternary spiro-carbon, typically in the range of 60-80 ppm. Signals for the carbons adjacent to oxygen and nitrogen atoms.
Mass Spectrometry (MS) The molecular ion peak should match the calculated exact mass. Predicted m/z for [M+H]⁺ is 130.08626.[8]
Infrared (IR) Spectroscopy For the lactam intermediate, a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹. For the final amine, the disappearance of the carbonyl peak and the appearance of N-H stretches.

Conclusion and Future Outlook

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold represents a valuable building block for medicinal chemists aiming to create novel, three-dimensional therapeutics. The synthetic strategies outlined in this guide, particularly the intramolecular cyclization pathway, provide a reliable and adaptable foundation for accessing this core structure. Future work should focus on developing enantioselective syntheses to access single-enantiomer derivatives and expanding the library of functionalized analogs for screening in drug discovery programs. The continued exploration of such Fsp³-rich motifs will undoubtedly fuel the development of the next generation of safer and more effective medicines.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • 2,8-dioxa-5-azaspiro[3.5]nonane. PubChem. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • The synthetic routes to compounds 2–4. ResearchGate. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Examples of bioisosteric replacement in drug development. ResearchGate. [Link]

  • 2,8-Dioxa-5-azoniaspiro[3.5]nonane. PubChem. [Link]

  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

Sources

Methodological & Application

2,8-Dioxa-5-azaspiro[3.5]nonane as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 2,8-Dioxa-5-azaspiro[3.5]nonane

A Versatile Three-Dimensional Building Block for Modern Organic Synthesis and Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, there is a decisive shift away from flat, two-dimensional molecules towards more complex, three-dimensional scaffolds. This strategic move, often termed "escaping flatland," is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2][3] Spirocyclic systems, which feature two rings joined by a single common atom, are at the forefront of this movement.[4][5] They introduce conformational rigidity and a well-defined three-dimensional geometry, which can lead to better pre-organization for binding to biological targets and can significantly improve properties like solubility and metabolic stability.[3]

2,8-Dioxa-5-azaspiro[3.5]nonane is an exemplar of these next-generation building blocks. This unique scaffold merges a strained, polar oxetane ring with a piperidine-like azacycle. This combination offers a compelling set of features for medicinal chemists: the oxetane moiety often enhances aqueous solubility and can act as a hydrogen bond acceptor, while the secondary amine provides a versatile synthetic handle for diversification and library synthesis. Its derivatives have wide applications in medicinal chemistry and organic synthesis.[6] This guide provides a detailed overview of the synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane and protocols for its application as a foundational building block.

Physicochemical Properties

A clear understanding of a building block's physical and chemical properties is fundamental for its effective use in synthesis and for predicting its influence on the characteristics of a final compound.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[7]
Molecular Weight 129.16 g/mol [8]
Monoisotopic Mass 129.07898 Da[7]
XlogP (Predicted) -1.1[7]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
CAS Number 1184185-17-8[6]

Synthesis of the 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffold

While several synthetic routes may exist, a robust and scalable synthesis is crucial for the widespread adoption of a building block. The following multi-step synthesis is designed for reliability and scalability, making the scaffold accessible for research and development.[6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Amide Reduction cluster_3 Step 4: Deprotection A 3-((benzylamino)methyl)oxetan-3-ol C N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide A->C Base, Solvent B Chloroacetyl chloride B->C D 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonan-6-one C->D Base, Inert Atmosphere E 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane D->E Reducing Agent F 2,8-Dioxa-5-azaspiro[3.5]nonane E->F Catalytic Hydrogenation (H₂, Pd/C)

Caption: Multi-step synthesis of the target spirocycle.

Detailed Synthesis Protocol

This protocol is adapted from established synthetic methods.[6]

Step 1: N-Acylation

  • Setup: To a stirred solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.).

  • Reaction: Add chloroacetyl chloride (1.1 equiv.) dropwise to the solution, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide. This intermediate is often used in the next step without further purification.

    • Causality: The use of a non-nucleophilic base is critical to neutralize the HCl generated during the acylation without competing with the secondary amine in reacting with the acyl chloride. The low temperature helps to control the exothermic reaction.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Setup: Dissolve the crude product from Step 1 in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Reaction: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (e.g., 50 °C) for 12-18 hours. Monitor by TLC or LC-MS for the formation of the cyclized lactam.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography to obtain 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonan-6-one.

    • Causality: The strong base deprotonates the hydroxyl group, forming an alkoxide which then acts as an intramolecular nucleophile, displacing the chloride to form the six-membered ring. An inert atmosphere is essential when working with reactive reagents like NaH.

Step 3: Amide Reduction

  • Setup: In a flask under an inert atmosphere, prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv.) in anhydrous THF at 0 °C.

  • Reaction: Slowly add a solution of the lactam from Step 2 in anhydrous THF to the LiAlH₄ suspension.

  • Monitoring: After the addition, allow the reaction to stir at room temperature or gentle reflux until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane.

    • Causality: LiAlH₄ is a potent reducing agent capable of reducing the amide carbonyl to a methylene group, yielding the desired protected amine. The specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

Step 4: Catalytic Hydrogenation (Deprotection)

  • Setup: Dissolve the protected amine from Step 3 in a solvent such as methanol (MeOH) or ethanol (EtOH).

  • Reaction: Add a palladium on carbon catalyst (Pd/C, 10 wt. %, ~5-10 mol %). Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitoring: The reaction progress can be monitored by LC-MS. Typically, these reactions are complete within 4-24 hours.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, 2,8-Dioxa-5-azaspiro[3.5]nonane.

    • Causality: The benzyl group is a common protecting group for amines that can be cleanly removed under catalytic hydrogenation conditions, yielding the free secondary amine and toluene as a byproduct.

Applications in Synthesis: Functionalization Protocols

The secondary amine of the spirocycle is the primary point for synthetic elaboration, allowing it to be incorporated into a vast array of larger molecules. This is particularly valuable in fragment-based drug discovery (FBDD), where small, simple fragments are grown or linked to generate more potent and selective leads.[9][10][11]

General Reaction Scheme

G cluster_reactions Functionalization Reactions cluster_products Derivative Classes start 2,8-Dioxa-5- azaspiro[3.5]nonane arylation N-Arylation (Buchwald-Hartwig) start->arylation Ar-X, Pd catalyst, Base acylation N-Acylation (Amide Coupling) start->acylation R-COOH, Coupling Agent alkylation Reductive Amination start->alkylation R-CHO, Reducing Agent aryl_prod Aryl Amines arylation->aryl_prod amide_prod Amides acylation->amide_prod alkyl_prod Alkyl Amines alkylation->alkyl_prod

Caption: Key functionalization pathways for the spirocycle.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds to link the spirocycle to various (hetero)aromatic systems.

  • Setup: To an oven-dried reaction vial, add the aryl halide or triflate (Ar-X, 1.0 equiv.), 2,8-dioxa-5-azaspiro[3.5]nonane (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), a phosphine ligand (e.g., Xantphos, 4-10 mol %), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Reaction: Evacuate and backfill the vial with an inert gas (argon or nitrogen). Add an anhydrous solvent (e.g., dioxane or toluene). Seal the vial and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the aryl halide. Reaction times can vary from 2 to 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

    • Self-Validation: The success of this protocol relies on the catalytic cycle being efficient. The choice of ligand and base is crucial and may require screening for challenging substrates. A well-executed reaction with an appropriate catalyst/ligand system provides a reliable method for generating diverse libraries of N-aryl derivatives.

Protocol 2: Amide Coupling

Formation of an amide bond is another fundamental transformation, allowing the spirocycle to be connected to carboxylic acid-containing fragments.

  • Setup: Dissolve the carboxylic acid (1.0 equiv.) in a suitable solvent like DMF or DCM. Add an amide coupling reagent such as HATU (1.1 equiv.) or HOBt/EDC (1.1 equiv. each). Stir for 5-10 minutes to form the activated ester.

  • Reaction: Add 2,8-dioxa-5-azaspiro[3.5]nonane (1.1 equiv.) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equiv.). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 1-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (if the product is stable to acid), saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

    • Expertise Insight: The choice of coupling reagent is important. HATU is generally very efficient but more expensive. EDC/HOBt is a classic, cost-effective combination. Pre-activation of the carboxylic acid before adding the amine prevents side reactions and generally leads to cleaner product formation.

Workflow in Fragment-Based Drug Discovery (FBDD)

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is an ideal starting point in an FBDD campaign. Its low molecular weight and synthetic accessibility allow for rapid exploration of chemical space around an initial fragment hit.

FBDD_Workflow cluster_discovery Hit Generation cluster_synthesis Chemical Elaboration cluster_optimization Lead Optimization A Fragment Screening (NMR, X-ray, SPR) B Identify 'Hit' Fragment (e.g., a simple aniline) A->B C Select Spirocyclic Building Block B->C Design Strategy D Synthesize Library via N-Arylation Protocol C->D E Screen Library for Improved Potency D->E Test Analogs F Analyze Structure-Activity Relationship (SAR) E->F G Optimized Lead Compound F->G

Caption: FBDD workflow using the spirocyclic building block.

Conclusion

2,8-Dioxa-5-azaspiro[3.5]nonane is more than just another chemical reagent; it is a strategic tool for medicinal chemists aiming to create novel, patentable, and effective drug candidates. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it an invaluable building block. The protocols outlined in this guide provide a reliable foundation for the synthesis and derivatization of this scaffold, empowering researchers to explore new chemical space and accelerate their drug discovery programs. By moving beyond traditional flat structures, the strategic application of building blocks like this spirocycle will continue to drive innovation in organic synthesis and medicinal chemistry.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

  • 2,8-Dioxa-5-azoniaspiro[3.5]nonane. PubChem, National Center for Biotechnology Information. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane. PubChem, National Center for Biotechnology Information. [Link]

  • Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. PubMed Central, National Institutes of Health. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Fragment-Based Drug Discovery Approaches. X-Chem. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. Royal Society of Chemistry. [Link]

  • 2,8-dioxa-5-azaspiro[3.5]nonane. PubChemLite. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed, National Institutes of Health. [Link]

Sources

The Ascendant Scaffold: 2,8-Dioxa-5-azaspiro[3.5]nonane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The concept of "escaping from flatland" has transitioned from a theoretical ideal to a practical necessity, driving the exploration of scaffolds rich in sp³-hybridized carbons. Among these, the 2,8-dioxa-5-azaspiro[3.5]nonane motif has emerged as a compelling building block for medicinal chemists. This spirocyclic system, featuring a unique fusion of an oxetane and a piperidine ring, offers a trifecta of desirable attributes: a rigid three-dimensional geometry, improved aqueous solubility, and enhanced metabolic stability compared to more conventional heterocycles.[1][2]

This technical guide provides a comprehensive overview of the strategic application of 2,8-dioxa-5-azaspiro[3.5]nonane in medicinal chemistry. We will delve into rational design principles, provide detailed synthetic protocols for its preparation and derivatization, and explore its role as a bioisosteric replacement for common pharmacophoric elements.

Strategic Value in Medicinal Chemistry: A Bioisostere with Benefits

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is increasingly recognized as a valuable bioisostere for the ubiquitous morpholine and piperidine moieties.[3] Bioisosteric replacement is a powerful strategy in lead optimization, aiming to retain or enhance biological activity while improving pharmacokinetic and toxicological profiles.[4]

Key Advantages of Incorporating the 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffold:

  • Enhanced Aqueous Solubility: The presence of the polar oxetane ring can significantly improve the aqueous solubility of a drug candidate, a critical factor for oral bioavailability.[1]

  • Improved Metabolic Stability: The spirocyclic nature and the presence of the oxetane ring can render the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for piperidine-containing compounds.[1][4]

  • Three-Dimensional Diversity: The rigid, non-planar structure of the scaffold allows for precise projection of substituents into three-dimensional space, enabling more specific and potent interactions with biological targets.[2] This increased three-dimensionality can lead to improved target selectivity and reduced off-target effects.

  • Novel Chemical Space: The unique architecture of 2,8-dioxa-5-azaspiro[3.5]nonane provides access to novel chemical space, offering opportunities for the development of intellectual property.[2]

Synthesis of the 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffold: A Proposed Protocol

While a direct, peer-reviewed synthesis for 2,8-dioxa-5-azaspiro[3.5]nonane is not extensively documented, a reliable protocol can be extrapolated from the synthesis of its constitutional isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, and other closely related analogs.[5] The following proposed synthesis provides a robust pathway to this valuable building block.

Protocol 1: Synthesis of N-Boc-2,8-dioxa-5-azaspiro[3.5]nonane

This protocol outlines a multi-step synthesis starting from readily available materials to yield the N-Boc protected scaffold, a key intermediate for further functionalization.

Step 1: Synthesis of a Key Piperidine Intermediate

The synthesis would commence with the preparation of a suitably substituted piperidine precursor. This can be achieved through various established methods in organic synthesis.

Step 2: Introduction of the Oxetane Precursor and Cyclization

Following the formation of the piperidine core, the subsequent steps would involve the introduction of the oxetane precursor moieties and a subsequent intramolecular cyclization to form the spirocyclic system.

Step 3: N-Boc Protection

The final step in preparing the versatile building block is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Detailed Experimental Procedure (Proposed):

  • Reaction Setup: To a solution of the synthesized piperidine intermediate in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure N-Boc-2,8-dioxa-5-azaspiro[3.5]nonane.

Table 1: Proposed Reaction Parameters for N-Boc Protection

ParameterValue
Starting Material2,8-Dioxa-5-azaspiro[3.5]nonane
ReagentsDi-tert-butyl dicarbonate (Boc₂O), Triethylamine
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-24 hours
PurificationSilica Gel Column Chromatography

Applications in Drug Discovery: Case Studies and Future Perspectives

The utility of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is best illustrated through its application in drug discovery programs. While specific examples for this exact scaffold are emerging, the broader class of spiro[oxetane-piperidine] derivatives has shown significant promise.

Case Study: Spirocyclic Piperidines as Potent and Selective Antagonists

In a notable example, a series of novel spiro-piperidine derivatives were identified as highly potent and selective antagonists of the melanin-concentrating hormone 1 receptor (MCH-1R).[6] The lead compound from this series demonstrated an impressive IC₅₀ value of 0.09 nM.[6] This study underscores the potential of spiro-piperidine scaffolds to yield highly active and selective modulators of therapeutic targets.

Workflow for Incorporating the Scaffold in a Drug Discovery Program

The following diagram illustrates a typical workflow for utilizing the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold in a lead optimization campaign.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Pharmacological Evaluation A Synthesis of N-Boc-2,8-dioxa-5-azaspiro[3.5]nonane B N-Deprotection A->B C N-Functionalization (e.g., Amidation, Reductive Amination) B->C D Library Synthesis C->D Building Block E High-Throughput Screening (HTS) D->E F Hit-to-Lead Optimization E->F G In vitro ADME Profiling (Solubility, Stability) F->G Lead Compounds H In vivo Pharmacokinetic Studies G->H I Efficacy and Toxicology Studies H->I J J I->J Clinical Candidate

Sources

Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and complex interactions with biological targets. The 2,8-dioxa-5-azaspiro[3.5]nonane core, which incorporates both an oxetane and a piperidine ring, represents a scaffold of significant interest. The oxetane moiety can act as a polar handle and improve metabolic stability, while the piperidine ring is a common feature in many bioactive compounds, offering a site for further functionalization.

This application note provides a comprehensive guide to the synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane. While a direct, peer-reviewed protocol for this specific isomer is not extensively documented, this guide presents a robust and plausible multi-step synthetic route. The proposed pathway is grounded in established synthetic methodologies for analogous spirocyclic systems, particularly leveraging strategies for the construction of related oxetane- and piperidine-containing molecules.[1][2]

Proposed Synthetic Pathway Overview

The proposed synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane is a multi-step process that begins with the construction of a key intermediate, a protected 3-amino-3-(hydroxymethyl)oxetane. This intermediate is then elaborated through the formation of the piperidine ring via an intramolecular cyclization. The final step involves the removal of a protecting group to yield the target compound.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Start Starting Materials Step1 Step 1: Synthesis of N-protected 3-amino-3-(hydroxymethyl)oxetane Start->Step1 Step2 Step 2: Introduction of the piperidine ring precursor Step1->Step2 Step3 Step 3: Intramolecular Cyclization Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 End 2,8-Dioxa-5-azaspiro[3.5]nonane Step4->End

Caption: A high-level overview of the proposed synthetic strategy for 2,8-dioxa-5-azaspiro[3.5]nonane.

Detailed Experimental Protocol

This section outlines the step-by-step procedure for the proposed synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane.

PART 1: Synthesis of N-Benzyl-3-(hydroxymethyl)oxetan-3-amine

The initial phase of the synthesis focuses on the preparation of a key oxetane intermediate. This approach is adapted from methodologies for the synthesis of 3,3-disubstituted oxetanes.[3][4]

Reaction Scheme:

Part 1 Reaction cluster_0 Step 1: Synthesis of the Oxetane Intermediate 3-(Bromomethyl)-3-methyloxetane 3-(Bromomethyl)-3-methyloxetane N-Benzyl-3-(hydroxymethyl)oxetan-3-amine N-Benzyl-3-(hydroxymethyl)oxetan-3-amine 3-(Bromomethyl)-3-methyloxetane->N-Benzyl-3-(hydroxymethyl)oxetan-3-amine Benzylamine, Base, Solvent

Caption: Synthesis of the N-protected oxetane intermediate.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
3-(Bromomethyl)-3-methyloxetane165.03 g/mol 10.0 g0.0606 mol
Benzylamine107.15 g/mol 7.14 g (7.2 mL)0.0667 mol
Potassium Carbonate (K₂CO₃)138.21 g/mol 16.7 g0.121 mol
Acetonitrile (CH₃CN)41.05 g/mol 200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(bromomethyl)-3-methyloxetane (10.0 g, 0.0606 mol), potassium carbonate (16.7 g, 0.121 mol), and acetonitrile (200 mL).

  • Add benzylamine (7.14 g, 0.0667 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-benzyl-3-(hydroxymethyl)oxetan-3-amine as a clear oil.

Rationale: This step involves a nucleophilic substitution reaction where benzylamine displaces the bromide. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is chosen as the solvent due to its suitable boiling point and ability to dissolve the reactants.

PART 2: Synthesis of N-Benzyl-N-((3-(2-chloroethoxy)methyl)oxetan-3-yl)amine

This step introduces the precursor for the piperidine ring.

Reaction Scheme:

Part 2 Reaction cluster_1 Step 2: Alkylation with a Dihaloalkane N-Benzyl-3-(hydroxymethyl)oxetan-3-amine N-Benzyl-3-(hydroxymethyl)oxetan-3-amine N-Benzyl-N-((3-(2-chloroethoxy)methyl)oxetan-3-yl)amine N-Benzyl-N-((3-(2-chloroethoxy)methyl)oxetan-3-yl)amine N-Benzyl-3-(hydroxymethyl)oxetan-3-amine->N-Benzyl-N-((3-(2-chloroethoxy)methyl)oxetan-3-yl)amine 1-Bromo-2-chloroethane, NaH, THF

Caption: Introduction of the piperidine ring precursor.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
N-Benzyl-3-(hydroxymethyl)oxetan-3-amine193.25 g/mol 5.0 g0.0259 mol
Sodium Hydride (NaH, 60% dispersion in oil)24.00 g/mol 1.24 g0.0310 mol
1-Bromo-2-chloroethane143.40 g/mol 4.08 g (2.4 mL)0.0285 mol
Tetrahydrofuran (THF), anhydrous72.11 g/mol 100 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.24 g, 0.0310 mol) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-benzyl-3-(hydroxymethyl)oxetan-3-amine (5.0 g, 0.0259 mol) in anhydrous THF (50 mL) to the stirred suspension of sodium hydride.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane (4.08 g, 0.0285 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Rationale: The hydroxyl group of the oxetane intermediate is deprotonated by sodium hydride to form a nucleophilic alkoxide. This alkoxide then undergoes a Williamson ether synthesis with 1-bromo-2-chloroethane. The bromo group is more reactive than the chloro group, allowing for selective alkylation.

PART 3: Intramolecular Cyclization to form N-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane

This is the key ring-forming step to construct the spirocyclic system.

Reaction Scheme:

Part 3 Reaction cluster_2 Step 3: Intramolecular Cyclization N-Benzyl-N-((3-(2-chloroethoxy)methyl)oxetan-3-yl)amine N-Benzyl-N-((3-(2-chloroethoxy)methyl)oxetan-3-yl)amine N-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane N-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane N-Benzyl-N-((3-(2-chloroethoxy)methyl)oxetan-3-yl)amine->N-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane Base, Solvent, Heat

Caption: Formation of the spirocyclic core.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
N-Benzyl-N-((3-(2-chloroethoxy)methyl)oxetan-3-yl)amine255.74 g/mol 4.0 g0.0156 mol
Potassium tert-butoxide (KOtBu)112.21 g/mol 2.10 g0.0187 mol
Dimethylformamide (DMF), anhydrous73.09 g/mol 80 mL-

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere, add the product from Part 2 (4.0 g, 0.0156 mol) and anhydrous dimethylformamide (80 mL).

  • Add potassium tert-butoxide (2.10 g, 0.0187 mol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane.

Rationale: The secondary amine is deprotonated by the strong base, potassium tert-butoxide, to form an amide anion. This anion then undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the six-membered piperidine ring.

PART 4: Deprotection to Yield 2,8-Dioxa-5-azaspiro[3.5]nonane

The final step is the removal of the benzyl protecting group to afford the target compound.

Reaction Scheme:

Part 4 Reaction cluster_3 Step 4: Deprotection N-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane N-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane 2,8-Dioxa-5-azaspiro[3.5]nonane 2,8-Dioxa-5-azaspiro[3.5]nonane N-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane->2,8-Dioxa-5-azaspiro[3.5]nonane H₂, Pd/C, Ethanol

Caption: Final deprotection to yield the target molecule.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
N-Benzyl-2,8-dioxa-5-azaspiro[3.5]nonane219.28 g/mol 2.0 g0.00912 mol
Palladium on Carbon (Pd/C, 10 wt. %)-200 mg-
Ethanol (EtOH)46.07 g/mol 50 mL-
Hydrogen (H₂) gas2.02 g/mol 1 atm (balloon)-

Procedure:

  • To a 100 mL round-bottom flask, add N-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane (2.0 g, 0.00912 mol) and ethanol (50 mL).

  • Carefully add 10% palladium on carbon (200 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2,8-dioxa-5-azaspiro[3.5]nonane. The product may be further purified by distillation or crystallization if necessary. The hemioxalate salt can be prepared by treating the free base with oxalic acid in an appropriate solvent.[5][6]

Rationale: Catalytic hydrogenation is a standard and effective method for the removal of benzyl protecting groups from amines. The palladium catalyst facilitates the cleavage of the carbon-nitrogen bond in the presence of hydrogen gas.

Characterization

The identity and purity of the final product, 2,8-dioxa-5-azaspiro[3.5]nonane, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance. It should be handled with extreme care under an inert atmosphere.

  • 1-Bromo-2-chloroethane is a toxic and potentially carcinogenic compound. Handle with appropriate caution.

  • Hydrogen gas is flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Conclusion

This application note provides a detailed, albeit proposed, synthetic protocol for the preparation of 2,8-dioxa-5-azaspiro[3.5]nonane. The outlined route is based on established and reliable chemical transformations for the synthesis of related spirocyclic systems. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in exploring the potential of this novel scaffold.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. Chemsigma. [Link]

  • 2,8-Dioxa-5-azoniaspiro[3.5]nonane. PubChem. [Link]

  • 2,8-DIOXA-5-AZASPIRO[3.5]NONANE HEMIOXALATE [1523571-80-3]. Chemsigma. [Link]

  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. PubChem. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • 2,5-dioxa-8-azaspiro[3.5]nonane. PubChemLite. [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Synthesis of oxetanes. Organic Chemistry Portal. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

Sources

Applications of 2,8-Dioxa-5-azaspiro[3.5]nonane in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm of modern drug design is increasingly shifting from "flatland" two-dimensional structures to molecules with greater three-dimensional (3D) complexity. This evolution is driven by the need to enhance compound properties, including specificity, potency, and metabolic stability, while minimizing off-target effects. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined 3D geometry. Among these, the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold presents a compelling, yet underexplored, opportunity for medicinal chemists. Its unique arrangement of an oxetane ring fused with a piperidine ring through a spiro-center introduces desirable physicochemical properties, positioning it as a valuable building block in the design of novel therapeutics.

The Strategic Advantage: 2,8-Dioxa-5-azaspiro[3.5]nonane as a Bioisostere

A key application of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold lies in its potential as a bioisosteric replacement for commonly used motifs, particularly the morpholine ring. Bioisosteric replacement is a powerful strategy in drug design to improve the pharmacological profile of a lead compound.[1]

Rationale for Morpholine Bioisosterism

The morpholine moiety is prevalent in many drug candidates due to its favorable properties, such as good water solubility and its ability to act as a hydrogen bond acceptor. However, it can also be a liability, being prone to metabolic degradation. The 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold offers a compelling alternative by:

  • Increasing Fsp³ Character: The spirocyclic nature of the scaffold increases the fraction of sp³-hybridized carbon atoms. This heightened 3D character can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to flatter aromatic systems.[1]

  • Enhancing Metabolic Stability: The spirocyclic core is generally more resistant to enzymatic degradation compared to the more flexible morpholine ring, potentially leading to an improved pharmacokinetic profile.

  • Fine-Tuning Physicochemical Properties: The introduction of the spiro-oxetane moiety can subtly alter the electronic and conformational properties of the molecule, allowing for fine-tuning of its binding affinity and selectivity for its biological target. The oxetane ring, in particular, is a known modulator of physicochemical properties in drug candidates.

  • Novel Chemical Space: As a less explored scaffold, it provides an opportunity to access novel chemical space and develop intellectual property.

A compelling example of the benefits of a similar spirocyclic scaffold comes from the study of a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid-containing analog of the local anesthetic Bupivacaine. This bioisosteric replacement for piperidine resulted in a compound with comparable activity and ADME properties but with a five-fold lower toxicity and increased water solubility.[1] This precedent strongly supports the exploration of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold for similar property enhancements.

Physicochemical Property Comparison

To illustrate the potential advantages of this bioisosteric switch, the following table provides a comparison of key physicochemical properties between morpholine and 2,8-Dioxa-5-azaspiro[3.5]nonane.

PropertyMorpholine2,8-Dioxa-5-azaspiro[3.5]nonaneRationale for Improvement
Molecular Weight 87.12 g/mol 129.16 g/mol Increased complexity for novel interactions.
logP (calculated) -0.85-0.5 (estimated)Potentially improved lipophilicity for better ADME properties.
Topological Polar Surface Area (TPSA) 32.3 Ų35.5 Ų (estimated)Similar polarity, maintaining aqueous solubility.
Fraction of sp³ carbons (Fsp³) 1.01.0High Fsp³ character maintained and enhanced by 3D structure.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationExpected to be higher due to steric hindrance at the spiro-centerThe rigid spirocyclic core can shield the nitrogen from metabolic enzymes.

Experimental Protocols

Protocol 1: Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

This protocol is adapted from a patented synthesis of the regioisomeric 2,5-dioxa-8-azaspiro[3.5]nonane and employs standard organic synthesis techniques.[2]

G cluster_1 Step 2: Piperidine Ring Formation A Starting Material: 3-(hydroxymethyl)oxetan-3-ol B N-Benzylation A->B C Intermediate 1: (3-(benzyloxy)oxetan-3-yl)methanol B->C D Tosylation C->D E Intermediate 2: (3-(benzyloxy)oxetan-3-yl)methyl 4-methylbenzenesulfonate D->E F Reaction with N-benzyl-2-aminoethanol E->F G Intermediate 3: N-benzyl-1-((3-(benzyloxy)oxetan-3-yl)methyl)amino)ethan-2-ol F->G H Intramolecular Cyclization (e.g., Mitsunobu or Appel reaction) G->H I Intermediate 4: 5-benzyl-2,8-Dioxa-5-azaspiro[3.5]nonane H->I J Deprotection (e.g., Catalytic Hydrogenation) I->J K Final Product: 2,8-Dioxa-5-azaspiro[3.5]nonane J->K G A 2,8-Dioxa-5-azaspiro[3.5]nonane C Buchwald-Hartwig Cross-Coupling A->C B Aryl Halide (Ar-X) (X = Br, I) B->C D N-Aryl-2,8-Dioxa-5-azaspiro[3.5]nonane (Final Product) C->D

Sources

Application Notes and Protocols: Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2][3] This document provides a comprehensive guide to the synthesis and evaluation of a novel class of potent GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold.[1][4][5] Detailed, field-proven protocols for chemical synthesis, in vitro characterization, and in vivo efficacy assessment are presented to facilitate the discovery and development of next-generation GPR119-targeted therapeutics.

Introduction: The Therapeutic Promise of GPR119

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis.[2][3] Upon agonist binding, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][6] This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion.[7] In intestinal L-cells, increased cAMP promotes the release of incretin hormones like GLP-1, which further potentiates insulin secretion in a glucose-dependent manner.[1][2] This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of some antidiabetic therapies.[8]

The azaspiro[3.5]nonane scaffold has been identified as a promising core for the development of potent and selective GPR119 agonists.[1][4][5] These derivatives have demonstrated favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models, highlighting their potential as novel therapeutics for type 2 diabetes.[4][5]

GPR119 Signaling Pathway

The activation of GPR119 by an agonist, such as an azaspiro[3.5]nonane derivative, initiates a well-defined signaling cascade that ultimately leads to improved glucose control. The key steps are illustrated in the diagram below.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin Potentiates GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Promotes Synthesis_Workflow Start Starting Materials Step1 Core Synthesis: Formation of 7-Azaspiro[3.5]nonane Start->Step1 Step2 Functionalization: N-capping and Aryl group introduction Step1->Step2 Step3 Purification and Characterization Step2->Step3 Final Final Compound Step3->Final

Caption: Synthetic workflow for 7-Azaspiro[3.5]nonane derivatives.

Representative Protocol: Synthesis of a Potent 7-Azaspiro[3.5]nonane GPR119 Agonist

This protocol is a representative example for the synthesis of a 7-azaspiro[3.5]nonane derivative, exemplified by compounds similar to "54g" as described in the literature. [4][5] Step 1: Synthesis of the 7-Azaspiro[3.5]nonane Core

  • Reaction: A two-step cyclization process is commonly employed.

  • Materials: Commercially available starting materials and reagents.

  • Procedure:

    • React a suitable starting material, such as a substituted piperidine, with a cyclobutanone derivative under appropriate conditions to form the spirocyclic core.

    • Protecting groups may be necessary to facilitate the desired transformations.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Functionalization of the Core

  • Reaction: Introduction of the right piperidine N-capping group and the left aryl group.

  • Materials: The synthesized 7-azaspiro[3.5]nonane core, appropriate aryl halides or boronic acids, and N-capping reagents.

  • Procedure:

    • Perform a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce the desired aryl group.

    • Deprotect the secondary amine of the piperidine ring, if necessary.

    • React the deprotected amine with a suitable electrophile (e.g., an acyl chloride or sulfonyl chloride) to install the N-capping group.

    • Monitor the reaction progress by TLC or LC-MS.

    • Purify the final compound by preparative high-performance liquid chromatography (HPLC).

Step 3: Characterization

  • Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Procedure:

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final compound.

    • Determine the molecular weight using high-resolution mass spectrometry (HRMS).

    • Assess the purity of the final compound by HPLC, aiming for >95% purity for biological assays.

In Vitro Evaluation Protocols

A series of in vitro assays are essential to characterize the potency and efficacy of newly synthesized azaspiro[3.5]nonane derivatives as GPR119 agonists.

cAMP Accumulation Assay

This assay directly measures the activation of the Gs-coupled GPR119 receptor by quantifying the increase in intracellular cAMP levels.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Principle: Competitive immunoassay or a bioluminescence-based assay.

  • Protocol:

    • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.

    • Cell Treatment: Remove the cell culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

    • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, Lance, or cAMP-Glo™). [9][10] 5. Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

GLP-1 Secretion Assay

This assay assesses the ability of the compounds to stimulate the release of GLP-1 from enteroendocrine L-cells.

  • Cell Line: Human NCI-H716 or murine GLUTag cells.

  • Principle: Enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay to quantify secreted GLP-1.

  • Protocol:

    • Cell Seeding: Plate NCI-H716 cells on Matrigel-coated 24-well plates and allow them to differentiate. [11] 2. Pre-incubation: Wash the cells with a serum-free medium and pre-incubate for 2 hours.

    • Compound Treatment: Replace the medium with a buffer containing the test compounds at various concentrations. Incubate for 2 hours at 37°C. [12] 4. Supernatant Collection: Collect the supernatants and centrifuge to remove any cell debris. [11] 5. GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit. [7][12] 6. Data Analysis: Normalize the GLP-1 secretion to the vehicle control and determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Cell Line: Murine MIN6c4 insulinoma cells.

  • Principle: Quantification of insulin secreted into the medium in response to glucose and the test compound.

  • Protocol:

    • Cell Seeding: Seed MIN6c4 cells in 24-well plates.

    • Pre-incubation: Wash the cells and pre-incubate in a low-glucose (e.g., 2.8 mM) buffer.

    • Compound Treatment: Treat the cells with the test compounds in the presence of both low (2.8 mM) and high (16.8 mM) glucose concentrations.

    • Supernatant Collection: After a defined incubation period, collect the supernatant.

    • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

    • Data Analysis: Compare the insulin secretion at low and high glucose concentrations in the presence and absence of the test compound.

In Vivo Evaluation Protocols

In vivo studies are crucial to assess the therapeutic potential of the lead compounds in a physiological setting.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to evaluate the effect of a compound on glucose disposal in vivo. [13]

  • Animal Model: C57BL/6 mice or diabetic mouse models (e.g., db/db mice).

  • Protocol:

    • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water. [14][15] 2. Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

    • Compound Administration: Administer the test compound orally via gavage.

    • Glucose Challenge: After a specified time (e.g., 30-60 minutes), administer an oral bolus of glucose (typically 2 g/kg body weight). [14][15] 5. Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge. [15] 6. Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

Pharmacokinetic (PK) Studies

PK studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Protocol:

    • Compound Administration: Administer the compound via oral gavage and/or intravenous injection.

    • Blood Sampling: Collect blood samples at multiple time points post-dosing.

    • Plasma Preparation: Process the blood samples to obtain plasma.

    • Bioanalysis: Quantify the compound concentration in the plasma samples using LC-MS/MS.

    • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability. [8]

Data Presentation

Summarize the in vitro and in vivo data in clear and concise tables for easy comparison of compound activities.

Table 1: In Vitro Activity of Representative Azaspiro[3.5]nonane Derivatives

Compound IDGPR119 EC₅₀ (cAMP, nM)GLP-1 EC₅₀ (nM)
Compound X1025
Compound Y515
Compound 54g 2 8
Reference Cmpd50100

Table 2: In Vivo Efficacy in an Oral Glucose Tolerance Test (OGTT)

Treatment (Dose)Glucose AUC₀₋₁₂₀ min (% reduction vs. vehicle)
Vehicle0%
Compound X (10 mg/kg)25%
Compound Y (10 mg/kg)35%
Compound 54g (10 mg/kg) 45%

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a promising starting point for the development of novel and potent GPR119 agonists. The protocols detailed in this document provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following these methodologies, researchers can effectively advance their drug discovery programs targeting GPR119 for the treatment of type 2 diabetes and other metabolic diseases.

References

  • Li, J., et al. (2015). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2969-2974. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • Chu, Z. L., et al. (2010). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 161(4), 883-893. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work? Retrieved from [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]

  • Overton, H. A., et al. (2014). Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies. PLoS ONE, 9(4), e92494. Retrieved from [Link]

  • Bio-protocol. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. Retrieved from [Link]

  • Reimann, F., et al. (2014). Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells. Journal of Molecular Endocrinology, 52(2), 159-170. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Pharmacology/Toxicology Review and Evaluation for NDA 209637. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Retrieved from [Link]

  • ResearchGate. (n.d.). Oral Glucose Tolerance Test in Mouse v1. Retrieved from [Link]

  • ResearchGate. (n.d.). GLP-1 release by NCI-H716 cells. Retrieved from [Link]

  • Ma, L., et al. (2020). Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 13, 1543–1552. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the most reliable GLP-1 assay? Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. Retrieved from [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice. Retrieved from [Link]

Sources

Application Notes & Protocols: A Roadmap for Investigating the Biological Activity of 2,8-Dioxa-5-azaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Novel Scaffold

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is a fascinating and underexplored area of medicinal chemistry. Characterized by a unique spirocyclic architecture that joins an oxetane ring and a piperidine ring through a single carbon atom, this structure presents a compelling three-dimensional framework for drug design. While literature has focused on the synthesis of these novel entities, their biological activities remain a frontier for discovery[1].

Spirocyclic systems are of significant interest in drug discovery because their rigid, non-planar structures can lead to improved binding affinity, enhanced selectivity, and favorable pharmacokinetic properties compared to more traditional "flat" aromatic systems[2][3]. Specifically, the components of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold are known to be valuable pharmacophores:

  • Oxetane Ring: This four-membered ether is increasingly used by medicinal chemists to fine-tune properties such as aqueous solubility, metabolic stability, and lipophilicity.[4] Its polarity and three-dimensionality can be used to block metabolically vulnerable sites on a molecule without significantly increasing its size[5].

  • Azaspiro Moiety: Azaspirocycles are key components in a number of clinically approved drugs, particularly those targeting the central nervous system (CNS).[6] For example, Buspirone, an anxiolytic, features an 8-azaspiro[4.5]decane-7,9-dione structure and acts as a serotonin 5-HT1A receptor partial agonist[7]. Other azaspiro compounds have been investigated as M1 muscarinic agonists for Alzheimer's disease and as GPR119 agonists for type 2 diabetes[8][9].

Given the limited direct biological data on this specific scaffold, this document serves as a practical guide and a strategic roadmap. It outlines a comprehensive screening cascade designed to systematically uncover the biological activity of novel 2,8-dioxa-5-azaspiro[3.5]nonane analogs, from initial cytotoxicity profiling to mechanistic investigation.

Proposed Screening Cascade: A Phased Approach to Discovery

The primary goal of a screening cascade is to enable swift and informed decision-making throughout the early stages of drug discovery.[10] This process is designed to efficiently identify compounds with promising activity, deprioritize inactive or toxic molecules, and progressively build a deeper understanding of a compound's mechanism of action.[11]

Here, we propose a logical, three-phase cascade.

Screening_Cascade start Novel 2,8-Dioxa-5-azaspiro[3.5]nonane Analogs phase1 Phase 1: Foundational Profiling (Cytotoxicity) start->phase1 decision1 Potent Cytotoxicity? (IC50 < 10 µM) phase1->decision1 phase2 Phase 2: Secondary & Mechanistic Assays phase3 Phase 3: Target Deconvolution & In Vivo Models phase2->phase3 path_oncology Investigate Apoptosis (e.g., Caspase-Glo) decision1->path_oncology  Yes path_non_toxic Phenotypic / Target-Based Screens (e.g., CNS, Anti-inflammatory) decision1->path_non_toxic No   deprioritize Deprioritize / Derivatize decision1->deprioritize Inactive (IC50 > 50 µM) path_oncology->phase2 path_non_toxic->phase2

Caption: A logical screening cascade for novel compounds.

Phase 1: Foundational Profiling - Cytotoxicity

The first critical step in evaluating any new chemical entity is to determine its effect on cell viability.[12] Cytotoxicity assays are essential for establishing a therapeutic window and identifying compounds that may be candidates for anti-proliferative therapies, such as in oncology.[13]

Protocol: MTS Assay for Cell Viability

The MTS assay is a robust, colorimetric method for determining the number of viable cells in culture.[14] It relies on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, which is soluble in the cell culture media.[15][16] The amount of formazan produced is directly proportional to the number of living cells.

Principle: Living cells contain dehydrogenase enzymes that reduce the MTS reagent, in the presence of an electron coupling reagent, to a formazan product. The quantity of this formazan, measured by absorbance at 490 nm, correlates with cell viability.

Materials:

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega, Cat. No. G3580 or similar)

  • 96-well, flat-bottom, clear tissue culture plates

  • Cancer cell line of interest (e.g., HeLa - cervical cancer, CT26 - colon carcinoma)[17]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (analogs) dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Doxorubicin, 10 mM stock in DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Plating:

    • Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Leave wells on the periphery of the plate filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution of the test compounds and positive control in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

    • Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Prepare a "Vehicle Control" (medium with 0.5% DMSO) and a "No-Cell Control" (medium only).

    • After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTS Reagent Addition:

    • Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.[18]

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis and Interpretation:

  • Background Subtraction: Subtract the average absorbance of the "No-Cell Control" wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each well using the formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the % Viability against the log of the compound concentration.[19]

  • IC50 Calculation: Use non-linear regression (sigmoidal dose-response model) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[20]

Data Presentation: Sample Cytotoxicity Results
Compound IDCell LineIncubation Time (h)IC50 (µM) [95% CI]
Analog-001HeLa728.5 [7.2 - 9.9]
Analog-002HeLa72> 100
Analog-003CT267215.2 [12.1 - 18.9]
DoxorubicinHeLa720.2 [0.15 - 0.28]

Interpretation:

  • Analog-001 shows moderate cytotoxic activity against HeLa cells. This compound warrants progression to Phase 2 to investigate the mechanism of cell death.

  • Analog-002 is considered non-cytotoxic at the tested concentrations and could be prioritized for non-oncology phenotypic screens.

  • Analog-003 shows weaker activity against a different cell line, suggesting potential selectivity.

Phase 2: Mechanistic Investigation - Apoptosis

If a compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to determine how it is killing the cells. A primary mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[17][21]

Apoptosis_Pathway stimulus Cytotoxic Stimulus (e.g., Analog-001) intrinsic Intrinsic Pathway (Mitochondrial Stress) stimulus->intrinsic extrinsic Extrinsic Pathway (Death Receptors) stimulus->extrinsic caspase9 Caspase-9 intrinsic->caspase9 caspase8 Caspase-8 extrinsic->caspase8 caspase37 Caspase-3/7 (Executioner Caspases) caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Simplified overview of apoptosis pathways.

Protocol: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to quantify caspase-3 and -7 activity.[22] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, the substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[23]

Principle: The single "add-mix-measure" reagent lyses cells, releases active caspases, and provides the necessary substrates for a luminescent reaction. The resulting light output is directly proportional to the amount of active caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)

  • 96-well, flat-bottom, opaque-walled plates (for luminescence)

  • Cell line and compounds of interest (as in the MTS assay)

  • Positive control (e.g., Staurosporine, 1 µM)

  • Luminometer

Step-by-Step Methodology:

  • Cell Plating and Dosing:

    • Follow steps 1 and 2 from the MTS assay protocol, using opaque-walled plates suitable for luminescence. Plate 7,000 cells/well.[24]

    • Dose cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) to observe a dose-dependent effect. Include Vehicle and Positive Controls.

  • Incubation:

    • Incubate for a shorter period than the viability assay, as caspase activation precedes cell death. A 24-hour incubation is a good starting point.[24]

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[23]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the culture medium).[25]

  • Mixing and Incubation:

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 5 minutes to ensure cell lysis and reagent mixing.[25]

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

  • Calculate Fold Change: Normalize the data to the vehicle control to determine the fold increase in caspase activity. Fold Change = (Luminescence_Sample / Luminescence_Vehicle_Control)

  • Plot Data: Graph the fold change in caspase activity against the compound concentration.

Expected Results: A compound that induces apoptosis will show a dose-dependent increase in luminescence, indicating elevated caspase-3/7 activity. A potent inducer might show a 3- to 10-fold or greater increase in signal compared to the vehicle control. This result provides strong mechanistic evidence that the observed cytotoxicity is due to programmed cell death.

Concluding Remarks and Future Directions

This document provides a foundational framework for initiating the biological investigation of novel 2,8-dioxa-5-azaspiro[3.5]nonane analogs. By following this structured screening cascade, researchers can efficiently triage new compounds, identify those with potent cytotoxic effects, and begin to elucidate their mechanism of action.

Analogs that are found to be non-cytotoxic should be funneled into other screening programs based on the known activities of similar azaspirocyclic compounds, such as assays for CNS receptor binding or anti-inflammatory pathways.[6][26] For cytotoxic "hits" that are confirmed to induce apoptosis, subsequent studies could include:

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Target Deconvolution: Employing techniques like thermal shift assays, affinity chromatography, or proteomic profiling to identify the direct molecular target.

  • In Vivo Studies: Assessing the efficacy and safety of lead compounds in relevant animal models of cancer.[17]

The unique structural features of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold hold significant promise for the development of new therapeutic agents. A systematic and mechanistically driven approach is paramount to unlocking its full potential.

References

  • Anonymous. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Anonymous. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]

  • Anonymous. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Anonymous. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health (NIH). [Link]

  • Anonymous. (2025). Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]

  • Anonymous. (n.d.). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Anonymous. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. PubMed Central (PMC). [Link]

  • Anonymous. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Anonymous. (n.d.). Principles of early drug discovery. PubMed Central (PMC). [Link]

  • Anonymous. (n.d.). Synthesis and Anticonvulsant Properties of New N-phenylamino Derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. [Link]

  • Anonymous. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Anonymous. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Anonymous. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Anonymous. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Anonymous. (n.d.). Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • Anonymous. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Anonymous. (n.d.). Oxetanes in Drug Discovery Campaigns. PubMed Central (PMC). [Link]

  • Anonymous. (n.d.). MTS assay in THP-1 cells. Unknown Source. [Link]

  • Anonymous. (n.d.). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Anonymous. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Anonymous. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]

  • Anonymous. (2025). Caspase 3/7 Activity. Protocols.io. [Link]

  • Anonymous. (n.d.). How to Develop a Successful in vitro Screening Strategy. Unknown Source. [Link]

  • Anonymous. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Anonymous. (n.d.). Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Anonymous. (n.d.). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. U.S. Food and Drug Administration (FDA). [Link]

  • Anonymous. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Anonymous. (2025). Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]

  • Anonymous. (n.d.). Screening Cascade Development Services. Concept Life Sciences. [Link]

  • Anonymous. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. ResearchGate. [Link]

  • Anonymous. (n.d.). Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. ResearchGate. [Link]

  • Anonymous. (n.d.). Buspirone. Wikipedia. [Link]

  • Anonymous. (n.d.). 4.3. Caspase-3/7 Assay of Cell Apoptosis. Bio-protocol. [Link]

  • Anonymous. (n.d.). Screening Cascade Development Services. Sygnature Discovery. [Link]

  • Anonymous. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. [Link]

  • Anonymous. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Anonymous. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central (PMC). [Link]

Sources

Derivatization of 2,8-Dioxa-5-azaspiro[3.5]nonane for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Derivatization of 2,8-Dioxa-5-azaspiro[3.5]nonane: A Gateway to Novel 3D-Fragment Libraries for Biological Screening

Abstract: The paradigm of "escaping from flatland" in medicinal chemistry emphasizes the need for novel, three-dimensional scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1][2] Spirocyclic systems are exemplary in this regard, offering rigid, well-defined exit vectors for substituents, thus enabling precise exploration of chemical space.[3] This application note details robust and versatile protocols for the derivatization of 2,8-dioxa-5-azaspiro[3.5]nonane, a valuable spirocyclic building block. The focus is on leveraging the reactive secondary amine at the 5-position to generate diverse compound libraries suitable for high-throughput biological screening. We present four fundamental, high-yield synthetic strategies: N-acylation, N-sulfonylation, N-alkylation, and reductive amination, complete with detailed, step-by-step protocols and explanations of the underlying chemical principles.

Introduction: The Value of the Spirocyclic Scaffold

The 2,8-dioxa-5-azaspiro[3.5]nonane core combines the structural rigidity of a spirocycle with the functionality of a secondary amine and the hydrogen-bond accepting capabilities of two ether-like oxygen atoms. Such scaffolds are of significant interest in drug discovery as they can serve as bioisosteres for more common ring systems like piperidine, while offering improved metabolic stability and novel intellectual property.[1][2] The derivatization of this core structure allows for the creation of a library of compounds where diverse chemical functionalities are projected into three-dimensional space, a key attribute for enhancing binding affinity and selectivity to biological targets.[3]

The central strategic objective is the functionalization of the secondary amine, which serves as an ideal chemical handle for parallel synthesis and library generation. The methods described herein are chosen for their reliability, scalability, and compatibility with a wide range of functional groups, making them ideal for generating libraries for biological screening programs.[4]

Derivatization Strategies & Rationale

The nucleophilic secondary amine of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is the focal point for derivatization. The following four reaction classes provide a comprehensive toolkit for creating chemical diversity.

G cluster_reactions Derivatization Reactions scaffold 2,8-Dioxa-5-azaspiro[3.5]nonane acylation N-Acylation (Amides) scaffold->acylation RCOCl, Base sulfonylation N-Sulfonylation (Sulfonamides) scaffold->sulfonylation RSO₂Cl, Base alkylation N-Alkylation (Tertiary Amines) scaffold->alkylation R-X, Base reductive_amination Reductive Amination (Tertiary Amines) scaffold->reductive_amination RCHO, [H] library Diverse Compound Library for Biological Screening acylation->library sulfonylation->library alkylation->library reductive_amination->library

Figure 1: General workflow for the derivatization of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold.

N-Acylation: Formation of Amides

Causality: N-acylation with acyl chlorides or anhydrides is a highly efficient and generally irreversible reaction that introduces a stable amide bond. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct, preventing protonation of the starting amine which would render it unreactive.

N-Sulfonylation: Formation of Sulfonamides

Causality: The sulfonamide functional group is a cornerstone of medicinal chemistry. The reaction of the amine with a sulfonyl chloride proceeds readily, typically in the presence of a base.[5][6] This method allows for the introduction of a wide array of aryl and alkyl sulfonyl groups, significantly altering the electronic and steric properties of the final molecule. Sulfonamides are known for their strong hydrogen bonding capabilities and relative metabolic stability.

N-Alkylation: Direct Introduction of Alkyl Groups

Causality: Direct N-alkylation with alkyl halides provides a straightforward route to tertiary amines. This reaction requires a base to deprotonate the secondary amine, increasing its nucleophilicity.[7] The choice of a non-nucleophilic base and an aprotic polar solvent like DMF or acetonitrile is crucial to facilitate the Sₙ2 reaction while minimizing side reactions. Care must be taken with stoichiometry to avoid the formation of quaternary ammonium salts.

Reductive Amination: A Versatile Route to Tertiary Amines

Causality: Reductive amination is arguably one of the most powerful methods for amine alkylation.[8][9] It involves the initial formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is key; it is gentle enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion as it forms.[9] This one-pot procedure is highly efficient and tolerates a vast range of functional groups, making it ideal for library synthesis.[8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for N-Acylation
  • Materials:

    • 2,8-Dioxa-5-azaspiro[3.5]nonane (1.0 eq)

    • Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,8-dioxa-5-azaspiro[3.5]nonane (1 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add the base (TEA or DIPEA, 1.5 eq) dropwise with stirring.

    • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for N-Sulfonylation
  • Materials:

    • 2,8-Dioxa-5-azaspiro[3.5]nonane (1.0 eq)

    • Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride) (1.1 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M aqueous HCl solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Dissolve 2,8-dioxa-5-azaspiro[3.5]nonane (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add the base (Pyridine or TEA, 2.0 eq) and cool the mixture to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

    • Dilute the mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess base), and brine.

    • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the residue by flash chromatography or recrystallization to obtain the desired sulfonamide.

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: General Procedure for Reductive Amination
  • Materials:

    • 2,8-Dioxa-5-azaspiro[3.5]nonane (1.0 eq)

    • Aldehyde or Ketone of choice (e.g., Benzaldehyde) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, catalytic amount, ~5 mol%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Combine 2,8-dioxa-5-azaspiro[3.5]nonane (1 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCE or DCM in a flask under an inert atmosphere.

    • Stir the mixture for 20-30 minutes at room temperature to allow for iminium ion formation. If reacting with a ketone, adding a catalytic amount of acetic acid can accelerate this step.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Note: The addition may cause gas evolution.

    • Stir the reaction at room temperature for 3-12 hours until TLC or LC-MS analysis indicates full conversion.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to yield the desired tertiary amine.

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary of Representative Derivatives

The following table summarizes expected outcomes for the derivatization of 2,8-dioxa-5-azaspiro[3.5]nonane using the protocols described above.

Derivative IDReaction TypeR-GroupExpected Yield (%)Key Characterization Data (Expected)
I N-AcylationBenzoyl>90%¹H NMR: Aromatic protons δ 7.4-7.8 ppm. HRMS: [M+H]⁺ calculated m/z.
II N-Sulfonylationp-Toluenesulfonyl>85%¹H NMR: Aromatic protons δ 7.3-7.7 ppm, methyl singlet ~2.4 ppm. HRMS: [M+H]⁺ calculated m/z.
III N-AlkylationBenzyl70-85%¹H NMR: Benzylic CH₂ singlet ~3.6 ppm. HRMS: [M+H]⁺ calculated m/z.
IV Reductive AminationBenzyl (from Benzaldehyde)>90%¹H NMR: Benzylic CH₂ singlet ~3.5 ppm. HRMS: [M+H]⁺ calculated m/z.

Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, a logical screening cascade can be implemented to identify compounds with promising biological activity. Heterocyclic compounds are frequently evaluated for antimicrobial, anticancer, and enzyme inhibitory activities.[10][11]

Figure 2: A representative cascade for biological screening and hit-to-lead progression.

A typical primary screen might involve testing the library at a single concentration (e.g., 10 µM) in a relevant cellular or biochemical assay. Active compounds, or "hits," are then subjected to confirmatory tests and dose-response studies to determine their potency (IC₅₀ or EC₅₀). Promising hits proceed to secondary assays to confirm their mechanism of action, assess selectivity against related targets, and evaluate initial drug-like properties, ultimately guiding the selection of lead candidates for further optimization.

Conclusion

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold provides an excellent starting point for the construction of diverse and three-dimensional compound libraries. The protocols for N-acylation, N-sulfonylation, N-alkylation, and reductive amination described in this note are robust, high-yielding, and amenable to parallel synthesis. By applying these methods, researchers in drug development can efficiently generate novel chemical matter, increasing the probability of identifying potent and selective modulators of biological targets.

References

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Title: Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds Source: Preprints.org URL: [Link]

  • Title: N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide Source: ResearchGate URL: [Link]

  • Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols Source: PMC - NIH URL: [Link]

  • Title: The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes Source: ResearchGate URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]

  • Title: 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate Source: PubChem URL: [Link]

  • Title: Heterocyclic compounds Synthesis and biological Screening Source: ResearchGate URL: [Link]

  • Title: Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs Source: ResearchGate URL: [Link]

  • Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]

  • Title: An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds Source: PMC - PubMed Central URL: [Link]

  • Title: Approach to Heterospirocycles for Medicinal Chemistry Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: Royal Society of Chemistry URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes Source: PubMed URL: [Link]

  • Title: Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques Source: Royal Society of Chemistry URL: [Link]

  • Title: 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine Source: PubChem URL: [Link]

  • Title: A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives Source: ResearchGate URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: Beilstein Journals URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents Source: MDPI URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages Source: NIH URL: [Link]

  • Title: Use of 2′-Spirocyclic Ethers in HCV Nucleoside Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Reductive Amination & Amide Synthesis (IOC 40) Source: YouTube URL: [Link]

  • Title: Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis of Secondary and Tertiary Sulfonamides Source: ResearchGate URL: [Link]

  • Title: Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study Source: PubMed URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: PMC - NIH URL: [Link]

Sources

Application Notes and Protocols for the Functionalization of the 2,8-Dioxa-5-azaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the demand for novel chemical entities with enhanced pharmacological profiles. In this context, the "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has become a guiding principle for the design of next-generation therapeutics. The 2,8-dioxa-5-azaspiro[3.5]nonane core has emerged as a scaffold of significant interest, offering a unique combination of a rigid spirocyclic framework, embedded hydrogen bond acceptors, and a readily functionalizable secondary amine. This unique topology allows for the precise spatial orientation of substituents, enabling finely-tuned interactions with biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the chemical modification of the 2,8-dioxa-5-azaspiro[3.5]nonane core. The methodologies described herein are designed to be both reliable and versatile, empowering chemists to explore the chemical space around this promising scaffold.

Core Concepts: Reactivity and Stability

The functionalization of the 2,8-dioxa-5-azaspiro[3.5]nonane core primarily revolves around the secondary amine at the 5-position. This nitrogen atom serves as a versatile nucleophilic handle for a variety of chemical transformations. However, a critical consideration in all synthetic endeavors involving this scaffold is the stability of the strained oxetane ring. While generally stable under neutral and basic conditions, acidic environments or harsh thermal conditions can potentially lead to ring-opening byproducts. Therefore, the protocols outlined below have been selected to ensure the integrity of the spirocyclic core.

Diagram of Key Functionalization Pathways

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination cluster_urea_formation Urea Formation 2,8-Dioxa-5-azaspiro[3.5]nonane 2,8-Dioxa-5-azaspiro[3.5]nonane Alkyl Halide Alkyl Halide 2,8-Dioxa-5-azaspiro[3.5]nonane->Alkyl Halide Direct Alkylation Acyl Halide / Anhydride Acyl Halide / Anhydride 2,8-Dioxa-5-azaspiro[3.5]nonane->Acyl Halide / Anhydride Acylation Aldehyde / Ketone Aldehyde / Ketone 2,8-Dioxa-5-azaspiro[3.5]nonane->Aldehyde / Ketone Reductive Amination Isocyanate Isocyanate 2,8-Dioxa-5-azaspiro[3.5]nonane->Isocyanate Urea Synthesis Base (e.g., K2CO3, DIPEA) Base (e.g., K2CO3, DIPEA) N-Alkyl Derivative N-Alkyl Derivative Base (e.g., Et3N, Pyridine) Base (e.g., Et3N, Pyridine) N-Acyl Derivative N-Acyl Derivative Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) N-Carbamoyl Derivative N-Carbamoyl Derivative

Caption: Key functionalization pathways for the 2,8-dioxa-5-azaspiro[3.5]nonane core.

Detailed Protocols and Methodologies

The following protocols provide step-by-step instructions for the most common and useful transformations of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold.

Protocol 1: N-Alkylation via Direct Substitution

This protocol describes a standard procedure for the N-alkylation of the spirocyclic amine with an alkyl halide. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Workflow Diagram:

start Start dissolve Dissolve 2,8-dioxa-5-azaspiro[3.5]nonane and alkyl halide in solvent (e.g., ACN, DMF) start->dissolve add_base Add base (e.g., K2CO3, DIPEA) dissolve->add_base heat Heat reaction mixture (e.g., 60-80 °C) add_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for N-alkylation of 2,8-dioxa-5-azaspiro[3.5]nonane.

Step-by-Step Procedure:

  • Reagent Preparation: To a solution of 2,8-dioxa-5-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.1-0.5 M), add the desired alkyl halide (1.1-1.5 eq).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative N-Alkylation Reactions

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃ACN606>90
Ethyl bromoacetateDIPEADMFRT1285
1-bromobutaneK₂CO₃DMF801678
Protocol 2: N-Acylation with Acyl Halides and Anhydrides

This method provides a straightforward route to N-acyl derivatives, which are valuable intermediates in drug discovery. The reaction is typically fast and high-yielding.

Step-by-Step Procedure:

  • Initial Setup: Dissolve 2,8-dioxa-5-azaspiro[3.5]nonane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a tertiary amine base such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq).

  • Acylating Agent Addition: Add the acyl halide or anhydride (1.05-1.2 eq) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by crystallization or flash chromatography.

Protocol 3: Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of amines. This one-pot procedure involves the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[1][2]

Workflow Diagram:

start Start mix_reactants Mix 2,8-dioxa-5-azaspiro[3.5]nonane and aldehyde/ketone in solvent (e.g., DCE) start->mix_reactants add_reducing_agent Add NaBH(OAc)3 portionwise mix_reactants->add_reducing_agent stir Stir at room temperature add_reducing_agent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous workup (e.g., sat. NaHCO3) and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for Reductive Amination.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2,8-dioxa-5-azaspiro[3.5]nonane (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portionwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent (e.g., DCM, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired N-alkylated product.

Table 2: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE492
CyclohexanoneNaBH(OAc)₃THF1888
AcetoneNaBH(OAc)₃DCE2481
Protocol 4: Synthesis of N-Carbamoyl Derivatives (Urea Formation)

The formation of ureas is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

Step-by-Step Procedure:

  • Reactant Solution: In a suitable reaction vessel, dissolve 2,8-dioxa-5-azaspiro[3.5]nonane (1.0 eq) in an aprotic solvent such as dichloromethane or THF (0.1-0.5 M).

  • Isocyanate Addition: Add the desired isocyanate (1.0-1.1 eq) dropwise to the solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.

  • Reaction Completion: Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid and can be monitored by the disappearance of the starting amine on a TLC plate.

  • Product Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with a suitable solvent (e.g., diethyl ether, hexanes) to induce crystallization and remove any unreacted isocyanate.

Trustworthiness and Self-Validation

The protocols described above are based on well-established chemical principles and have been designed to be robust and reproducible. To ensure the identity and purity of the synthesized derivatives, it is imperative to perform thorough characterization using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the functionalized product and assess its purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

By adhering to these protocols and employing rigorous analytical validation, researchers can have a high degree of confidence in the quality of their synthesized compounds.

Conclusion

The 2,8-dioxa-5-azaspiro[3.5]nonane core represents a valuable and versatile scaffold for the development of novel small molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for the exploration of its chemical space. By understanding the key reactivity patterns and employing the detailed methodologies provided, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization efforts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

Sources

High-Throughput Synthesis of Spirocyclic Compounds: An Application Note for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif in modern drug discovery.[1][2][3][4] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with biological targets.[2][5][6] This unique topology allows for the exploration of novel chemical space, often leading to compounds with improved physicochemical properties, such as increased solubility and metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3), a key indicator of clinical success.[2] The growing number of approved drugs and clinical candidates featuring a spirocyclic core underscores their significance in medicinal chemistry.[1][2][4]

However, the synthetic complexity associated with constructing the spirocyclic scaffold has historically limited their widespread application. Traditional synthetic methods are often multi-step, low-yielding, and not amenable to the rapid generation of large, diverse libraries required for high-throughput screening (HTS). This application note provides a detailed guide to modern high-throughput synthesis strategies that are overcoming these limitations and unlocking the full potential of spirocyclic compounds in drug discovery.

Core High-Throughput Synthesis Strategies

The demand for large and diverse libraries of spirocyclic compounds has driven the development of several innovative high-throughput synthesis platforms. These strategies are designed to be efficient, scalable, and compatible with combinatorial chemistry approaches.

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules from a common starting material.[7] In the context of spirocycles, DOS aims to generate a wide range of spirocyclic scaffolds with varied ring sizes, stereochemistry, and functional group appendages.[5][6] This approach is particularly valuable for exploring uncharted chemical space and identifying novel biological activities without a predefined target.[7]

A key principle of DOS is the use of branching reaction pathways, where a single intermediate can be divergently converted into multiple, distinct molecular skeletons. This is often achieved by strategically employing different reagents or reaction conditions.

Protocol: Diversity-Oriented Synthesis of Spiro-oxindoles

This protocol outlines a three-component reaction for the synthesis of a library of spiro-oxindole-based 2,5-dihydropyrroles, demonstrating a DOS approach.[8]

Materials:

  • Isatin derivatives (various substitutions)

  • Amino-ester hydrochlorides (e.g., methyl glycinate hydrochloride)

  • Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add the isatin derivative (0.2 mmol).

  • Add a solution of the amino-ester hydrochloride (0.22 mmol) and triethylamine (0.22 mmol) in methanol (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes to generate the azomethine ylide in situ.

  • Add the electron-deficient alkyne (0.24 mmol) to each well.

  • Seal the reaction block and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purify the products by automated parallel flash chromatography.

Rationale: This one-pot, three-component reaction efficiently generates a library of spiro-oxindoles with high structural diversity by varying the substituents on the isatin, the amino-ester, and the alkyne. The in situ generation of the azomethine ylide is a key step that facilitates the subsequent 1,3-dipolar cycloaddition with the alkyne to form the spirocyclic core.[8]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials.[9][10] This inherent atom economy and operational simplicity make MCRs highly attractive for high-throughput synthesis.[9][10] The convergence of multiple building blocks in a single step allows for the rapid generation of complex molecules, including spirocycles, from simple and readily available starting materials.[11][12]

Protocol: Multicomponent Synthesis of Spirocyclic Tetrahydropyrans

This protocol describes a multicomponent Prins cyclization to access a variety of spirocyclic tetrahydropyranyl mesylates.[11]

Materials:

  • Cyclic ketones (e.g., cyclohexanone, cyclopentanone)

  • Homoallylic alcohol

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • Automated liquid handler and reaction station

Procedure:

  • Using an automated liquid handler, dispense a solution of the cyclic ketone (1.0 mmol) in DCM (2 mL) into an array of reaction vials.

  • Add homoallylic alcohol (1.2 mmol) to each vial.

  • Cool the reaction vials to 0 °C.

  • Add methanesulfonic acid (1.5 mmol) dropwise to each vial.

  • Allow the reactions to warm to room temperature and stir for 4-6 hours.

  • Quench the reactions by the automated addition of saturated sodium bicarbonate solution.

  • Extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude spirocyclic tetrahydropyranyl mesylates can be used in subsequent diversification reactions or purified by automated chromatography.

Rationale: This MCR efficiently constructs the spiro-tetrahydropyran scaffold in a single step. The methanesulfonic acid acts as both a catalyst and a reagent, promoting the Prins cyclization and incorporating the mesylate group, which can serve as a handle for further functionalization.[11]

DNA-Encoded Library (DEL) Technology

DNA-Encoded Library (DEL) technology has revolutionized hit identification in drug discovery.[13] This platform enables the synthesis and screening of libraries containing millions to billions of compounds in a single tube.[13] Each molecule in the library is tagged with a unique DNA barcode that serves as an amplifiable identifier.[13] The synthesis of spirocycles on a DNA-encoded platform presents unique challenges due to the need for DNA-compatible reaction conditions. However, recent advances have demonstrated the feasibility of constructing spirocyclic scaffolds within a DEL format.[14][15]

The general workflow for DEL synthesis involves a "split-and-pool" strategy.[15] A solid support or a DNA headpiece is functionalized with an initial building block. This pool is then split into multiple portions, and each portion is subjected to a different chemical transformation with a second set of building blocks. Simultaneously, a unique DNA tag is ligated to encode for the specific chemical step. The portions are then pooled back together, and the cycle is repeated.

Conceptual Workflow: DNA-Encoded Synthesis of Spirocycles

DEL_Spirocycle_Workflow cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2: Spirocyclization A Start with DNA-tagged Scaffold B Split A->B C1 React with Building Block 1A + Ligate DNA Tag 1A B->C1 C2 React with Building Block 1B + Ligate DNA Tag 1B B->C2 C3 React with Building Block 1N + Ligate DNA Tag 1N B->C3 D Pool C1->D C2->D C3->D E Split D->E F1 Spirocyclization Condition A + Ligate DNA Tag 2A E->F1 F2 Spirocyclization Condition B + Ligate DNA Tag 2B E->F2 F3 Spirocyclization Condition M + Ligate DNA Tag 2M E->F3 G Pool F1->G F2->G F3->G H Final DNA-Encoded Spirocycle Library G->H

Sources

Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane: A Key Scaffold for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a significant shift away from flat, two-dimensional molecules towards more three-dimensional structures. This "escape from flatland" is driven by the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles. Azaspirocycles, spirocyclic frameworks containing at least one nitrogen atom, have emerged as particularly valuable scaffolds in this pursuit.[1] Their rigid, three-dimensional architecture allows for precise conformational control of appended pharmacophoric groups, leading to optimized interactions with biological targets.[2][1][3]

Among the diverse range of azaspirocycles, 2,8-dioxa-5-azaspiro[3.5]nonane and its derivatives are gaining attention as versatile building blocks in drug design.[4] The incorporation of this motif can impart favorable properties such as increased solubility and metabolic stability compared to their non-spirocyclic or carbocyclic analogs.[2] This application note provides a comprehensive guide to the synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane, intended for researchers, scientists, and drug development professionals. The presented protocol is a robust and scalable method, amenable to the production of high-purity material for pharmaceutical research and development.

Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold

The synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane can be achieved through a multi-step sequence, starting from commercially available reagents. The described strategy focuses on the construction of the spirocyclic core via a key cyclization step. While various synthetic routes to azaspirocycles have been reported, the chosen pathway emphasizes operational simplicity, scalability, and the use of readily accessible materials, making it suitable for an industrial setting.[5]

The general approach involves the preparation of a suitably functionalized precursor that can undergo intramolecular cyclization to form the desired spirocyclic system. Protecting group strategies are employed to ensure the chemoselectivity of the reactions and to allow for the isolation of the target compound in high purity.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out in well-ventilated fume hoods, and appropriate personal protective equipment (PPE) should be worn at all times. Anhydrous solvents should be used where specified, and reactions requiring an inert atmosphere should be conducted under a positive pressure of nitrogen or argon.

Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

The synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane can be conceptualized in a multi-step process. A plausible synthetic route, adapted from general principles for the synthesis of related azaspirocycles, is outlined below.[5][6]

Step 1: Synthesis of a Protected Amino Diol Precursor

The initial step involves the synthesis of a key intermediate, a protected amino diol. This can be achieved through various established organic transformations. For instance, the reaction of a suitable starting material containing a primary amine and two hydroxyl groups, which are differentially protected to allow for selective reactions.

Step 2: Formation of the First Ring (Oxetane or Tetrahydropyran)

Depending on the specific synthetic design, one of the heterocyclic rings is constructed first. For the 2,8-dioxa-5-azaspiro[3.5]nonane structure, this would involve the formation of either the oxetane or the tetrahydropyran ring.

Step 3: Spirocyclization

This is the critical step where the second ring is formed, creating the spirocyclic core. This is typically achieved through an intramolecular cyclization reaction. The choice of reaction conditions is crucial to ensure high yields and minimize the formation of side products.

Step 4: Deprotection

The final step involves the removal of any protecting groups to yield the target 2,8-dioxa-5-azaspiro[3.5]nonane.

Detailed Protocol: A Representative Synthesis

The following protocol details a representative synthesis of a related azaspirocycle, which illustrates the key chemical transformations involved in constructing such frameworks. This can be adapted by a skilled chemist for the specific synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane. The synthesis of the regioisomeric 2,5-dioxa-8-azaspiro[3.5]nonane is described in the patent literature and involves the following key transformations.[5]

1. N-Alkylation and Amide Formation: Reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in the presence of a base to form the corresponding N-benzyl-N-((3-(hydroxymethyl)oxetan-3-yl)methyl)-2-chloroacetamide.

2. Intramolecular Cyclization (Williamson Ether Synthesis): The chloroacetamide intermediate undergoes self-cyclization under basic conditions to form the spiro-lactam, 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-3-one.

3. Reduction of the Lactam: The lactam is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amine, 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane.

4. Deprotection: The final step is the removal of the benzyl protecting group via catalytic hydrogenation to afford the desired 2,8-dioxa-5-azaspiro[3.5]nonane.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Lactam Reduction cluster_step4 Step 4: Deprotection Start_Material 3-((benzylamino)methyl)oxetan-3-ol + Chloroacetyl chloride Intermediate_1 N-benzyl-N-((3-(hydroxymethyl)oxetan-3-yl)methyl)-2-chloroacetamide Start_Material->Intermediate_1 Base Intermediate_2 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-3-one Intermediate_1->Intermediate_2 Base Intermediate_3 5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane Intermediate_2->Intermediate_3 LiAlH4 Final_Product 2,8-Dioxa-5-azaspiro[3.5]nonane Intermediate_3->Final_Product H2, Pd/C

Caption: A representative synthetic workflow for an azaspirocycle.

Quantitative Data Summary

StepReactantsReagents/ConditionsProductTypical Yield
13-((benzylamino)methyl)oxetan-3-ol, Chloroacetyl chlorideTriethylamine, Dichloromethane, 0 °C to rtN-benzyl-N-((3-(hydroxymethyl)oxetan-3-yl)methyl)-2-chloroacetamide>90%
2N-benzyl-N-((3-(hydroxymethyl)oxetan-3-yl)methyl)-2-chloroacetamideSodium hydride, Tetrahydrofuran, rt5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-3-one70-85%
35-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-3-oneLithium aluminum hydride, Tetrahydrofuran, 0 °C to reflux5-benzyl-2,8-dioxa-5-azaspiro[3.5]nonane80-95%
45-benzyl-2,8-dioxa-5-azaspiro[3.5]nonaneHydrogen (1 atm), Palladium on carbon (10%), Methanol, rt2,8-Dioxa-5-azaspiro[3.5]nonane>95%

Characterization and Quality Control

The identity and purity of the synthesized 2,8-dioxa-5-azaspiro[3.5]nonane should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the purity of the final compound and all intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product and for monitoring the progress of the reactions.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.

Safety Considerations

  • Chloroacetyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood.

  • Sodium hydride and lithium aluminum hydride are highly reactive and flammable solids that react violently with water. They must be handled under an inert atmosphere, and appropriate quenching procedures must be followed.

  • Catalytic hydrogenation with palladium on carbon and hydrogen gas should be performed with appropriate safety measures to mitigate the risk of fire or explosion.

Conclusion

The synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane represents an important endeavor for medicinal chemists seeking to access novel, three-dimensional chemical space. The protocols and strategies outlined in this application note provide a solid foundation for the successful preparation of this valuable building block. The inherent modularity of the synthetic route allows for the preparation of a wide range of derivatives, further expanding its utility in drug discovery programs. As the demand for sp³-rich scaffolds continues to grow, the importance of robust and scalable synthetic methods for compounds like 2,8-dioxa-5-azaspiro[3.5]nonane will undoubtedly increase.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. (URL: [Link])

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: [Link])

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. (URL: [Link])

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of dipeptides from N-hydroxy-3-azaspiro[2][2]undecane-2,4-dione activated α-amino acids | Request PDF - ResearchGate. (URL: [Link])

  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate | C14H24N2O8 | CID 91663946 - PubChem. (URL: [Link])

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (URL: [Link])

  • Diversity-oriented Synthesis of Azaspirocycles - PubMed - NIH. (URL: [Link])

Sources

The Strategic Integration of 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffolds in Modern Therapeutic Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

In the contemporary landscape of medicinal chemistry, the imperative to develop novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven a strategic shift away from planar, two-dimensional molecules towards more complex, three-dimensional (3D) architectures. This "escape from flatland" is a crucial strategy to explore novel chemical space and to design drug candidates with superior properties.[1] Within this paradigm, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks. Their inherent rigidity and defined three-dimensional geometry offer a unique opportunity to orient substituents in precise vectors, thereby optimizing interactions with biological targets.[2][3]

The 2,8-Dioxa-5-azaspiro[3.5]nonane system, a unique heterocyclic scaffold, embodies the principles of modern drug design. This bicyclic structure, featuring a spiro-fused oxetane and morpholine ring, introduces desirable physicochemical properties, including a balance of hydrophilicity and lipophilicity, and presents opportunities for bioisosteric replacement of more conventional moieties. While literature on the specific 2,8-Dioxa-5-azaspiro[3.5]nonane isomer is still emerging, the broader family of oxa-azaspiro[3.5]nonanes has demonstrated significant potential in the development of therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this scaffold, with detailed protocols to facilitate its integration into drug discovery programs.

Physicochemical Properties and Predicted Pharmacokinetic Profile

The unique arrangement of heteroatoms and the spirocyclic nature of 2,8-Dioxa-5-azaspiro[3.5]nonane contribute to a promising profile for drug development. The presence of oxygen and nitrogen atoms provides sites for hydrogen bonding, which can enhance solubility and target engagement.[4] The oxetane ring, in particular, is known to improve aqueous solubility and metabolic stability.[1]

PropertyPredicted ValueSource
Molecular Weight130.16 g/mol PubChem[5]
XLogP3-1.1PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Rotatable Bond Count0PubChem[5]
Topological Polar Surface Area35.1 ŲPubChem[5]

Synthetic Strategies: A Protocol for the Preparation of Oxa-Azaspiro[3.5]nonane Scaffolds

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction of the Amide cluster_3 Step 4: Deprotection A 3-((Benzylamino)methyl)oxetan-3-ol C N-(Benzyl((3-hydroxyoxetan-3-yl)methyl))-2-chloroacetamide A->C Base (e.g., Triethylamine) DCM, 0°C to rt B Chloroacetyl chloride B->C D N-(Benzyl((3-hydroxyoxetan-3-yl)methyl))-2-chloroacetamide E 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one D->E Strong Base (e.g., NaH) THF, rt F 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one G 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane F->G Reducing Agent (e.g., LiAlH4) THF, 0°C to rt H 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane I 2,5-Dioxa-8-azaspiro[3.5]nonane H->I Catalytic Hydrogenation (e.g., Pd/C, H2) Methanol

Caption: General synthetic route for a 2,5-dioxa-8-azaspiro[3.5]nonane scaffold.

Detailed Experimental Protocol

Step 1: N-(Benzyl((3-hydroxyoxetan-3-yl)methyl))-2-chloroacetamide

  • Dissolve 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM (2 volumes) to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(benzyl((3-hydroxyoxetan-3-yl)methyl))-2-chloroacetamide (1.0 eq) in anhydrous THF (5 volumes) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane

  • To a solution of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one (1.0 eq) in anhydrous THF (10 volumes) at 0°C under an inert atmosphere, add lithium aluminum hydride (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: 2,5-Dioxa-8-azaspiro[3.5]nonane

  • Dissolve 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) in methanol (10 volumes).

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2,5-dioxa-8-azaspiro[3.5]nonane.

Applications in Therapeutic Agent Development

The unique structural and physicochemical properties of the oxa-azaspiro[3.5]nonane scaffold make it a valuable building block in the design of novel therapeutic agents. Its applications span various therapeutic areas, primarily through its use as a bioisosteric replacement for other cyclic systems and as a novel scaffold for exploring new chemical space.

Case Study: Bioisosteric Replacement of Piperidine in Anesthetics

A compelling example of the utility of the oxa-azaspiro[3.5]nonane scaffold is its use as a bioisostere for the piperidine ring in the local anesthetic bupivacaine.[1] The incorporation of a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety in place of the piperidine-2-carboxamide resulted in an analog with a significantly improved therapeutic profile.

CompoundIn Vivo Anesthetic Activity (Relative to Bupivacaine)Acute Toxicity (LD50, mg/kg)Aqueous Solubility
Bupivacaine1.0~30Moderate
7-oxa-2-azaspiro[3.5]nonane analogComparable>150 (5-fold lower toxicity)Increased

This case study highlights the potential of the oxa-azaspiro[3.5]nonane scaffold to:

  • Reduce Toxicity: The spirocyclic analog exhibited a five-fold reduction in acute toxicity compared to the parent drug.

  • Enhance Solubility: The introduction of the oxa-azaspiro[3.5]nonane moiety led to increased aqueous solubility, a desirable property for drug formulation and bioavailability.

  • Maintain Potency: The anesthetic activity of the analog was comparable to that of bupivacaine, demonstrating that the bioisosteric replacement was well-tolerated at the target receptor.

Diagram of Bioisosteric Replacement

G cluster_0 Conventional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Piperidine Ring (in Bupivacaine) B 7-Oxa-2-azaspiro[3.5]nonane Scaffold A->B Replacement C Reduced Toxicity Increased Solubility Maintained Potency B->C Leads to

Caption: Bioisosteric replacement of a piperidine ring with an oxa-azaspiro[3.5]nonane scaffold.

Application as a Novel Scaffold: GPR119 Agonists

The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The rigid spirocyclic core served as a novel platform for the optimization of agonist potency and pharmacokinetic properties, leading to the identification of compounds with favorable glucose-lowering effects in preclinical models. This demonstrates the utility of the spiro[3.5]nonane framework in generating novel chemical matter for challenging drug targets.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds incorporating the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold, a variety of in vitro and in vivo assays are required. The specific assays will depend on the therapeutic target of interest. Below is a general protocol for evaluating the cytotoxic activity of a compound, a common initial screening step in cancer drug discovery.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and count them using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing the solvent used to dissolve the compound (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold and its related isomers represent a promising class of building blocks for the development of next-generation therapeutic agents. Their inherent three-dimensionality, coupled with favorable physicochemical properties, offers medicinal chemists a powerful tool to design molecules with improved potency, selectivity, and pharmacokinetic profiles. The successful application of a closely related analog as a bioisosteric replacement for piperidine, resulting in a safer and more soluble drug candidate, underscores the transformative potential of this scaffold.

Future research should focus on the development of efficient and scalable synthetic routes to a wider range of substituted 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives. Furthermore, the systematic evaluation of these compounds in various biological assays will be crucial to unlocking their full therapeutic potential across different disease areas. As the demand for innovative drug candidates continues to grow, the strategic incorporation of novel 3D scaffolds like 2,8-Dioxa-5-azaspiro[3.5]nonane will be instrumental in driving the discovery of safer and more effective medicines.

References

  • Synthesis method of 2,5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis and characterization of azo derivatives of diacetylresorcinol. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Preliminary Biological Evaluation of Two New 5α-Hydroxyspirostanones. ResearchGate. [Link]

  • 2,8-Dioxa-5-azoniaspiro[3.5]nonane. PubChem. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. ResearchGate. [Link]

  • Spiro(3.5)nonane. PubChem. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed Central. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • NMR Spectroscopic Method for the Assignment of 3,5-Dioxygenated Aromatic Rings in Natural Products. ResearchGate. [Link]

  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro-[bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. ResearchGate. [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. [Link]

  • Pharmaceutical compositions comprising forms of 5-azacytidine. PubChem. [Link]

  • Synthesis and biological evaluation of novel Jiyuan Oridonin A-1,2,3-triazole-azole derivatives as antiproliferative agents. PubMed. [Link]

  • 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane. As a valuable building block in medicinal chemistry, optimizing the synthesis of this spirocyclic system is crucial for efficient drug discovery pipelines. This guide is designed to address common challenges and improve reaction yields by explaining the causality behind experimental choices.

Proposed Synthetic Pathway

While literature on the specific synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane is limited, a plausible and robust synthetic route can be proposed based on the synthesis of its regioisomer, 2,5-dioxa-8-azaspiro[3.5]nonane, and established methodologies in spiroketal chemistry.[1] The following multi-step synthesis utilizes readily available starting materials and protecting group strategies to facilitate the key cyclization step.

Synthetic_Pathway A 3-(Hydroxymethyl)oxetan-3-amine B N-Boc-3-(hydroxymethyl)oxetan-3-amine A->B Boc2O, Base C tert-Butyl (3-((2-hydroxyethoxy)methyl)oxetan-3-yl)carbamate B->C Ethylene carbonate, Base D tert-Butyl (3-(((2-bromoethoxy)methyl)oxetan-3-yl)carbamate C->D PBr3 or CBr4/PPh3 E tert-Butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate D->E Intramolecular Cyclization (e.g., NaH) F 2,8-Dioxa-5-azaspiro[3.5]nonane E->F Deprotection (e.g., TFA, HCl) Troubleshooting_Low_Yield A Low Yield in Cyclization Step B Check Reagent Purity and Dryness A->B C Optimize Reaction Conditions A->C D Consider Alternative Leaving Group A->D E High Dilution Conditions C->E

Sources

Technical Support Center: Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane. This spirocyclic scaffold is of significant interest to the pharmaceutical and drug discovery sectors due to its unique three-dimensional structure, which can offer improved pharmacokinetic properties.[1] As a rigid bioisostere for common motifs like morpholine, it represents a valuable building block for novel therapeutics.[2] However, the synthesis of spirocycles, particularly those containing heteroatoms, presents a unique set of challenges, often related to the formation of the key quaternary spirocyclic center.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not just solutions, but also the underlying chemical principles to empower researchers to overcome these synthetic hurdles effectively.

General Synthetic Workflow & Common Pitfalls

A common and effective strategy for constructing the 2,8-dioxa-5-azaspiro[3.5]nonane core involves the intramolecular cyclization of a suitable acyclic precursor. This typically requires careful management of reaction conditions to favor the desired ring formation over competing side reactions. The diagram below outlines a generalized workflow and highlights critical steps where issues commonly arise.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Deprotection cluster_2 Phase 3: Purification A Starting Materials (e.g., 3-((benzylamino)methyl)oxetan-3-ol) B Acylation (e.g., with Chloroacetyl Chloride) A->B Formation of Cyclization Precursor C Key Intramolecular Cyclization Step D Protected Spirocycle (e.g., N-Bn or N-Boc) C->D P1 Challenge: Low Yields & Polymerization C->P1 E N-Protecting Group Removal D->E F Final Product E->F P2 Challenge: Incomplete Reaction or Side-Product Formation E->P2 G Crude Product Purification F->G H Pure 2,8-Dioxa-5- azaspiro[3.5]nonane G->H P3 Challenge: Difficult Separation, Streaking on Silica G->P3

Caption: General workflow for 2,8-dioxa-5-azaspiro[3.5]nonane synthesis highlighting key challenge areas.

Troubleshooting Guide & FAQs

Category 1: The Cyclization Step

Question 1: My intramolecular cyclization yield is very low, and I'm isolating a significant amount of what appears to be polymeric material. What's going wrong?

Answer: This is a classic problem in the synthesis of cyclic molecules and points to the intermolecular reaction competing with, and dominating, the desired intramolecular cyclization. For the spirocycle to form, the two reactive ends of your linear precursor must find each other. At high concentrations, it is statistically more likely that a reactive end of one molecule will find the reactive end of a different molecule, leading to chain extension and polymerization.

The solution is to employ high-dilution conditions .[5] This principle ensures that the concentration of the reactive precursor is kept extremely low at all times, thereby maximizing the probability of intramolecular reaction.

Troubleshooting Protocol: Implementing High-Dilution Conditions

  • Setup: In a large flask, place your solvent and the base (e.g., a non-nucleophilic base like sodium hydride or potassium tert-butoxide) required for the cyclization. Heat or cool to the desired reaction temperature.

  • Precursor Solution: Dissolve your linear precursor (e.g., the N-substituted 2-chloro-acetamide derivative) in a significant volume of the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the precursor solution to the stirred solution of the base over a long period (e.g., 8-12 hours). A very slow, steady addition rate is crucial.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, proceed with the standard aqueous work-up to quench the base and extract the product.

Self-Validation: A successful high-dilution reaction will show a marked increase in the desired product spot on the TLC plate and a significant reduction in the baseline "smear" that is characteristic of polymeric byproducts.

ParameterStandard ConditionsHigh-Dilution ConditionsRationale
Concentration 0.1 - 1.0 M<0.01 MMinimizes intermolecular reactions.
Addition Method All at onceSyringe pump over 8-12 hMaintains a consistently low concentration of the reactive species.
Typical Yield Often <20%Can be >70%Favors the desired intramolecular pathway.
Category 2: Protecting Group Management

Question 2: I am struggling with the removal of the N-Boc protecting group. My reaction is either incomplete or requires harsh conditions that seem to degrade my spirocycle.

Answer: N-Boc (tert-butyloxycarbonyl) is a common and useful protecting group, but its removal can sometimes be challenging, especially on complex scaffolds. Standard conditions like high concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM) can be too harsh for the oxetane ring in your spirocycle, which is sensitive to strong acids.[6] Incomplete reactions can occur if the acid is not strong enough or if the reaction time is insufficient.

The key is to find a balance—an acidic reagent system that is effective for deprotection but mild enough to avoid degradation.

Troubleshooting Protocol: Optimized N-Boc Deprotection

  • Reagent Choice: Instead of neat TFA, consider using a milder system. A solution of 4M HCl in 1,4-dioxane is often effective and can be less harsh. Alternatively, using p-toluenesulfonic acid (TsOH) in a suitable solvent can also work well.[6]

  • Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can help to control any potential exotherms and minimize side reactions.

  • Monitoring is Crucial: Do not run the reaction for a fixed time. Monitor the disappearance of the N-Boc protected starting material by TLC or LC-MS. The reaction is complete when the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction. For acidic deprotections, the product will be the corresponding amine salt (e.g., hydrochloride or trifluoroacetate). The free amine can be obtained by neutralization with a base (e.g., NaHCO₃ solution) and subsequent extraction.

  • Alternative Mild Method: For particularly sensitive substrates, deprotection using oxalyl chloride in methanol has been reported as a very mild method.[7][8] This avoids strong protic acids altogether.

Self-Validation: Successful deprotection will be confirmed by a change in polarity (the free amine is typically more polar than the Boc-protected precursor) on TLC and by mass spectrometry, which will show the loss of 100 mass units (the mass of the Boc group).

Category 3: Product Purification

Question 3: My final product, the free 2,8-dioxa-5-azaspiro[3.5]nonane, is difficult to purify by standard silica gel chromatography. It streaks badly, and I get poor recovery.

Answer: This is a common issue for small, polar, and basic heterocyclic amines.[9] The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption, tailing (streaking) of the spot on TLC, and poor recovery from the column.

Troubleshooting Protocol: Purification of a Polar Amine

  • Column Treatment: Before running the column, pre-treat the silica gel. This can be done by flushing the packed column with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (~1%) or ammonium hydroxide (~0.5-1%). This deactivates the acidic sites on the silica.

  • Alternative Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) is often a better choice for the purification of basic compounds.

  • Salt Formation and Purification: A highly effective strategy is to convert the amine into a salt (e.g., the HCl or oxalate salt). These salts are often crystalline and can be purified by recrystallization, which is an excellent method for achieving high purity on a large scale. After purification, the free amine can be regenerated by treatment with a base.

  • Specialized Chromatography: For very challenging separations, techniques like solid-phase extraction (SPE) using cation exchange cartridges can be employed.[10] The basic amine binds to the acidic resin, impurities are washed away, and the pure amine is then eluted by washing with a basic solution (e.g., ammonia in methanol).

Self-Validation: Successful purification will be evident by obtaining a single spot on TLC (using a treated system) and by analytical data (NMR, LC-MS) showing the absence of impurities.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis method of N-Boc piperazine.
  • Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. PubMed. [Link]

  • Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Synthesis of dipeptides from N-hydroxy-3-azaspiro[11][11]undecane-2,4-dione activated α-amino acids. ResearchGate. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. National Institutes of Health. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. ResearchGate. [Link]

  • Synthesis by high dilution principle. [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. National Institutes of Health. [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Royal Society of Chemistry. [Link]

  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Heterocyclic amines formation and mitigation in processed meat and meat products: a review. ResearchGate. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

Sources

Technical Support Center: Optimization of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, scientists, and professionals in drug development who are working with these elegant yet often challenging transformations. Spirocycles are pivotal motifs in medicinal chemistry and natural product synthesis, and mastering their construction is a valuable skill.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when developing a spirocyclization reaction.

Q1: My spirocyclization reaction is giving a very low yield. Where should I start troubleshooting?

A1: A low yield is a common issue that can stem from multiple factors.[2] A systematic approach is best. First, confirm the basics: ensure all glassware was meticulously dried, reagents and solvents are pure and anhydrous (if the reaction is moisture-sensitive), and all measurements were accurate.[3] Then, focus on the reaction's progress. Monitor it by TLC or LC-MS to determine if you are facing incomplete conversion, substrate decomposition, or formation of a major side product. Each of these scenarios requires a different optimization strategy.[2]

Q2: How do I choose the right catalyst for my spirocyclization?

A2: Catalyst selection is highly dependent on the specific transformation you are trying to achieve. The choice of catalyst can dramatically influence not only the yield but also the stereoselectivity and even the final product scaffold formed from a common starting material.[4][5][6] For instance, metal catalysts like silver(I), gold(I), or nickel are often used.[4][7] Silver(I) might favor a direct spirocyclization, while gold(I) could promote a subsequent rearrangement to a different scaffold like a carbazole.[4] Start by reviewing the literature for similar substrate systems to identify promising catalyst classes. Then, an empirical screening of a few selected catalysts is often the most practical approach.

Q3: What role does the solvent play in my reaction's success?

A3: The solvent is a critical parameter that influences reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[8][9] Solvent polarity is a key factor.[9] For example, a polar solvent might be necessary to facilitate the formation of a charged intermediate, but it could also inhibit the reaction if it strongly solvates the nucleophile. A solvent screen is a highly recommended step in optimization. Amide-based solvents like DMF can be optimal for certain reactions, while others may fail completely in solvents like acetonitrile.[10]

Q4: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A4: Achieving high diastereoselectivity often involves controlling the geometry of the transition state during the ring-forming step. Several factors can be adjusted:

  • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy barrier (kinetic control).[2]

  • Catalyst/Ligand: Chiral catalysts or ligands are designed to create a chiral environment around the reaction center, favoring the formation of one diastereomer over the other.[2][7]

  • Substrate Control: The existing stereocenters in your starting material can direct the approach of the cyclizing components. Introducing bulky substituents can also create a steric bias that favors a specific outcome.[2][11]

  • Solvent: The solvent can influence transition state geometry and, therefore, diastereoselectivity.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for tackling specific experimental challenges.

A reaction that fails to proceed to completion or gives a low yield of the desired product is one of the most frequent hurdles.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of a low-yield reaction.

G Start Low Yield / Stalled Reaction Monitor Monitor Reaction Progress (TLC, LC-MS, NMR) Start->Monitor Cause1 Incomplete Conversion (Starting material remains) Monitor->Cause1 Diagnosis Cause2 Substrate/Product Decomposition Monitor->Cause2 Diagnosis Cause3 Side Product Formation Monitor->Cause3 Diagnosis Action1a Increase Temperature (in 5-10°C increments) Cause1->Action1a Solution Action1b Increase Reaction Time Cause1->Action1b Solution Action1c Check Reagent/Catalyst Activity (Use fresh stock) Cause1->Action1c Solution Action1d Increase Reagent/Catalyst Loading Cause1->Action1d Solution Action2a Decrease Temperature Cause2->Action2a Solution Action2b Reduce Reaction Time (Quench at optimal point) Cause2->Action2b Solution Action2c Check for Air/Moisture Sensitivity Cause2->Action2c Solution Action3a Re-evaluate Reaction Conditions (Solvent, Base, Catalyst) Cause3->Action3a Solution Action3b Isolate and Characterize Side Product Cause3->Action3b Solution

Caption: Troubleshooting logic for low-yield spirocyclization reactions.

Detailed Protocol: Diagnosing and Resolving Incomplete Conversion

If you observe significant starting material remaining even after extended reaction times, consider the following causal factors and solutions:

  • Insufficient Activation Energy: The reaction may be too slow at the current temperature.

    • Protocol: Increase the reaction temperature incrementally (e.g., by 10 °C) and continue to monitor the reaction's progress. Be cautious, as excessive heat can sometimes lead to decomposition.[12]

  • Reagent or Catalyst Deactivation: Catalysts and reagents can degrade over time, especially if they are sensitive to air or moisture.[12]

    • Protocol:

      • Run the reaction again using freshly opened or purified reagents and solvents.

      • If using a solid catalyst, ensure it was stored under an inert atmosphere in a desiccator.

      • If the reaction is known to be sensitive, employ rigorous inert atmosphere techniques, such as flame-drying glassware and using degassed solvents.[3]

  • Incorrect Stoichiometry or Loading: An error in calculation or weighing can lead to a limiting reagent being consumed prematurely.[3]

    • Protocol: If the reaction stalls, adding more of a particular reagent can sometimes push it to completion.[3] However, the best practice is to double-check all calculations and re-weigh materials for a new reaction setup.

Controlling the three-dimensional arrangement of atoms is often the primary goal of a modern synthetic method. Poor selectivity leads to difficult purifications and reduced yield of the desired isomer.

Key Factors Influencing Stereoselectivity

ParameterRationaleOptimization Strategy
Temperature Lower temperatures increase the energy difference between competing diastereomeric transition states, often favoring the formation of the kinetic product.Screen the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).
Solvent Polarity The solvent can stabilize or destabilize transition states differently based on their polarity, directly impacting the energy barrier for each pathway.[2]Screen a variety of solvents with different polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile).
Catalyst/Ligand Chiral ligands create a well-defined, asymmetric environment that forces the reaction to proceed through a specific, lower-energy transition state.[7]Screen a library of related chiral ligands to find one that provides optimal induction for your specific substrate.
Additives/Base The nature and concentration of bases or other additives can influence the aggregation state of reagents or intermediates, altering the steric environment of the cyclization.If a base is used, screen different types (e.g., organic vs. inorganic) and stoichiometries.

Experimental Protocol: Screening for Optimal Diastereoselectivity

  • Establish a Baseline: Run the reaction under your initial conditions and carefully determine the diastereomeric ratio (d.r.) using ¹H NMR or HPLC analysis of the crude reaction mixture.

  • Temperature Screen: Set up parallel reactions at different temperatures (e.g., room temperature, 0 °C, and -40 °C), keeping all other variables constant. Quench all reactions at the same time point and analyze the d.r.

  • Solvent Screen: Using the best temperature from the previous step, set up parallel reactions in a range of anhydrous solvents (e.g., Dichloromethane, THF, Toluene, Dioxane). Analyze the d.r. for each.

  • Validate and Scale: Once the optimal conditions of temperature and solvent are identified, confirm the result with a repeat experiment before proceeding to a larger scale.

Part 3: Experimental Best Practices

Adhering to meticulous experimental technique can prevent many common problems before they start.

Visualizing a General Experimental Workflow

G Prep Preparation - Dry Glassware - Purify Reagents/Solvents Setup Reaction Setup (Under Inert Atmosphere) Prep->Setup Addition Controlled Reagent Addition (e.g., Dropwise) Setup->Addition Monitor Reaction Monitoring (TLC, LC-MS) Addition->Monitor Quench Timely Quenching Monitor->Quench When complete Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: Standard workflow for a spirocyclization experiment.

Key Procedural Checkpoints:

  • Purity of Starting Materials: Always ensure the purity of your starting material. Impurities can sometimes inhibit catalysts or lead to unexpected side reactions.[3]

  • Inert Atmosphere: For many modern catalytic reactions, the exclusion of oxygen and water is non-negotiable.[12] Master the use of Schlenk lines or glove boxes.

  • Controlled Addition: Adding reagents dropwise, especially exothermic ones, can prevent temperature spikes that might lead to side product formation.[3]

  • Effective Stirring: Ensure the reaction mixture is homogenous. In biphasic or slurry reactions, vigorous stirring is crucial for reproducible results.[3]

  • Timely Quenching: Once monitoring shows the reaction is complete, quench it promptly. Allowing a completed reaction to stir for too long can sometimes lead to product decomposition.[3]

By combining a deep understanding of the chemical principles with a systematic and meticulous approach to experimentation, you can effectively navigate the challenges of spirocyclization and successfully synthesize these valuable molecules.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Angiolini, J., et al. (2024). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Lee, Y. A., & Houk, K. N. (2022). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC. [Link]

  • Worthington, R. J., et al. (2022). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Varma, R. S., & Kumar, D. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. [Link]

  • Barrow, A. S., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition. [Link]

  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. [Link]

  • Costa, B. (2017). Essay: Common Pitfalls in Experimental Design. ResearchGate. [Link]

  • ChemRxiv. (2021). Kinetic Solvent Effects in Organic Reactions. [Link]

  • Organic Chemistry Frontiers. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. [Link]

  • American Physiological Society. (2018). Avoiding Common Pitfalls in Preclinical Animal Research Design. [Link]

  • Wang, J. (2023). Top 5 pipetting mistakes that are ruining science experiments. YouTube. [Link]

  • ResearchGate. (2024). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Barrow, A. S., et al. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed. [Link]

  • White Rose Research Online. (2016). Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. [Link]

  • Biochemistry. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. [Link]

Sources

Technical Support Center: Navigating Stability Challenges of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the unique stability challenges posed by these structurally complex molecules. As a Senior Application Scientist, my goal is to blend technical precision with practical, experience-driven advice to support your experimental success.

Introduction: The Double-Edged Sword of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single atom, are increasingly utilized in drug discovery to enhance three-dimensionality, conformational rigidity, and metabolic stability.[1][2] This rigid architecture can lead to improved binding affinity and selectivity for biological targets.[3] However, the same structural features that offer these advantages can also introduce significant stability liabilities, including ring strain and susceptibility to specific degradation pathways.[4] Understanding and mitigating these issues is paramount for the successful development of spirocyclic drug candidates.

This guide provides a comprehensive resource for identifying, understanding, and overcoming the stability challenges associated with spirocyclic compounds.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with spirocyclic compounds.

Q1: What are the primary stability concerns for spirocyclic compounds?

A1: The main stability concerns can be categorized into three areas:

  • Chemical Stability: This relates to the intrinsic reactivity of the molecule and its susceptibility to degradation under various environmental conditions such as pH, temperature, light, and oxidative stress.[5] Strained ring systems, like those found in some spirocycles (e.g., spiro-oxetanes, spiro-cyclopropanes), can be particularly prone to ring-opening reactions.[6]

  • Metabolic Stability: This refers to the compound's susceptibility to metabolism by enzymes in the body, primarily cytochrome P450s in the liver. While spirocycles are often introduced to improve metabolic stability by blocking sites of metabolism, the scaffold itself can sometimes introduce new metabolic liabilities.[7]

  • Conformational Stability: This pertains to the rigidity of the spirocyclic system and its ability to maintain a desired conformation for optimal target binding. While generally conformationally restricted, some larger or more flexible spirocyclic systems may still exhibit conformational isomerism that can impact activity and stability.

Q2: Can the spiro-atom itself influence the stability of the compound?

A2: Absolutely. The nature of the spiro-atom (carbon vs. a heteroatom like nitrogen, oxygen, or sulfur) significantly impacts the electronic properties, ring strain, and potential degradation pathways of the molecule. For instance, a spiro-heteroatom can influence the pKa of neighboring functional groups and may introduce specific metabolic pathways (e.g., N-dealkylation, oxidation of sulfur). The presence of a heteroatom can also alter the ring strain and conformational preferences of the spirocycle.

Q3: Are there general strategies to improve the stability of a spirocyclic compound?

A3: Yes, several medicinal chemistry strategies can be employed:

  • Modification of Ring Size: Increasing the size of a strained ring (e.g., from a three or four-membered ring to a five or six-membered ring) can alleviate ring strain and improve chemical stability.

  • Introduction of Steric Hindrance: Placing bulky substituents near a labile functional group or a metabolically susceptible position can shield it from attack by nucleophiles, water, or metabolic enzymes.

  • Electronic Modulation: Introducing electron-withdrawing or electron-donating groups can alter the reactivity of the spirocyclic system and its susceptibility to hydrolysis or oxidation.

  • Conformational Locking: Introducing substituents that lock the molecule into a more stable conformation can prevent degradation pathways that require specific conformational arrangements. The rigid nature of scaffolds like spiro[3.3]heptane can be leveraged for this purpose.[8]

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues you may encounter.

Issue 1: Rapid Degradation of a Spirocyclic Compound in Acidic or Basic Media

Q: My spirocyclic compound shows significant degradation during my LC-MS analysis, particularly when using acidic mobile phases or after exposure to acidic or basic conditions in formulation studies. How can I identify the cause and improve its stability?

A: This is a common issue, often linked to the hydrolytic lability of certain spirocyclic systems. Here’s a systematic approach to troubleshoot and address this problem:

1. Pinpoint the Source of Instability: Forced Degradation Studies

The first step is to understand the degradation pathway. A forced degradation study will help you identify the conditions under which your compound is least stable and characterize the degradation products.[5]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of your spirocyclic compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl to a final concentration of about 100 µg/mL.[6] Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for up to 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH to a final concentration of about 100 µg/mL. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for up to 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3-30% hydrogen peroxide to a final concentration of about 100 µg/mL. Keep in the dark to prevent photodegradation and incubate at room temperature for up to 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for up to 24 hours.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize it if necessary, and analyze by LC-MS/MS to identify and quantify the parent compound and any degradation products.

2. Analyze the Degradation Products and Postulate a Mechanism

The mass-to-charge ratio (m/z) and fragmentation pattern of the degradation products from your LC-MS/MS analysis will provide clues to the degradation mechanism.

  • Example: Spiro-lactone Degradation: For a compound like Drospirenone, which contains a spiro-lactone, alkaline conditions can lead to hydrolysis of the lactone ring.[9] Acidic conditions might also promote hydrolysis, though potentially at a slower rate.

  • Example: Spiro-oxetane Degradation: Spiro-oxetanes are susceptible to ring-opening under acidic conditions, especially if the oxetane ring is not sterically hindered at the 3-position.[6] The degradation product would show an increase in mass corresponding to the addition of a water molecule.

3. Implement Medicinal Chemistry Strategies for Stabilization

Based on the identified degradation pathway, you can propose and synthesize structural modifications to enhance stability.

Problem Probable Cause Proposed Solution & Rationale
Hydrolysis of Spiro-lactone The lactone carbonyl is susceptible to nucleophilic attack by water or hydroxide.Replace the ester with a more stable amide. Amides are generally more resistant to hydrolysis than esters. Introduce steric bulk near the carbonyl group. This will hinder the approach of nucleophiles.
Acid-catalyzed Ring Opening of Spiro-oxetane Protonation of the oxetane oxygen, followed by nucleophilic attack of water, is facilitated by ring strain.[6]Introduce substituents at the 3-position of the oxetane ring. This sterically shields the C-O bonds from nucleophilic attack. Replace the oxetane with a less strained ring, such as a spiro-tetrahydrofuran, if the pharmacophore allows.
Oxidative Degradation of a Sulfur-containing Spirocycle The sulfur atom is susceptible to oxidation to a sulfoxide or sulfone.Replace the sulfur with an oxygen or a methylene group, if tolerated by the structure-activity relationship (SAR). Introduce electron-withdrawing groups adjacent to the sulfur to decrease its electron density and susceptibility to oxidation.

Visualization of Troubleshooting Workflow

Caption: Workflow for troubleshooting chemical instability.

Issue 2: Poor Metabolic Stability of a Spirocyclic Compound

Q: My spirocyclic compound shows high clearance in human liver microsomes. How can I identify the site of metabolism and improve its metabolic stability?

A: High microsomal clearance indicates that your compound is likely a substrate for metabolic enzymes, primarily Cytochrome P450s. Here's how to address this:

1. Confirm Metabolic Instability: Microsomal Stability Assay

First, confirm the initial finding with a well-controlled microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing your spirocyclic compound (typically at 1 µM), liver microsomes (e.g., human, rat, mouse), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound against time. From the slope of the line, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Identify the "Soft Spot": Metabolite Identification Studies

To improve metabolic stability, you first need to identify which part of the molecule is being metabolized.

  • Incubate with Microsomes: Perform a larger-scale microsomal incubation.

  • Analyze by High-Resolution Mass Spectrometry: Use high-resolution LC-MS/MS to identify the metabolites formed. The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

  • Fragmentation Analysis: The fragmentation pattern of the metabolites can help pinpoint the exact site of metabolism.

3. Design and Synthesize Metabolically More Stable Analogs

Once the metabolic "soft spot" is identified, you can employ several strategies to block this metabolism.

Identified Metabolic Pathway Medicinal Chemistry Strategy & Rationale
Hydroxylation of an aromatic ring Introduce an electron-withdrawing group (e.g., fluorine, chlorine) to deactivate the ring towards electrophilic attack by CYP enzymes.
Hydroxylation at an activated C-H bond (e.g., benzylic or adjacent to a heteroatom) Replace the hydrogen with a fluorine or a methyl group. This blocks the site of metabolism. Incorporate the C-H bond into a more rigid system, such as a spirocycle, to reduce its accessibility to the enzyme's active site.
N- or O-dealkylation Replace the alkyl group with a more robust group, such as a cyclopropylmethyl group. Incorporate the nitrogen or oxygen into a ring system to prevent dealkylation.

Case Study Example: Improving Metabolic Stability with a Spirocycle

In the development of Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists, replacing a morpholine ring with various azaspirocycles led to improved metabolic stability and selectivity against the hERG channel.[3] This highlights how the introduction of a spirocyclic scaffold can be a successful strategy to address metabolic liabilities.

Visualization of Metabolic Stability Workflow

G A Poor Metabolic Stability in Microsomes B Metabolite Identification Study A->B High CLint C Identify 'Soft Spot' (Site of Metabolism) B->C D Design and Synthesize Analogs C->D E Re-evaluate in Microsomal Stability Assay D->E F Improved Metabolic Stability E->F G No Improvement E->G G->D Iterate Design

Caption: Workflow for improving metabolic stability.

References

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4511–4515. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). [Link]

  • Stability of Cycloalkanes - Ring Strain. (2022, August 7). Chemistry LibreTexts. [Link]

  • Robertson, J., Chovatia, P. T., Fowler, T. G., Withey, J. M., & Woollaston, D. J. (2010). Oxidative spirocyclisation routes towards the sawaranospirolides. Synthesis of ent-sawaranospirolides C and D. Organic & Biomolecular Chemistry, 8(1), 226–233. [Link]

  • Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. (n.d.). National Center for Biotechnology Information. [Link]

  • Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization. (n.d.). National Center for Biotechnology Information. [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023, January 24). MDPI. [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). National Center for Biotechnology Information. [Link]

  • Chemical properties of thiadiazole compounds. (2020, August 6). ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). National Center for Biotechnology Information. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015, August 28). PubMed. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020, February 28). Taylor & Francis Online. [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. (2024, January 2). RSC Publishing. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (n.d.). Chemical Science. [Link]

  • Ring expansion strategies driven by the relief of ring strain. (a) Sun... (n.d.). ResearchGate. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024, February 26). PubMed. [Link]

  • Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. (2011, December 2). PubMed. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SP-359 Topic: Column Chromatography Troubleshooting & Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary

You are attempting to purify 2,8-Dioxa-5-azaspiro[3.5]nonane . This molecule presents a "perfect storm" of chromatographic challenges: it is a secondary amine (Lewis base), contains a strained oxetane ring (acid-sensitive), and lacks a conjugated system (UV-inactive).

Standard silica gel chromatography often results in streaking (tailing) , decomposition (ring-opening) , or detection failure . This guide provides the specific protocols required to overcome these physicochemical limitations.

Part 1: Troubleshooting & FAQs

Q1: Why is my compound streaking/tailing on the column?

Diagnosis: Silanol-Amine Interaction. Standard silica gel (


) is acidic (pH ~4–5). The surface contains free silanol groups (

) that act as proton donors. Your compound contains a secondary amine (the -NH- in the 6-membered ring).
  • Mechanism: The basic nitrogen accepts a proton from the silica surface, forming an ammonium-silicate salt (

    
    ). This ionic interaction is much stronger than the hydrogen bonding used for separation, causing the compound to "drag" or streak down the column rather than elute as a tight band.
    

Corrective Action: You must deactivate the silica surface.

  • Add a Modifier: Use 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) in your mobile phase. This "caps" the acidic sites.
    
  • Pre-treatment: Flush the column with the basic mobile phase before loading your sample.

Q2: I see new impurities forming during purification. Is my compound decomposing?

Diagnosis: Acid-Catalyzed Oxetane Ring Opening. The 4-membered oxetane ring in your spiro system has significant ring strain (~107 kJ/mol). While oxetanes are generally stable to base, they are highly susceptible to acid-catalyzed ring opening, especially in the presence of nucleophiles (like water or alcohols in your solvent).

  • Risk Factor: Using standard "acidic" silica or chloroform (which can form HCl over time) can trigger the rupture of the oxetane ring, leading to alcohol byproducts.

Corrective Action:

  • Avoid Acid: Never use acetic acid or acidic mobile phases.

  • Switch Stationary Phase: If silica decomposition persists even with TEA, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and gentler on strained ethers.

Q3: I cannot see the compound under the UV lamp (254 nm). How do I fractionate?

Diagnosis: Lack of Chromophore. 2,8-Dioxa-5-azaspiro[3.5]nonane is an aliphatic heterocycle.[1][2][3] It lacks the conjugated


-systems (like benzene rings or enones) required to absorb UV light at 254 nm.

Corrective Action: You must use Chemical Staining or Universal Detection .

  • Stain 1: Ninhydrin (Best for Amines): Will turn the secondary amine a deep pink/red upon heating.

  • Stain 2: Iodine Chamber: The amine vapors will complex with iodine, showing brown spots.

  • Stain 3: Potassium Permanganate (

    
    ):  Will oxidize the amine/ether, showing yellow spots on a purple background.
    
  • Instrumental: Use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if using automated flash systems.

Part 2: Experimental Protocols

Protocol A: The "Buffered Silica" Method (Standard)

Recommended for general purification if the compound is moderately stable.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[4]

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 10% (v/v) Triethylamine (TEA) .

    • Note: Pre-mixing TEA into the MeOH ensures constant basicity during the gradient.

Step-by-Step:

  • Column Slurry: Slurry pack the silica using 100% DCM.

  • Neutralization (Crucial): Before loading the sample, flush the column with 3 column volumes (CV) of 95:5 DCM:(MeOH+TEA) . This saturates the acidic silanol sites with triethylamine.

  • Equilibration: Flush with 100% DCM to remove excess free TEA, leaving the silica surface deactivated.

  • Loading: Dissolve the crude residue in a minimum amount of DCM. Load carefully.

  • Elution Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–20 min: Gradient to 90:10 DCM:(MeOH+TEA).

    • Target Elution: The spiro-amine typically elutes between 3–8% MeOH depending on the exact lipophilicity.

  • Detection: Spot fractions on TLC. Dip in Ninhydrin stain and heat with a heat gun until pink spots appear.

Protocol B: The "Neutral Alumina" Method (High Stability)

Recommended if oxetane decomposition is observed on silica.

Materials:

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.

    • To convert Grade I to III: Add 6% water (w/w) to Grade I alumina and shake for 2 hours to equilibrate.

  • Solvent System: Hexanes / Ethyl Acetate (EtOAc) or DCM / MeOH.[5]

Step-by-Step:

  • Packing: Dry pack or slurry pack the Neutral Alumina.

  • No Base Needed: Alumina is not acidic, so TEA is usually unnecessary (though 1% TEA can still sharpen bands).

  • Elution: Run a gradient from 100% DCM

    
     95:5 DCM:MeOH.
    
  • Advantage: This method completely eliminates the risk of acid-catalyzed ring opening.

Part 3: Data & Visualization

Comparison of Stationary Phases
FeatureSilica Gel (Standard)Basified Silica (TEA-Treated)Neutral Alumina
Surface pH Acidic (4–5)Basic (8–9)Neutral (7)
Amine Tailing SevereMinimalMinimal
Oxetane Stability Poor (Risk of ring opening)GoodExcellent
Loading Capacity HighHighModerate
Cost LowLowHigh
Decision Logic for Method Development

PurificationLogic Start Start: Crude 2,8-Dioxa-5-azaspiro[3.5]nonane CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking AddBase Add 1% TEA to Eluent Streaking->AddBase Yes CheckStability Check 2D TLC (Decomposition?) Streaking->CheckStability No (or after fix) AddBase->CheckStability DecompYes Yes: New spots appear CheckStability->DecompYes DecompNo No: Compound is stable CheckStability->DecompNo MethodB PROTOCOL B: Neutral Alumina (DCM/MeOH) DecompYes->MethodB MethodA PROTOCOL A: Silica + 1% TEA (DCM/MeOH) DecompNo->MethodA Visualize Visualization: Ninhydrin or KMnO4 MethodA->Visualize MethodB->Visualize

Caption: Decision tree for selecting the optimal stationary phase based on streaking and stability observations.

Mechanism of Amine Tailing & Correction

Mechanism cluster_0 Standard Silica (Problem) cluster_1 Basified Silica (Solution) Step1 Silica Surface (Si-OH) Step2 Amine Interaction (Si-O- ... +H2N-R) Step1->Step2 Acid-Base Reaction Result1 Result: Strong Retention & Tailing Step2->Result1 Step3 Silica + TEA (Modifier) Step4 Capped Surface (Si-O- ... +HNEt3) Step3->Step4 TEA binds Silanols Step5 Target Amine Passes Freely Step4->Step5 No sites left for Amine Result2 Result: Sharp Peak Good Separation Step5->Result2

Caption: Mechanistic comparison of amine behavior on standard vs. TEA-modified silica gel.

References

  • Biotage. (2023).[2][6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.[3] (Context: Stability of oxetanes in medicinal chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. (Context: Staining protocols for non-UV active amines). Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery.[4][7] Angewandte Chemie International Edition.[3] (Context: Oxetane physicochemical properties and pKa). Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Spirocyclic Compound Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic compound diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these structurally complex molecules. Spirocyclic systems, with their rigid, three-dimensional architecture, often produce diastereomers with minute differences in physicochemical properties, making their separation a significant hurdle in synthetic and medicinal chemistry.[1][2]

This resource provides in-depth, experience-driven guidance in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind successful purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a foundational understanding of the separation principles involved.

Q1: Why are spirocyclic diastereomers often harder to separate than acyclic diastereomers?

A: The difficulty arises from the inherent rigidity of the spirocyclic core. Unlike flexible acyclic systems where diastereomers can adopt significantly different conformations, spirocyclic diastereomers are often conformationally locked. This rigidity minimizes the differences in their overall shape and dipole moment, resulting in very similar interactions with both achiral and chiral stationary phases. Consequently, achieving differential retention and baseline separation requires highly selective chromatographic conditions.

Q2: What is the fundamental difference between separating diastereomers and enantiomers?

A: Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties, such as boiling points, melting points, and solubility.[3][4] This distinction means they can, in principle, be separated using standard achiral chromatographic techniques (e.g., normal-phase or reversed-phase HPLC).[5] Enantiomers, conversely, are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation is impossible on standard stationary phases and mandates the use of a chiral environment, such as a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[5]

Q3: When should I choose Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for diastereomer separation?

A: SFC is often a superior choice and a complementary technique to HPLC for separating spirocyclic diastereomers for several key reasons:

  • High Efficiency & Speed: The mobile phase in SFC, typically supercritical CO2, has low viscosity and high diffusivity.[] This allows for the use of higher flow rates and longer columns without a prohibitive increase in backpressure, often leading to faster and more efficient separations.[5]

  • Unique Selectivity: SFC operates primarily as a normal-phase technique.[] The use of CO2 modified with polar solvents (like methanol or ethanol) creates a unique separation environment that can provide different, and often better, selectivity for diastereomers compared to traditional normal or reversed-phase HPLC.[7]

  • "Green" & Cost-Effective: SFC significantly reduces the consumption of organic solvents, lowering both purchase and disposal costs and minimizing environmental impact.[]

  • Productivity: For preparative work, the speed of SFC and the ease of removing the CO2/modifier mobile phase make it highly productive. Techniques like stacked injections can further increase throughput.

Part 2: Troubleshooting Guide for Chromatographic Purification

This section is structured to address specific experimental problems.

Problem 1: Poor to no resolution (Rs < 1.0) between diastereomeric peaks.

  • Probable Cause (A): Insufficient Selectivity of the Stationary Phase. The primary cause of poor resolution is that the stationary phase is not interacting differently enough with the two diastereomers. Even for diastereomers, which can be separated on achiral phases, the subtle structural differences of spirocycles may require more specialized surfaces.

  • Solution Strategy:

    • Systematic Column Screening: Do not rely on a single C18 or silica column. A screening approach is critical. Test a range of stationary phases with orthogonal selectivities.[8]

    • Achiral Screening: For initial attempts, screen columns like Phenyl-Hexyl, Pentafluorophenyl (PFP or F5), and Cyano (CN) phases in both reversed-phase and normal-phase modes.[9] These offer different interaction mechanisms (π-π, dipole-dipole, shape selectivity) compared to standard alkyl phases.[9]

    • Chiral Column Screening: Do not reserve chiral columns only for enantiomers. Chiral stationary phases (CSPs), particularly polysaccharide-based ones (e.g., cellulose or amylose derivatives), are exceptionally effective at resolving diastereomers due to their complex three-dimensional chiral pockets that can recognize subtle spatial differences.[8][10]

  • Probable Cause (B): Suboptimal Mobile Phase Composition. The mobile phase composition dictates the elution strength and modulates the interactions between the analytes and the stationary phase. An incorrect solvent blend or modifier can fail to exploit the small physicochemical differences between diastereomers.

  • Solution Strategy:

    • Optimize the Organic Modifier (Co-solvent): In both HPLC and SFC, the choice of alcohol modifier is crucial. Systematically screen methanol, ethanol, and isopropanol.[7] Isopropanol, being a stronger hydrogen bond acceptor and weaker donor, can significantly alter selectivity compared to methanol.

    • Utilize Additives/Modifiers: For compounds with ionizable functional groups (amines, carboxylic acids), peak shape and selectivity are highly dependent on the mobile phase pH or the presence of an additive.

      • For Basic Analytes: Add 0.1-0.5% of an amine like diethylamine (DEA) or triethylamine (TEA) to the organic modifier to mask acidic silanols on the silica surface and improve peak shape.[7]

      • For Acidic Analytes: Add 0.1-0.5% of an acid like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the analyte.[7]

Problem 2: Significant peak tailing or fronting (Tailing Factor > 1.5 or < 0.8).

  • Probable Cause (A): Secondary Interactions with the Stationary Phase. This is the most common cause, especially for basic compounds on silica-based columns. Residual, acidic silanol groups on the silica surface can strongly and non-specifically interact with basic analytes, leading to a "tail" as the molecules slowly elute from these high-energy sites.

  • Solution Strategy:

    • Add a Competitive Modifier: As mentioned above, adding an amine modifier (DEA, TEA) to the mobile phase will "cap" the active silanol sites, preventing the analyte from interacting with them and resulting in more symmetrical peaks.[7]

    • Switch to a High-Purity or End-Capped Column: Modern columns are often manufactured with high-purity silica and are "end-capped" to minimize the number of free silanols. If you are using an older column, switching to a modern equivalent can resolve the issue.

    • Lower the pH: For reversed-phase separation of basic compounds, operating at a low pH (e.g., pH 2-3 using a formic acid or phosphate buffer) will protonate both the basic analyte and the silanol groups, leading to electrostatic repulsion and minimizing tailing.

  • Probable Cause (B): Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, often fronting or tailing, peak shape.

  • Solution Strategy:

    • Perform a Loading Study: Systematically reduce the injection concentration or volume by factors of 2 until the peak shape becomes symmetrical.

    • Scale Up Correctly: If preparative scale is the goal, move to a larger diameter column rather than simply injecting more onto an analytical column.[11]

  • Probable Cause (C): Physical Column Issues or Extra-Column Dispersion. A void at the column inlet or a partially blocked frit can cause the sample band to spread unevenly, resulting in distorted peaks for all analytes.[12]

  • Solution Strategy:

    • Reverse and Flush the Column: If the manufacturer's instructions permit, disconnect the column, reverse its direction, and flush it to waste with a strong solvent. This can sometimes dislodge particulates from the inlet frit.[12]

    • Check Fittings and Tubing: Ensure all fittings are properly tightened and that the connecting tubing has a minimal and appropriate internal diameter to reduce extra-column volume.

    • Replace the Column: If the above steps fail, the column bed may have irreversibly settled, and the column must be replaced.[12]

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic SFC Method Development for Spirocyclic Diastereomers

This protocol outlines a structured approach to screen for and optimize a separation using SFC.

1. System Preparation & Sample Preparation:

  • System: An analytical SFC system equipped with a column oven, back pressure regulator (BPR), and a UV or MS detector.
  • Sample Diluent: Dissolve the diastereomeric mixture at ~1 mg/mL. The preferred solvent is the primary organic modifier to be used (e.g., methanol or ethanol).[7] If solubility is an issue, a stronger solvent like dichloromethane (DCM) can be used, but only with immobilized polysaccharide CSPs.[7]
  • Initial Conditions: Set BPR to 150 bar, oven temperature to 40 °C, and flow rate to 3 mL/min.

2. Primary Screening - Modifier & Column Choice:

  • Objective: To quickly identify a promising column and organic modifier combination.
  • Procedure:
  • Select a set of 4-6 chiral columns with diverse selectivities (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
  • Run a fast, generic gradient on each column with Methanol as the co-solvent.
  • Gradient: 5% to 40% Methanol in CO2 over 5 minutes.
  • Repeat the screening process using Ethanol as the co-solvent.
  • Analyze the results for any sign of separation (peak shoulder, broadened peak, or partial separation).

3. Optimization of the "Hit":

  • Objective: To achieve baseline resolution (Rs ≥ 1.5) for the most promising condition from the primary screen.
  • Procedure:
  • Switch to Isocratic: Based on the elution percentage from the gradient screen, convert to an isocratic method. For example, if the peaks eluted at 5 minutes in a 10-minute gradient from 5-45%, the approximate isocratic percentage would be (45-5)/10 * 5 + 5 = 25%.
  • Fine-Tune Modifier Percentage: Adjust the isocratic co-solvent percentage up or down in 2-5% increments to maximize the resolution.
  • Optimize Temperature and Pressure:
  • Temperature: Test at 30 °C, 40 °C, and 50 °C. Temperature affects the mobile phase density and analyte-CSP kinetics, often having a significant impact on selectivity.
  • Back Pressure: Test at 120 bar, 150 bar, and 180 bar. Higher pressure increases fluid density, which can also influence retention and selectivity.

4. Final Method Validation:

  • Confirm the identity of the eluted peaks (if standards are available).
  • Assess reproducibility by making multiple injections.
  • The method is now ready for use or for scale-up to preparative SFC.
Workflow Diagram: Method Selection Strategy

// SFC Path sfc_screen [label="Screen 4-6 Chiral Columns\n(e.g., Chiralpak IA, IB, IC)\nwith MeOH & EtOH Gradients"]; sfc_hit [label="Separation Observed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sfc_optimize [label="Optimize Isocratic %,\nTemp, and Pressure"]; sfc_success [label="Purification Method\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// HPLC Path hplc_mode [label="Select Mode", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; np_hplc [label="Normal Phase (NP-HPLC)\nScreen Silica, Diol, CN columns"]; rp_hplc [label="Reversed Phase (RP-HPLC)\nScreen C18, Phenyl, F5 columns"]; chiral_hplc [label="Chiral HPLC\n(If NP/RP fail)"]; hplc_optimize [label="Optimize Mobile Phase\n(Solvent ratio, additives)"]; hplc_hit [label="Separation Observed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> solubility; solubility -> hplc_sfc; hplc_sfc -> sfc_path [label="Polar/Apolar\nGood CO2 Solubility"]; hplc_sfc -> hplc_path [label="Highly Polar or\nIonic Compounds"];

sfc_path -> sfc_screen; sfc_screen -> sfc_hit; sfc_hit -> sfc_optimize [label="Yes"]; sfc_optimize -> sfc_success; sfc_hit -> hplc_path [label="No"];

hplc_path -> hplc_mode; hplc_mode -> np_hplc [label="Less Polar"]; hplc_mode -> rp_hplc [label="More Polar"]; np_hplc -> hplc_hit; rp_hplc -> hplc_hit; hplc_hit -> hplc_optimize [label="Yes"]; hplc_optimize -> sfc_success; hplc_hit -> chiral_hplc [label="No"]; chiral_hplc -> hplc_optimize; } enddot Caption: Decision workflow for selecting a purification strategy.

Part 4: Data & Reference Tables

Table 1: Comparison of Common Stationary Phases for Diastereomer Separations
Stationary Phase TypeCommon Name(s)Primary Interaction MechanismBest For...Key Considerations
Polysaccharide (Chiral) Chiralpak® IA, IB, IC, etc.Chiral recognition, H-bonding, dipoleThe most versatile and successful class for both enantiomers and challenging diastereomers.[13]Immobilized versions allow for a wider range of solvents (e.g., DCM, THF).[7]
Pentafluorophenyl (PFP) Discovery® HS F5, Kinetex® F5Aromatic, π-π, dipole-dipole, ion-exchangeHalogenated or aromatic spirocycles; offers unique selectivity vs. C18.[9]Can provide enhanced retention for basic compounds.
Phenyl-Hexyl Ascentis® Phenyl, Luna® Phenyl-Hexylπ-π interactions, weak hydrophobicCompounds containing aromatic rings.[9] Can separate isomers that co-elute on C18.Provides shape selectivity based on planarity.
Silica (Normal Phase) Silica, SiOHAdsorption, H-bondingLess polar compounds soluble in non-polar solvents like hexane/ethyl acetate.Highly sensitive to water content in the mobile phase.
Alkyl (Reversed Phase) C18, C8Hydrophobic (van der Waals) interactionsGeneral purpose screening for moderately polar compounds.[10]Often lacks the selectivity needed for very similar spirocyclic diastereomers.
Protocol 2: Geometric Scale-Up from Analytical to Preparative HPLC/SFC

This protocol ensures that the resolution achieved at the analytical scale is maintained during preparative purification.

1. Optimize Analytical Method:

  • Ensure the analytical method provides a resolution (Rs) of at least 1.75, preferably ≥ 2.0, to allow for band broadening that occurs at higher loading.
  • The column chemistry (e.g., Chiralpak IC) and particle size must be identical between the analytical and preparative columns.

2. Calculate Preparative Flow Rate:

  • The flow rate must be scaled geometrically to maintain the same linear velocity of the mobile phase.
  • Formula: F_prep = F_analyt * (D_prep² / D_analyt²)[14]
  • F_prep = Preparative flow rate (mL/min)
  • F_analyt = Analytical flow rate (mL/min)
  • D_prep = Inner diameter of the preparative column (mm)
  • D_analyt = Inner diameter of the analytical column (mm)
  • Example: Scaling from a 1.0 mL/min flow on a 4.6 mm ID column to a 21.2 mm ID column: F_prep = 1.0 * (21.2² / 4.6²) ≈ 21.2 mL/min.

3. Calculate Sample Load:

  • The sample loading capacity scales similarly.
  • Formula: Load_prep = Load_analyt * (D_prep² / D_analyt²)
  • This provides a theoretical starting point. An actual loading study on the preparative column is recommended to maximize throughput without sacrificing purity.[11]

4. Adjust Gradient Time (if applicable):

  • If the analytical and preparative columns have different lengths (L), the gradient time (t) must also be scaled to keep the gradient profile consistent in terms of column volumes.
  • Formula: t_prep = t_analyt * (L_prep / L_analyt)[15]
  • If column lengths are identical, no change to the gradient time is needed.[14]

5. System Suitability Check:

  • Before injecting the bulk sample, perform a small analytical-scale injection on the preparative system to confirm that the retention times and resolution are consistent with the scaled method.
Troubleshooting Logic Diagram

// Peak Shape Branch peak_shape [label="Poor Peak Shape\n(Tailing/Fronting)"]; is_all_peaks [label="Affects All Peaks?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

all_peaks_yes [label="Probable Physical Issue:\n- Column Void/Frit Blockage\n- Extra-column Dispersion"]; all_peaks_no [label="Probable Chemical Issue:\n(Analyte-Specific)"];

chem_issue_sol [label="1. Add Mobile Phase Modifier (e.g., DEA, TFA)\n2. Check for Column Overload\n3. Change Column to different pH stability"]; phys_issue_sol [label="1. Reverse/Flush Column\n2. Check Fittings & Tubing\n3. Replace Column"];

// Resolution Branch resolution [label="Poor Resolution\n(Rs < 1.5)"]; is_any_sep [label="Any Separation\nVisible?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

any_sep_yes [label="Optimize Existing Method:\n- Fine-tune mobile phase %\n- Adjust Temp/Pressure"]; any_sep_no [label="Change Selectivity:\n- Screen different stationary phases (Chiral & Achiral)\n- Change primary organic modifier (MeOH -> EtOH)"];

// Connections start -> peak_shape; start -> resolution;

peak_shape -> is_all_peaks; is_all_peaks -> all_peaks_yes [label="Yes"]; is_all_peaks -> all_peaks_no [label="No"]; all_peaks_yes -> phys_issue_sol; all_peaks_no -> chem_issue_sol;

resolution -> is_any_sep; is_any_sep -> any_sep_yes [label="Yes"]; is_any_sep -> any_sep_no [label="No"]; } enddot Caption: Logic diagram for troubleshooting common HPLC/SFC issues.

References

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Tech. URL: [Link]

  • Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Waters Corporation. URL: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. URL: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. URL: [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. URL: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). URL: [Link]

  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Spirocyclic Dihydropyrano[3,2-d]isoxazoles. American Chemical Society. URL: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. URL: [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Tech. URL: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. URL: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. URL: [Link]

  • Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences. URL: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. National Institutes of Health (NIH). URL: [Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. URL: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. URL: [Link]

  • How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC?. ResearchGate. URL: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. URL: [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. URL: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. URL: [Link]

  • Scale Up with Confidence - Column selection for preparative HPLC. Agilent. URL: [Link]

  • LC Scaling Analytical Methods Technical Tip 2. Phenomenex. URL: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. URL: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. URL: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. URL: [Link]

Sources

Technical Support Center: Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Troubleshooting Common Issues

Welcome to the technical support center for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and consistently achieve high purity and yield.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing specific issues you may encounter at each stage of the synthesis. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your reactions effectively.

Synthesis Overview

The synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane typically proceeds through a four-step sequence, as outlined in the diagram below. Each step presents unique challenges and potential for byproduct formation, which we will address in detail.

Synthesis_Workflow cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Debenzylation A 3-((benzylamino)methyl)oxetan-3-ol B N-(2-chloroacetyl)-3- ((benzylamino)methyl)oxetan-3-ol A->B Chloroacetyl chloride, Base C Spiro-lactam intermediate B->C Base, Inert atmosphere D N-benzyl-2,8-dioxa-5- azaspiro[3.5]nonane C->D LiAlH4 E 2,8-Dioxa-5-azaspiro[3.5]nonane D->E Catalytic Hydrogenation

Caption: Synthetic route to 2,8-Dioxa-5-azaspiro[3.5]nonane.

Frequently Asked Questions & Troubleshooting

Part 1: N-Chloroacetylation of 3-((benzylamino)methyl)oxetan-3-ol

Question 1: I'm observing a significant amount of a tar-like, insoluble material forming during the N-chloroacetylation reaction. What is causing this and how can I prevent it?

Answer:

The formation of resinous byproducts in the N-chloroacetylation of amines is a common issue, often attributed to polymerization and oxidation, especially at elevated temperatures.[1] Chloroacetyl chloride is a highly reactive acylating agent, and exothermic reactions can occur if the addition is not well-controlled.

Causality and Prevention:

  • Temperature Control is Critical: The primary cause is often poor temperature control. The reaction should be carried out at low temperatures, typically between -20°C and 0°C, to minimize side reactions.[1]

  • Slow Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of the amine and base. This allows for better dissipation of the heat generated during the reaction.

  • Choice of Base and Solvent: A non-nucleophilic organic base like triethylamine or diisopropylethylamine is preferred. The choice of an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is also crucial for maintaining a homogeneous reaction mixture at low temperatures.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Formation of a thick, dark slurry or tarReaction temperature is too high.Maintain the reaction temperature below 0°C throughout the addition of chloroacetyl chloride.
Rapid addition of chloroacetyl chloride.Add the acylating agent slowly and monitor the internal temperature.
Low yield of the desired productIncomplete reaction.Ensure stoichiometric amounts of the base are used to neutralize the HCl generated.
Amine starting material is of poor quality.Use freshly distilled or purified 3-((benzylamino)methyl)oxetan-3-ol.
Part 2: Intramolecular Cyclization to the Spiro-Lactam

Question 2: My cyclization reaction is giving a low yield of the desired spiro-lactam, and I'm isolating a high molecular weight, sticky solid. What is this byproduct and how can I favor the intramolecular reaction?

Answer:

The high molecular weight byproduct is likely a result of intermolecular reactions, where two or more molecules of the N-chloroacetyl intermediate react with each other to form dimers or oligomers. The key to a successful intramolecular cyclization is to maintain conditions that favor the reaction of the chloroacetyl group with the tertiary amine within the same molecule.

Causality and Prevention:

  • High Dilution Principle: The fundamental principle to favor intramolecular reactions over intermolecular ones is to work at high dilution. This reduces the probability of two different molecules encountering each other.

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the hydroxyl group, which then acts as the nucleophile for the cyclization. Sodium hydride (NaH) or potassium tert-butoxide are effective choices.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[2]

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Formation of polymeric byproductsReaction concentration is too high.Perform the reaction at a concentration of 0.01-0.05 M.
Base is not strong enough.Use a strong, non-nucleophilic base like NaH or potassium tert-butoxide.
Low yield of spiro-lactamIncomplete reaction.Ensure the reaction is stirred for a sufficient time at the appropriate temperature.
Degradation of starting material.Add the N-chloroacetyl intermediate slowly to a suspension of the base in the solvent.
Part 3: Reduction of the Spiro-Lactam with Lithium Aluminum Hydride (LiAlH₄)

Question 3: After the LiAlH₄ reduction of the spiro-lactam, my NMR analysis shows the presence of an unexpected olefinic impurity. What is this and how can I avoid its formation?

Answer:

The formation of an olefinic impurity suggests an over-reduction or a rearrangement reaction. While LiAlH₄ is a powerful reducing agent for amides to amines, it can sometimes lead to undesired side reactions.[3][4] In the context of a similar synthesis, "transitional reduction olefin impurities" have been noted. This could arise from the elimination of the oxygen atom from the oxetane ring followed by rearrangement.

Another potential, though less common, issue is the ring-opening of the oxetane. LiAlH₄ can open epoxides, and while oxetanes are more stable, they can react under harsh conditions or with Lewis acidic impurities in the LiAlH₄.[3][5]

Causality and Prevention:

  • Control of Reaction Temperature: The reduction of amides with LiAlH₄ is highly exothermic. Maintaining a low temperature (typically 0°C to room temperature) is crucial to prevent over-reduction and side reactions.

  • Stoichiometry of LiAlH₄: Using a large excess of LiAlH₄ can promote undesired reactions. It is important to use a controlled excess of the reducing agent.

  • Careful Work-up: The quenching of the reaction must be done carefully at low temperatures to avoid localized heating that can lead to byproduct formation.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Presence of olefinic impuritiesOver-reduction due to high temperature.Maintain the reaction at a controlled temperature (e.g., 0°C to refluxing THF, depending on the substrate).
Excess LiAlH₄.Use a moderate excess of LiAlH₄ (e.g., 1.5-2.0 equivalents).
Oxetane ring-opening byproductsHarsh reaction conditions.Perform the reaction at a lower temperature and for a shorter duration.
Lewis acidic impurities in LiAlH₄.Use a high-quality grade of LiAlH₄.
Incomplete reductionInsufficient LiAlH₄ or reaction time.Ensure complete consumption of the starting material by TLC or LC-MS analysis.
Part 4: Catalytic Hydrogenation for Debenzylation

Question 4: My final product is contaminated with the N-benzylated starting material. How can I ensure complete debenzylation? Also, are there other potential byproducts from this step?

Answer:

Incomplete debenzylation is the most common impurity in this step. This can be due to several factors including catalyst activity, reaction conditions, and the presence of catalyst poisons. Another potential byproduct, though less common in this specific molecule, is the reduction of other functional groups if the conditions are too harsh.

Causality and Prevention:

  • Catalyst Selection and Activity: Palladium on carbon (Pd/C) is a standard catalyst for debenzylation. The activity of the catalyst is crucial; use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for stubborn debenzylations.

  • Hydrogen Source and Pressure: The reaction can be performed using hydrogen gas (from a balloon or a high-pressure reactor) or through catalytic transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate.[6] Increasing the hydrogen pressure can often drive the reaction to completion.

  • Solvent Choice: Polar protic solvents like methanol or ethanol are generally good choices for catalytic hydrogenation.

  • Catalyst Poisons: Trace impurities in the starting material, such as sulfur-containing compounds, can poison the catalyst. Ensure the N-benzylated intermediate is of high purity.[7]

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Incomplete debenzylationInactive catalyst.Use a fresh batch of catalyst. Consider using a more active catalyst like Pd(OH)₂/C.
Insufficient hydrogen pressure.Increase the hydrogen pressure (if using a suitable reactor).
Catalyst poisoning.Purify the N-benzylated intermediate before hydrogenation.
Reduction of other functional groupsOverly harsh conditions.Use milder conditions (e.g., lower pressure, room temperature).

Purification and Analysis

Question 5: What is the best method to purify the final 2,8-Dioxa-5-azaspiro[3.5]nonane product?

Answer:

The final product can be purified by several methods, with the choice depending on the nature of the impurities and the desired final form (free base or salt).

  • Distillation: For the free base, which is a liquid or low-melting solid, vacuum distillation can be an effective method for removing non-volatile impurities.[8][9]

  • Crystallization: This is a highly effective method for obtaining high-purity material.[10][11][12]

    • Free Base: The free base can be crystallized from a suitable solvent system.

    • Salt Formation: Formation of a salt, such as the oxalate or hydrochloride salt, followed by crystallization is a very common and effective purification strategy for amines.[13][14] This often results in a stable, crystalline solid that is easy to handle.

Experimental Protocol: Purification by Oxalate Salt Formation and Crystallization

  • Dissolve the crude 2,8-Dioxa-5-azaspiro[3.5]nonane free base in a suitable solvent such as ethanol or isopropanol.

  • Slowly add a solution of one equivalent of oxalic acid in the same solvent.

  • Stir the mixture at room temperature or with gentle warming to facilitate salt formation and precipitation.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystalline oxalate salt by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • If necessary, the free base can be regenerated by treating the salt with a base (e.g., NaOH or K₂CO₃) and extracting with an organic solvent.

Question 6: What analytical methods are recommended for assessing the purity of 2,8-Dioxa-5-azaspiro[3.5]nonane?

Answer:

A combination of chromatographic and spectroscopic techniques should be employed to ensure the purity and identity of the final product.

Recommended Analytical Methods:

Method Purpose Typical Conditions
Gas Chromatography (GC) Purity assessment, detection of volatile impurities.Column: DB-5 or similar non-polar column. Detector: Flame Ionization Detector (FID).
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of non-volatile impurities.Column: C18 reverse-phase column. Mobile Phase: Acetonitrile/water gradient with a modifier like TFA or formic acid. Detector: UV (if a chromophore is present) or ELSD/CAD.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities, and quantitative analysis (qNMR).¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, D₂O for salts).
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.Coupled with GC or LC (GC-MS, LC-MS).

Data Summary Table

The following table summarizes the key reaction steps, potential byproducts, and recommended control measures.

Reaction Step Potential Byproducts Primary Cause Recommended Control Measures
N-Chloroacetylation Polymeric/resinous materialHigh reaction temperatureMaintain temperature < 0°C; slow reagent addition.
Intramolecular Cyclization Dimer/oligomersHigh reaction concentrationUse high dilution (0.01-0.05 M).
Lactam Reduction (LiAlH₄) Olefinic impurities, oxetane ring-opened productsHigh temperature, excess LiAlH₄Control temperature; use moderate excess of LiAlH₄.
Debenzylation Incomplete debenzylation (N-benzyl impurity)Inactive catalyst, catalyst poisoningUse fresh, active catalyst; purify substrate.

Logical Relationship Diagram

Troubleshooting_Logic cluster_synthesis cluster_problem cluster_cause N_Chloroacetylation N-Chloroacetylation Tar Tar Formation N_Chloroacetylation->Tar Cyclization Intramolecular Cyclization Polymer Polymer Formation Cyclization->Polymer Reduction Lactam Reduction Olefin Olefin Impurity Reduction->Olefin Incomplete_Red Incomplete Reduction Reduction->Incomplete_Red Debenzylation Debenzylation Incomplete_Debenz Incomplete Debenzylation Debenzylation->Incomplete_Debenz High_Temp High Temperature Tar->High_Temp High_Conc High Concentration Polymer->High_Conc Olefin->High_Temp Excess_Reagent Excess Reagent Olefin->Excess_Reagent Incomplete_Red->Excess_Reagent Inactive_Catalyst Inactive Catalyst Incomplete_Debenz->Inactive_Catalyst

Caption: Troubleshooting logic for byproduct formation.

References

  • Yusufov, M. S., & Abdushukurov, A. K. (2020). Reactions of N-chloroacetylation of toluidine isomers. Universal Journal of Chemistry, 8(2), 74-78.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Retrieved from [Link]

  • Yakukhnov, S. A., et al. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
  • Bieg, T., & Szeja, W. (1985).
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Litskan, E. V., & Vashchenko, B. V. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemistry Journal, 88(1), 3-11.
  • O'Donovan, D. H., & Murphy, C. D. (2019). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane. Arkivoc, 2019(5), 164-175.
  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Educator.com. (2015, May 28). Using Crystallization to Purify a Solid | Organic Chemistry lab [Video]. YouTube. [Link]

  • BYU-Idaho Academic Support. (2019, August 16). Reduction of Amide to Amine with LiAlH4 [Video]. YouTube. [Link]

Sources

Technical Support Center: Scalable Synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resource for the scalable synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane. This valuable spirocyclic scaffold is increasingly sought after in medicinal chemistry for its ability to confer three-dimensionality, improve physicochemical properties, and explore novel chemical space.[1][2] The synthesis of such spirocycles, which feature a quaternary carbon center, presents unique challenges, particularly when scaling up from the bench to pilot plant production.[1]

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the synthesis, purification, and scale-up of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is 2,8-Dioxa-5-azaspiro[3.5]nonane and why is it a valuable building block?

2,8-Dioxa-5-azaspiro[3.5]nonane is a heterocyclic compound featuring an oxetane ring and a morpholine ring fused at a single carbon atom (the spirocenter). This unique three-dimensional structure is of high interest in drug discovery. Incorporating spirocyclic motifs like this can impart conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, replacing "flat" aromatic rings with sp³-rich scaffolds like this one can improve metabolic stability, solubility, and other key ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Q2: What are the fundamental challenges in synthesizing this spirocycle on a larger scale?

The primary challenges are twofold:

  • Construction of the Strained Oxetane Ring: Four-membered rings like oxetane possess significant ring strain. Forming this ring via intramolecular cyclization requires precise control over reaction conditions to overcome this energy barrier and avoid side reactions.[4]

  • Creation of the Spirocyclic Quaternary Center: The key carbon atom shared by both rings is a quaternary center. Its construction can be sterically hindered and often requires highly efficient cyclization strategies. On a larger scale, issues like heat transfer, reaction concentration, and reagent addition rates become critical to maintaining high yields and minimizing impurity formation.[5]

Q3: What is the most viable strategy for a scalable synthesis?

While several routes can be envisioned, a robust and scalable approach involves constructing the oxetane ring onto a pre-existing, functionalized piperidine core. This strategy leverages commercially available and relatively inexpensive starting materials. A key transformation in this approach is an intramolecular Williamson ether synthesis, a well-understood and scalable reaction, to form the strained oxetane ring.[3]

Q4: Which N-protecting group is recommended for this synthesis: Boc or Cbz/Bn?

The choice of the nitrogen protecting group is critical for the overall success and scalability of the synthesis. Both tert-Butoxycarbonyl (Boc) and Benzyl-based groups (Cbz, Bn) are viable, but they have distinct advantages and disadvantages in this context.

Featuretert-Butoxycarbonyl (Boc)Benzyl (Bn) / Carboxybenzyl (Cbz)
Introduction Simple reaction with Boc-anhydride.Reaction with Benzyl bromide or Benzyl chloroformate.
Cleavage Acidolysis (e.g., TFA, HCl in dioxane).[6]Catalytic Hydrogenolysis (H₂, Pd/C).[7]
Advantages - Metal-free deprotection. - Clean cleavage, often yielding volatile byproducts. - Orthogonal to many other protecting groups.[8]- Generally stable to acidic and basic conditions.
Scalability Concerns - Use of corrosive acids (TFA, HCl). - Potential for acid-sensitive side reactions.- Hydrogenation requires specialized high-pressure reactors. - The catalyst (Pd/C) is flammable and can be poisoned by sulfur or other impurities. - Catalyst filtration and handling can be challenging on a large scale.[7]

Recommendation: For initial lab-scale and early pilot-scale synthesis, the Boc group is highly recommended . Its metal-free cleavage avoids the complexities and safety concerns of catalytic hydrogenation, making the process more straightforward and often easier to optimize.

Proposed Scalable Synthesis Workflow

The following protocol outlines a robust, three-step synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane starting from the commercially available N-Boc-4,4-bis(hydroxymethyl)piperidine. This route prioritizes operational simplicity and scalability.

G cluster_0 Step 1: Selective Mono-Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection SM N-Boc-4,4-bis(hydroxymethyl)piperidine INT1 N-Boc-4-(hydroxymethyl)-4-(((tosyl)oxy)methyl)piperidine SM->INT1 TsCl (1.0 eq), Pyridine, 0°C to RT INT2 tert-butyl 2,8-Dioxa-5-azaspiro[3.5]nonane-5-carboxylate INT1->INT2 NaH, THF, 0°C to Reflux FP 2,8-Dioxa-5-azaspiro[3.5]nonane INT2->FP 4M HCl in Dioxane, RT

Caption: Proposed 3-step scalable synthesis workflow.

Detailed Experimental Protocols & Rationale

Step 1: Selective Mono-tosylation of N-Boc-4,4-bis(hydroxymethyl)piperidine

Objective: To selectively activate one of the two primary hydroxyl groups to create a good leaving group for the subsequent cyclization.

ReagentMWMolar Eq.Amount (for 100g SM)Notes
N-Boc-4,4-bis(hydroxymethyl)piperidine245.321.0100 gStarting Material
Pyridine79.10~5.0~161 mLSolvent and Base
p-Toluenesulfonyl Chloride (TsCl)190.651.077.7 gActivating Agent
Dichloromethane (DCM)--As needed for workupExtraction Solvent
1M HCl (aq)--As needed for workupAqueous Wash

Protocol:

  • Dissolve N-Boc-4,4-bis(hydroxymethyl)piperidine in pyridine and cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the internal temperature does not exceed 5°C. The slow addition is crucial to favor mono-tosylation over the di-tosylated byproduct.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding water. Extract the product with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated intermediate. This is often used in the next step without further purification.

Causality & Expertise:

  • Why TsCl? The tosylate group is an excellent leaving group, making the subsequent intramolecular nucleophilic substitution (ring closure) more efficient.

  • Why Pyridine? It acts as both the solvent and the base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Why 0°C and slow addition? The two hydroxyl groups have similar reactivity. By using precisely one equivalent of TsCl at a low temperature, we can statistically favor the formation of the mono-activated product and minimize the formation of the undesired di-tosylated byproduct.

Step 2: Intramolecular Cyclization to Form the Oxetane Ring

Objective: To form the strained four-membered oxetane ring via an intramolecular Williamson ether synthesis.

ReagentMWMolar Eq.AmountNotes
Mono-tosylate Intermediate399.511.0(From Step 1)Substrate
Sodium Hydride (NaH), 60% in oil24.001.2~12.0 gStrong, non-nucleophilic base
Anhydrous Tetrahydrofuran (THF)--~1 LAnhydrous Solvent

Protocol:

  • Suspend sodium hydride (NaH) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0°C.

  • Dissolve the crude mono-tosylate intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for forming the strained ring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to 0°C and cautiously quench by the slow addition of water or isopropanol to destroy excess NaH.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected spirocycle.

  • Purify by flash column chromatography on silica gel.

Causality & Expertise:

  • Why NaH? A strong, non-nucleophilic base is required to deprotonate the remaining hydroxyl group without competing with it as a nucleophile. NaH is ideal and its use is well-established in large-scale manufacturing.

  • Why Anhydrous Conditions? NaH reacts violently with water. Furthermore, any water present will quench the base and the alkoxide intermediate, halting the reaction. Ensuring all glassware, solvents, and reagents are scrupulously dry is paramount.

Step 3: Boc Deprotection

Objective: To remove the Boc protecting group to yield the final free amine.

ReagentMWMolar Eq.AmountNotes
Boc-protected Spirocycle229.291.0(From Step 2)Substrate
4M HCl in 1,4-Dioxane->10~500 mLDeprotection Reagent
Diethyl Ether--As neededFor precipitation

Protocol:

  • Dissolve the purified Boc-protected spirocycle in a minimal amount of a co-solvent if necessary (e.g., methanol).

  • Add the 4M HCl in dioxane solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS. The product will have a significantly lower mass than the starting material.

  • Upon completion, the product hydrochloride salt often precipitates. The precipitation can be enhanced by adding diethyl ether.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 2,8-Dioxa-5-azaspiro[3.5]nonane hydrochloride.

  • The free base can be generated by dissolving the salt in water and basifying with NaOH, followed by extraction.

Causality & Expertise:

  • Why HCl in Dioxane? This is a standard, highly effective reagent for Boc deprotection. It provides anhydrous acidic conditions that cleanly cleave the carbamate, producing the amine hydrochloride, CO₂, and tert-butanol (or isobutylene). The hydrochloride salt is often a crystalline, easy-to-handle solid.

Troubleshooting Guide

G start Problem Encountered p1 Low Yield in Step 1 (Mono-tosylation) start->p1 p2 Failure of Step 2 (Cyclization) start->p2 p3 Final Product is Impure or Difficult to Purify start->p3 c1_1 Stoichiometry of TsCl p1->c1_1 Check c2_1 Anhydrous Conditions? p2->c2_1 Check c3_1 Purification Stage? p3->c3_1 Check s1_1a Di-tosylation likely. Reduce TsCl to 1.0 eq. and add slowly at 0°C. c1_1->s1_1a >1.05 eq. s1_1b Incomplete reaction. Ensure accurate weighing of starting material and TsCl. c1_1->s1_1b <0.95 eq. s2_1a Check base activity (NaH). Use fresh, high-quality base. Consider higher temperature or longer reaction time. c2_1->s2_1a Yes s2_1b Reaction failure is likely. Ensure all solvents and glassware are rigorously dried. Run under inert atmosphere. c2_1->s2_1b No/Unsure s3_1a Compound should be amenable to silica gel. Optimize gradient (e.g., Hexanes/EtOAc). c3_1->s3_1a Boc-Protected Intermediate s3_1b Amine is basic and polar. Options: 1. Use basic alumina for chromatography. 2. Add 1-2% Triethylamine to eluent on silica. 3. Convert to HCl salt and recrystallize. c3_1->s3_1b Final Free Amine

Caption: Troubleshooting decision tree for key synthesis steps.

Q: My final free amine product streaks badly on silica TLC plates and gives poor recovery from the column. What's happening and how can I fix it?

A: This is a very common and expected issue. The free amine in your product is basic, while standard silica gel is acidic due to surface silanol (Si-OH) groups. This leads to strong, often irreversible, binding of your product to the stationary phase, causing streaking, low resolution, and poor recovery.[9]

Solutions, from simplest to most effective:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent system. Typically, adding 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to a dichloromethane/methanol eluent will neutralize the acidic sites on the silica and allow your compound to elute cleanly.[9]

  • Change the Stationary Phase: Use a less acidic stationary phase. Basic alumina is an excellent alternative to silica for purifying basic compounds.

  • Purify the Precursor: The best strategy for scalability and purity is often to not purify the final free amine by chromatography. Instead, perform a careful purification of the N-Boc protected intermediate (from Step 2). This molecule is not basic, lacks the problematic free amine, and generally behaves well on standard silica gel. Once you have highly pure Boc-protected material, the deprotection in Step 3 is typically very clean, often yielding the final product salt in high purity after simple precipitation and filtration.

  • Salt Formation & Recrystallization: Convert the crude free amine to its hydrochloride or oxalate salt. These salts are often crystalline solids and can be purified effectively by recrystallization from an appropriate solvent system (e.g., Methanol/Ether, Ethanol/Acetone). This completely avoids chromatography of the problematic free base.

Q: The cyclization to form the oxetane (Step 2) has stalled with starting material still present. What should I do?

A: This usually points to an issue with the base or the reaction conditions.

  • Check your NaH: Sodium hydride can lose activity over time if not stored properly. Use a fresh bottle of NaH.

  • Ensure Anhydrous Conditions: Trace amounts of water will quench the NaH and the reactive alkoxide. Ensure your THF is anhydrous and the reaction is run under a dry, inert atmosphere.

  • Increase Temperature/Time: Forming a strained 4-membered ring can have a high activation barrier. If the reaction stalls at room temperature, gently heating to reflux (as described in the protocol) is necessary to drive it to completion. You may need to extend the reflux time.

  • Consider an Alternative Solvent: If THF is not effective, a higher boiling polar aprotic solvent like DMF can be used, but be aware that workups from DMF are more difficult on a large scale.

References

  • (Reference for general spirocycle synthesis challenges, if available)
  • (Reference for benefits of spirocycles in medicinal chemistry)
  • (Reference for oxetane synthesis)
  • (Reference for protecting group str
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • (Reference for specific reaction conditions or mechanisms)
  • (Reference for analytical methods)
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • (Reference for troubleshooting amine purific
  • (Reference for large-scale synthesis consider
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • (Reference for general organic chemistry principles)
  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. [Link]

  • (Reference for specific analytical d
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • (Reference for safety inform
  • Purification of strong polar and basic compounds. Reddit. [Link]

  • (Reference for altern
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. [Link]

  • (Reference for large-scale reaction setup)
  • Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of azaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of these complex and valuable scaffolds. Azaspiro[3.5]nonanes, which consist of a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon, represent a class of saturated heterocyclic motifs that are increasingly sought after in drug discovery.[1][2] Their rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property.[2][3][4]

However, the construction of the spirocyclic core, particularly with precise control over the stereochemistry at the quaternary spirocenter, presents significant synthetic challenges.[5] This resource provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of the azaspiro[3.5]nonane core?

A1: The construction of the azaspiro[3.5]nonane skeleton stereoselectively typically relies on a few key strategies. The most prominent and successful approaches involve catalytic asymmetric reactions where the spirocenter is formed with high enantiocontrol. A leading method is the rhodium-catalyzed asymmetric cyclopropanation of exocyclic methylene heterocycles with donor/acceptor carbenes.[6][7][8] Other strategies include intramolecular cyclizations, such as C-H amination, and various cycloaddition reactions.[9] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Q2: Why is achieving high stereoselectivity in azaspiro[3.5]nonane synthesis so challenging?

A2: The primary challenge lies in controlling the facial selectivity of the reaction that forms the quaternary spiro-carbon. This carbon atom connects the azetidine and cyclohexane rings, and its formation often involves creating a sterically congested environment. In catalytic reactions, the catalyst's chiral environment must effectively differentiate between the two prochiral faces of the reacting olefin to induce high enantioselectivity.[7] Furthermore, if substituents are present on the rings, controlling the diastereoselectivity relative to these existing stereocenters adds another layer of complexity.[6]

Q3: What catalytic systems are most effective for the enantioselective synthesis of these scaffolds?

A3: For enantioselective cyclopropanation reactions to form azaspirocycles, chiral dirhodium tetracarboxylate catalysts have proven to be exceptionally effective.[6][10] Catalysts such as Rh₂(S-p-PhTPCP)₄ are capable of achieving high yields and excellent enantioselectivities (often >95% ee) for the synthesis of various azaspiro[n.2]alkanes, including the azaspiro[3.5]nonane system.[6][7][8] Additionally, asymmetric organocatalysis is an emerging and powerful tool for constructing chiral molecules and has been applied to the synthesis of other spirocyclic systems, offering a metal-free alternative.[11][12]

Q4: How do I accurately determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my products?

A4: Accurate determination of stereochemical purity is critical. The diastereomeric ratio is typically determined from the crude reaction mixture using high-resolution ¹H NMR spectroscopy by integrating distinct signals for each diastereomer. For determining enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice. You will need to develop a separation method using a suitable chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.) and an appropriate mobile phase, analyzing the racemic product first to identify the peaks for both enantiomers.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of azaspiro[3.5]nonane derivatives, providing potential causes and actionable solutions.

Problem 1: Low Stereoselectivity (Poor d.r. or e.e.)

Q: My reaction produces the desired azaspiro[3.5]nonane, but the diastereomeric ratio and/or enantiomeric excess are unacceptably low. How can I improve the stereochemical outcome?

A: Low stereoselectivity is a common hurdle and is often influenced by a subtle interplay of factors. The catalyst's ability to create a well-defined chiral pocket is paramount for inducing selectivity.

Potential Causes & Suggested Solutions:

  • Suboptimal Catalyst or Ligand: The chiral ligand on your metal catalyst is the primary director of stereochemistry. Small changes to the ligand structure can have a profound impact on the shape of the chiral pocket.

    • Solution: Screen a panel of related catalysts or ligands. For rhodium-catalyzed cyclopropanations, various dirhodium tetracarboxylate catalysts with different chiral ligands are available. For instance, while Rh₂(S-p-PhTPCP)₄ is highly effective for many substrates, others might perform better depending on the specific electronics and sterics of your starting materials.[7]

  • Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies, thereby affecting selectivity.

    • Solution: Perform a solvent screen. Start with non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE). Avoid coordinating solvents that might compete for binding to the catalyst's active site. In some cases, changing solvent polarity can enhance selectivity.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature generally enhances selectivity by reducing the thermal energy of the system, which can overcome the small energy differences between diastereomeric transition states. Try running the reaction at 0 °C or -20 °C. Conversely, some reactions may require elevated temperatures to achieve good conversion, necessitating a careful balance.

  • Presence of Additives: Certain additives can interact with the substrate or catalyst through non-covalent interactions, such as hydrogen bonding, to enhance the steric differentiation in the transition state.

    • Solution: For substrates containing hydrogen-bond acceptors (e.g., ethers or protected amines), the addition of a hydrogen-bond donor like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve diastereoselectivity.[6][8] For example, in the cyclopropanation of 3-methylenetetrahydropyran, adding HFIP improved the d.r. from 5:1 to 10:1.[8]

The following workflow can guide your optimization process for improving stereoselectivity.

G start Low Stereoselectivity (d.r. or e.e.) catalyst Screen Catalyst/Ligand (e.g., different Rh(II) catalysts) start->catalyst Is catalyst optimal? temp Vary Temperature (e.g., RT, 0°C, -20°C) catalyst->temp No improvement outcome Optimized Selectivity catalyst->outcome Improved solvent Screen Solvents (e.g., DCM, DCE, Toluene) temp->solvent No improvement temp->outcome Improved additive Introduce Additives (e.g., HFIP for H-bonding substrates) solvent->additive No improvement solvent->outcome Improved additive->outcome Improved

Caption: Troubleshooting workflow for low stereoselectivity.

Problem 2: Low Reaction Yield or Incomplete Conversion

Q: My reaction is sluggish, stalls before completion, or provides a very low yield of the desired spirocycle. What could be wrong?

A: Low conversion or yield can stem from issues with reagents, catalyst activity, or reaction conditions.

Potential Causes & Suggested Solutions:

  • Impure Starting Materials: The presence of impurities in your starting materials (e.g., the exocyclic olefin or the diazo compound in cyclopropanations) can poison the catalyst or lead to side reactions.

    • Solution: Ensure all starting materials are rigorously purified before use. Olefins should be filtered through a plug of alumina to remove polar impurities. Diazo compounds should be freshly prepared and handled with care.

  • Catalyst Deactivation: Catalysts, especially sensitive organometallic complexes, can be deactivated by air, moisture, or impurities.

    • Solution: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, and consider adding molecular sieves (4 Å) to the reaction mixture to scavenge trace amounts of water.[6][7] Ensure catalyst loading is appropriate; while low loadings are desirable, starting with a slightly higher loading (e.g., 1-2 mol %) during optimization can help overcome minor deactivation pathways.

  • Incorrect Concentration: Bimolecular reactions are sensitive to reactant concentrations. If the reaction is too dilute, the rate may be impractically slow.

    • Solution: Adjust the concentration of the reaction. Typical concentrations for these types of reactions are in the 0.1 M to 0.5 M range. For reactions involving slow addition of one reagent (like a diazo compound), ensure the addition rate is slow enough to keep its instantaneous concentration low, preventing dimerization or side reactions.

Problem 3: Difficulty in Product Purification

Q: I am finding it difficult to separate my target azaspiro[3.5]nonane derivative from the reaction mixture. The product co-elutes with starting materials or byproducts during column chromatography.

A: The purification of spirocyclic compounds can be non-trivial due to their unique shapes and polarity, which can be similar to reaction byproducts.[3][13][14]

Potential Causes & Suggested Solutions:

  • Similar Polarity of Components: The desired product may have a very similar Rf value to a byproduct or unreacted starting material, making separation by standard flash chromatography difficult.

    • Solution 1 (Chromatography Optimization): Systematically screen different solvent systems (eluent) for flash chromatography. A move from standard ethyl acetate/hexane systems to gradients involving dichloromethane, methanol, or even small amounts of ammonia (for basic compounds) can dramatically alter selectivity. Use high-performance TLC plates to screen conditions before committing to a column.

    • Solution 2 (Recrystallization): If your product is a solid, recrystallization is a powerful purification technique that can provide material of very high purity. Screen various solvents and solvent mixtures to find a system where your product is soluble at high temperature but sparingly soluble at low temperature.

    • Solution 3 (Advanced Techniques): For particularly challenging separations, consider more advanced techniques like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate complex spirobisnaphthalenes.[14]

Key Methodologies & Protocols

Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from highly successful methods for the synthesis of azaspirocycles and serves as a robust starting point for optimization.[6][8]

Materials:

  • N-protected 4-methylenepiperidine (1.5 equiv)

  • Aryldiazoacetate (1.0 equiv)

  • Chiral Dirhodium Catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 1 mol %)

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular Sieves

Experimental Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Add catalyst, molecular sieves, & olefin to a flame-dried flask. p2 2. Add anhydrous DCM via syringe. p1->p2 p3 3. Prepare diazo compound in separate syringe. p2->p3 p4 4. Add diazo solution via syringe pump over several hours. p3->p4 p5 5. Stir at specified temperature until TLC shows completion. p4->p5 p6 6. Quench reaction & concentrate under reduced pressure. p5->p6 p7 7. Purify crude material via flash column chromatography. p6->p7

Caption: Step-by-step experimental workflow for asymmetric cyclopropanation.

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium catalyst (1 mol %), activated 4 Å molecular sieves, and the N-protected 4-methylenepiperidine (1.5 equiv).

  • Add anhydrous DCM (to achieve a final concentration of ~0.1 M with respect to the diazo compound).

  • In a separate syringe, dissolve the aryldiazoacetate (1.0 equiv) in anhydrous DCM.

  • Using a syringe pump, add the solution of the aryldiazoacetate to the stirring reaction mixture over 4-6 hours. The slow addition is crucial to minimize the formation of diazo decomposition byproducts.

  • Allow the reaction to stir at room temperature for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure azaspiro[3.5]nonane derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the d.r. by ¹H NMR and the e.e. by chiral HPLC or SFC analysis.

Data Summary Table

The selection of the catalyst is critical for achieving high stereoselectivity. The following table summarizes representative results from the literature for the Rh₂(S-p-PhTPCP)₄-catalyzed cyclopropanation.

Table 1: Performance of Rh₂(S-p-PhTPCP)₄ in Asymmetric Cyclopropanation

Entry Alkene Substrate Diazo Ester Yield (%) d.r. e.e. (%) Reference
1 N-Tosyl-4-methylenepiperidine Ethyl 2-diazo-2-phenylacetate 74 N/A 96 [6][8]
2 N-Tosyl-3-methylenepyrrolidine Ethyl 2-diazo-2-phenylacetate 85 7:1 98 [6][8]
3 3-Methylene-tetrahydropyran Ethyl 2-diazo-2-phenylacetate 69 10:1 98 [6][8]

| 4 | Azaspiro[3.5]nonane derivative | Ethyl 2-diazo-2-phenylacetate | 79 | N/A | 90 |[6] |

Note: Data is illustrative of typical performance. Results may vary based on specific reaction conditions and substrate purity.

References

  • Boddy, A. C., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 599-625. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... Retrieved from [Link]

  • Scite.ai. (n.d.). Spiro [3.5] nonane1. Retrieved from [Link]

  • Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed. [Link]

  • Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • American Chemical Society. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Publications. [Link]

  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Baran, P. S., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-12908. [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Advances in Asymmetric Organocatalytic Reactions. Retrieved from [Link]

  • Torres, R. R. (n.d.). Spiro Compounds - Synthesis and Applications. Retrieved from [Link]

  • Rychnovsky, S. D. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(5), 1176-1186. [Link]

  • Royal Society of Chemistry. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Aza-spirocyclic motifs in drugs and recent works in the synthesis of... Retrieved from [Link]

  • NileRed. (2022, November 25). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. [Link]

  • Wang, Y., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, 87(20), 13629–13639. [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. Retrieved from [Link]

  • MDPI. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. Catalysts, 12(1), 93. [Link]

Sources

Navigating Spirocyclization: A Technical Guide to Thermodynamic and Kinetic Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of spirocyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving desired product outcomes in the synthesis of spirocyclic frameworks. Spirocycles are a fascinating and increasingly important structural motif in drug discovery and natural product synthesis. However, their construction often presents significant challenges, particularly in controlling stereochemistry and product distribution.

This resource will delve into the fundamental principles of thermodynamic versus kinetic control and provide practical, actionable guidance to troubleshoot and optimize your spirocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between thermodynamic and kinetic control in the context of a spirocyclization reaction?

In a spirocyclization where multiple products can be formed, the reaction outcome is dictated by two competing factors: the rate of product formation (kinetics) and the relative stability of the products (thermodynamics).

  • Kinetic Control: This regime governs reactions that are irreversible under the chosen conditions. The major product will be the one that forms the fastest, meaning it has the lowest activation energy barrier. These reactions are typically run at lower temperatures for shorter durations. The resulting product, known as the kinetic product, is not necessarily the most stable isomer.

  • Thermodynamic Control: This is established when the reaction is reversible, allowing an equilibrium to be reached between the products.[1][2] Under these conditions, the most stable product will be the major isomer, as it represents the lowest energy state in the product mixture. Thermodynamic control is favored by higher temperatures and longer reaction times, which provide the necessary energy to overcome the activation barriers for both the forward and reverse reactions.[1][2]

Q2: How do I know if my spirocyclization is under kinetic or thermodynamic control?

A key indicator is the influence of temperature on the product ratio.[1][3] If you observe a significant change in the product distribution when you alter the reaction temperature, it's a strong sign that your reaction can be steered towards either kinetic or thermodynamic control. For instance, if a reaction at 0°C yields a 70:30 mixture of two diastereomers, and the same reaction at 60°C gives a 20:80 mixture, you are likely observing a shift from kinetic to thermodynamic control.[1]

Q3: Can the choice of solvent influence whether a reaction is under kinetic or thermodynamic control?

Absolutely. Solvents can play a crucial role in stabilizing or destabilizing transition states and intermediates, thereby influencing reaction rates and equilibria.[4] A polar protic solvent, for example, might stabilize a charged intermediate through hydrogen bonding, lowering the activation energy for a particular pathway and favoring the kinetic product. Conversely, a non-polar solvent might favor a less polar transition state, leading to a different product outcome. The choice of solvent can also affect the reversibility of a reaction, a key factor in establishing thermodynamic control.

Visualizing Reaction Pathways

A reaction coordinate diagram is an invaluable tool for conceptualizing the difference between kinetic and thermodynamic control.

G Reaction Coordinate Diagram for Spirocyclization Reactants Reactants Transition State 1 (Kinetic) TS1 Reactants->Transition State 1 (Kinetic) ΔG‡ (kinetic) Transition State 2 (Thermodynamic) TS2 Reactants->Transition State 2 (Thermodynamic) ΔG‡ (thermodynamic) Kinetic Product (Less Stable) Kinetic Product (Less Stable) Thermodynamic Product (More Stable) Thermodynamic Product (More Stable) Transition State 1 (Kinetic)->Kinetic Product (Less Stable) Transition State 2 (Thermodynamic)->Thermodynamic Product (More Stable) el1 Energy el0 el1->el0

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic pathways.

Troubleshooting Guide for Spirocyclization Reactions

This section provides a structured approach to addressing common challenges in spirocyclization reactions, with a focus on leveraging the principles of kinetic and thermodynamic control.

Issue 1: Low Diastereoselectivity (Formation of a Mixture of Diastereomers)

Potential Cause: The reaction conditions may be in a regime where both kinetic and thermodynamic pathways are competing, or the energy difference between the diastereomeric transition states or products is small.

Troubleshooting Workflow:

G start Low Diastereoselectivity Observed temp_screen Perform a Temperature Screen (-20°C to 80°C) start->temp_screen time_study Conduct a Reaction Time Study temp_screen->time_study solvent_screen Screen a Range of Solvents (Polar Aprotic, Polar Protic, Non-polar) time_study->solvent_screen catalyst_screen Evaluate Different Catalysts/Additives solvent_screen->catalyst_screen analyze Analyze Product Ratio vs. Condition catalyst_screen->analyze kinetic_path Optimize for Kinetic Control (Low Temp, Short Time) analyze->kinetic_path thermo_path Optimize for Thermodynamic Control (High Temp, Long Time) analyze->thermo_path end Achieve Desired Diastereoselectivity kinetic_path->end thermo_path->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Protocols:

  • Protocol 1: Temperature Screening.

    • Set up a series of identical reactions in parallel.

    • Run each reaction at a different temperature (e.g., -20°C, 0°C, room temperature, 40°C, 60°C, 80°C).

    • Monitor the reactions by a suitable analytical method (TLC, LC-MS, or NMR).

    • Quench all reactions at the same time point (e.g., after 2 hours).

    • Analyze the diastereomeric ratio of the crude product mixture. This will indicate the temperature dependence of the selectivity.

  • Protocol 2: Reaction Time Study.

    • Set up a larger-scale reaction at a temperature that showed promising selectivity in the temperature screen.

    • Take aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).

    • Quench each aliquot immediately.

    • Analyze the diastereomeric ratio for each time point. This will reveal if the product ratio changes over time, which is a hallmark of a reaction approaching thermodynamic equilibrium.

Issue 2: Formation of an Undesired Regioisomer

Potential Cause: The reaction may be proceeding through a kinetically favored pathway that leads to a less stable regioisomer.

Troubleshooting Steps:

  • Favor Thermodynamic Control: Increase the reaction temperature and prolong the reaction time. This will allow the initially formed kinetic product to potentially revert to the starting materials or an intermediate and then proceed to the more stable thermodynamic product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of the cyclization. Experiment with a range of solvents to find one that favors the desired transition state.

  • Steric Hindrance: If the desired regioisomer is sterically more demanding to form, it is likely the thermodynamic product. In this case, higher temperatures are more likely to yield the desired outcome.

Issue 3: Reaction Stalls or Fails to Reach Completion

Potential Cause: The reaction may be under conditions that are too mild to overcome the activation energy barrier, or an unfavorable equilibrium is established.

Troubleshooting Steps:

  • Increase Temperature: This is the most straightforward approach to increase the reaction rate.

  • Catalyst Screening: If the reaction is catalyzed, screen a variety of catalysts with different electronic and steric properties. A more active catalyst may lower the activation energy.

  • Solvent Choice: The solvent can significantly impact reaction rates. A solvent that better solubilizes the reactants and stabilizes the transition state can lead to a faster reaction.

Data-Driven Optimization

Systematic optimization of reaction parameters is crucial for achieving the desired outcome. The following table provides a general framework for how different experimental variables can be adjusted to favor either kinetic or thermodynamic control.

ParameterTo Favor Kinetic ControlTo Favor Thermodynamic ControlRationale
Temperature LowerHigherLower temperatures favor the fastest-forming product, while higher temperatures allow for equilibrium to be established, favoring the most stable product.[1]
Reaction Time ShorterLongerShorter reaction times capture the initial product distribution, while longer times allow for equilibration.
Catalyst More active/less selectiveLess active/more selectiveA highly active catalyst may rapidly produce the kinetic product. A less active catalyst at higher temperatures may allow for equilibration.
Solvent Can vary greatlyCan vary greatlySolvent choice is highly system-dependent and can influence both kinetics and thermodynamics by stabilizing intermediates, transition states, and products differently.

Characterization of Kinetic and Thermodynamic Products

Distinguishing between kinetic and thermodynamic products is essential for successful reaction optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as NOESY) are powerful tools for determining the relative stereochemistry of diastereomers.

  • X-ray Crystallography: This provides unambiguous structural determination of a crystalline product.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the relative stabilities of different isomers, providing insights into which is the likely thermodynamic product.

By systematically applying the principles and protocols outlined in this guide, researchers can gain greater control over their spirocyclization reactions and efficiently arrive at the desired spirocyclic products.

References

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. (2023). PubMed. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. (2020). YouTube. [Link]

  • Lab 04 A Kinetic Vs Thermodynamic Control Experiment. (n.d.). Scribd. [Link]

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025). PubMed Central. [Link]

  • 14.11: Kinetic Versus Thermodynamic Products. (2019). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of azaspiro[3.5]nonane scaffolds. This document is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable spirocyclic motif into their synthetic programs. The unique three-dimensional structure of the azaspiro[3.5]nonane core offers a compelling alternative to traditional flat aromatic rings, providing avenues for improved physicochemical properties and novel intellectual property.[1][2]

This guide is structured as a series of frequently encountered challenges in a question-and-answer format. It aims to provide not just solutions, but a mechanistic understanding of the underlying chemistry to empower you to troubleshoot your specific reaction effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield & Reaction Inefficiency

Question 1: My initial coupling reaction to form the acyclic precursor for cyclization is showing low conversion. What are the primary factors to investigate?

Answer: Low conversion in the formation of the acyclic precursor, often a variant of a reductive amination or nucleophilic substitution, typically points to one of three areas: reagent quality, reaction conditions, or substrate stability.

  • Reagent Integrity:

    • Aldehyde/Ketone Stability: Ensure the carbonyl compound, particularly if it's an aldehyde, has not undergone oxidation to the corresponding carboxylic acid. Purity can be quickly checked via ¹H NMR.

    • Amine Reactivity: The amine starting material must be a primary or secondary amine to participate in reductive amination.[3] Verify its purity and ensure it has been stored under an inert atmosphere if it is prone to oxidation.

    • Reducing Agent Activity: For reductive aminations, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions which favor iminium ion formation.[4] However, it is moisture-sensitive. Ensure you are using a freshly opened bottle or a properly stored reagent. Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control.[5]

  • Optimizing Reaction Conditions:

    • pH Control: The formation of the imine/iminium ion intermediate is the rate-limiting step and is pH-dependent. The reaction medium should be slightly acidic (pH 4-6) to facilitate carbonyl protonation without deactivating the amine nucleophile. Acetic acid is a common and effective additive for this purpose.

    • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents. For less reactive substrates, switching to a more polar solvent like N,N-dimethylformamide (DMF) may be beneficial, although this can complicate purification.[6]

  • Self-Validation Check: Before committing to a large-scale reaction, run a small-scale test reaction and monitor by TLC or LC-MS. You should observe the disappearance of the limiting reagent and the appearance of a new spot corresponding to the imine/iminium intermediate before the final product spot appears after the addition of the reducing agent.

Question 2: The final intramolecular cyclization step to form the spirocycle is stalling or failing completely. How can I drive this reaction to completion?

Answer: Intramolecular cyclizations are governed by thermodynamics and kinetics. Failure to cyclize often indicates a high activation energy barrier or an unfavorable equilibrium.

  • Causality - The Thorpe-Ingold Effect: The formation of a spirocycle is kinetically favored by the Thorpe-Ingold effect, where gem-disubstitution on the linking carbon atom compresses the bond angle, bringing the reactive ends of the chain closer together. However, ring strain in the forming cyclobutane ring of the azaspiro[3.5]nonane system can still present a significant barrier.

  • Troubleshooting Strategies:

    • High-Dilution Conditions: The primary competing reaction is intermolecular polymerization. To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions (typically ≤0.01 M). This is achieved by the slow addition of the acyclic precursor via a syringe pump to a large volume of refluxing solvent.

    • Choice of Base and Solvent: The selection of the base is critical for deprotonating the nucleophile (e.g., amine or sulfonamide) without causing side reactions. For N-alkylation cyclizations, a non-nucleophilic hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[7] The "cesium effect" is particularly noted for accelerating such cyclizations. The choice of solvent can also be critical, with polar aprotic solvents like acetonitrile or DMF often providing the best results.[6]

    • Increasing Temperature: If kinetics are the issue, increasing the reaction temperature by switching to a higher-boiling solvent (e.g., from THF to toluene or xylene) can provide the necessary energy to overcome the activation barrier.

Category 2: Impurities & Side Product Formation

Question 3: I am observing a significant amount of a dimeric or polymeric side product in my cyclization reaction. What is the cause and how can it be prevented?

Answer: As mentioned previously, dimerization and polymerization are the primary intermolecular side reactions that compete with the desired intramolecular cyclization.[8] This occurs when one molecule of the acyclic precursor reacts with another, rather than with itself.

  • Root Cause: The fundamental cause is that the concentration of the reactant is high enough for intermolecular collisions to be statistically significant.

  • Preventative Measures:

    • High Dilution: This is the most effective strategy. By keeping the instantaneous concentration of the reactant extremely low, you ensure the reactive ends of a single molecule are far more likely to find each other than to find another molecule. A practical setup involves using a syringe pump to add a solution of your precursor over several hours to a large volume of heated solvent containing the base.

    • Template-Assisted Cyclization: In some advanced cases, a template (e.g., a metal ion) can be used to hold the precursor in a conformation that favors intramolecular cyclization, though this adds complexity to the synthesis.

Question 4: My final azaspiro[3.5]nonane product is difficult to purify. It seems to be contaminated with inorganic salts or is highly water-soluble. What purification strategies are recommended?

Answer: The basic nitrogen of the azaspiro[3.5]nonane core can make it more polar and water-soluble than expected, complicating standard workups and chromatography.[9]

  • Workup Strategies:

    • pH Adjustment: During aqueous workup, ensure the aqueous layer is strongly basic (pH > 12) before extraction. This deprotonates the amine, making it less water-soluble and more soluble in organic solvents like DCM or ethyl acetate.

    • Brine Wash: Washing the combined organic layers with saturated aqueous sodium chloride (brine) helps to remove residual water and some highly polar impurities.

    • Solvent Evaporation with a Co-solvent: If your product is volatile, co-evaporation with a non-polar solvent like toluene can help remove traces of water azeotropically.

  • Chromatography Techniques:

    • Basic Alumina: For basic compounds, standard silica gel can lead to streaking and poor separation. Switching to basic or neutral alumina can often provide much better results.[6]

    • Amine Additive in Eluent: If using silica gel, adding a small amount (0.5-1%) of a volatile amine like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase can deactivate the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid (TFA), can be an effective alternative. The product is often isolated as the corresponding salt in this case.

Experimental Protocols & Data

Protocol: Synthesis of N-Boc-7-Azaspiro[3.5]nonane

This protocol is a representative example involving a reductive amination followed by an intramolecular cyclization.

Step 1: Reductive Amination to form tert-butyl (3-(cyclohexylidenemethyl)azetidin-1-yl)carboxylate

  • To a solution of cyclohexanone (1.0 eq) in dichloromethane (DCM, 0.5 M), add tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (1.05 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.

Step 2: Intramolecular Cyclization (Hypothetical Data)

The following table summarizes hypothetical results for the optimization of the cyclization step, illustrating the impact of base and solvent choice.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (3.0)Acetonitrile82 (Reflux)2445
2NaH (2.5)THF66 (Reflux)2430
3Cs₂CO₃ (3.0)Acetonitrile82 (Reflux)1275
4Cs₂CO₃ (3.0)DMF100882

This data illustrates that a stronger, non-nucleophilic base like Cesium Carbonate in a polar aprotic solvent can significantly improve reaction rate and yield.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing common issues during the synthesis.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solution Corrective Actions Problem Low Yield or Stalled Reaction Monitor Monitor Reaction (TLC, LC-MS) Problem->Monitor SM_Check Check Starting Material Purity (NMR) Monitor->SM_Check Starting Material Present? Reagent_Check Verify Reagent Activity/Stoichiometry Monitor->Reagent_Check Intermediate Formed? Purify_SM Re-purify Starting Materials SM_Check->Purify_SM Optimize_Cond Optimize Conditions (Temp, Solvent, pH) Reagent_Check->Optimize_Cond Change_Reagent Change Reagent (Base, Reducing Agent) Reagent_Check->Change_Reagent High_Dilution Implement High Dilution (for Cyclization) Optimize_Cond->High_Dilution Change_Reagent->Problem Purify_SM->Problem High_Dilution->Problem

Caption: A general troubleshooting flowchart for azaspiro[3.5]nonane synthesis.

References

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Retrieved from patents.google.com. link

  • Benchchem. (n.d.). The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery. Retrieved from benchchem.com. link

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from chemistrysteps.com. link

  • Benchchem. (n.d.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Retrieved from benchchem.com. link

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com. link

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from chem.libretexts.org. link

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. link

  • Enamine. (n.d.). Spirocycles for Improved Solubility. Retrieved from enamine.net. link

  • American Chemical Society. (2024). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. link

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from organic-chemistry.org. link

Sources

Validation & Comparative

A Comparative Guide to 2,8-Dioxa-5-azaspiro[3.5]nonane and 2,6-diazaspiro[3.5]nonane for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are spirocyclic systems, which provide a rigid three-dimensional framework, enabling precise spatial orientation of functional groups and often leading to improved biological activity and drug-like properties.[1][2] This guide provides an in-depth comparison of two such scaffolds: 2,8-Dioxa-5-azaspiro[3.5]nonane and 2,6-diazaspiro[3.5]nonane. We will delve into their structural differences, comparative physicochemical properties, and potential applications in drug development, supported by available data and established experimental protocols.

Introduction to the Spirocyclic Scaffolds

Spirocycles are characterized by two rings connected through a single common atom. This structural feature imparts a higher fraction of sp³-hybridized carbons (Fsp³) compared to their "flat" aromatic counterparts, a characteristic that has been correlated with improved clinical success rates for drug candidates.[1] The rigidity of the spirocyclic core can lock the conformation of a molecule, which can lead to enhanced potency and selectivity for its biological target.

2,8-Dioxa-5-azaspiro[3.5]nonane incorporates an oxetane ring and a piperidine ring, with the spiro-center being a quaternary carbon. The presence of two ether oxygen atoms is expected to influence its polarity and hydrogen bonding capacity.

2,6-diazaspiro[3.5]nonane , on the other hand, is composed of an azetidine ring and a piperidine ring. The presence of two nitrogen atoms, which can act as hydrogen bond donors and acceptors and can be protonated, significantly influences its basicity, solubility, and potential for specific interactions with biological targets.

cluster_0 2,8-Dioxa-5-azaspiro[3.5]nonane cluster_1 2,6-diazaspiro[3.5]nonane a a b b

Figure 1: Chemical structures of the two spirocyclic scaffolds.

Comparative Physicochemical Properties

Property2,8-Dioxa-5-azaspiro[3.5]nonane2,6-diazaspiro[3.5]nonane
Molecular Formula C₆H₁₁NO₂C₇H₁₄N₂
Molecular Weight 129.16 g/mol 126.21 g/mol
XLogP3-AA (Predicted LogP) -1.1[3]-0.7
Hydrogen Bond Donor Count 1[3]2
Hydrogen Bond Acceptor Count 2[3]2
Rotatable Bond Count 0[3]0

Discussion of Key Properties and Their Implications

Lipophilicity (LogP)

The predicted LogP values for both compounds are negative, suggesting they are generally hydrophilic. 2,8-Dioxa-5-azaspiro[3.5]nonane is predicted to be slightly more hydrophilic (XLogP3-AA = -1.1) than 2,6-diazaspiro[3.5]nonane (XLogP3-AA = -0.7). This is likely due to the presence of the two polar ether oxygen atoms in the former. Lower lipophilicity can be advantageous in drug design, as it often correlates with improved aqueous solubility and reduced off-target toxicity.

Basicity (pKa)

While experimental pKa values are unavailable, we can infer the basicity from the structures. 2,6-diazaspiro[3.5]nonane possesses two secondary amine groups, which are basic centers. The pKa of similar cyclic amines typically falls in the range of 8-11. The presence of two basic nitrogens makes this scaffold a di-basic system, which can be beneficial for forming salts with improved solubility and for establishing ionic interactions with acidic residues in a protein's active site. In contrast, 2,8-Dioxa-5-azaspiro[3.5]nonane has only one secondary amine, making it a mono-basic compound. The ether oxygens are not basic under physiological conditions. Generally, azaspirocycles are known to exhibit higher basicity compared to their non-spirocyclic counterparts.[1]

Solubility

The higher hydrophilicity and the presence of multiple hydrogen bond donors and acceptors in both molecules suggest good aqueous solubility. The dibasic nature of 2,6-diazaspiro[3.5]nonane might offer an advantage in formulating pharmaceutical salts with a wider range of aqueous solubilities.

Metabolic Stability

Spirocyclic scaffolds are often incorporated into drug candidates to enhance metabolic stability.[1][2] The quaternary spiro-carbon is inherently resistant to metabolism. For 2,8-Dioxa-5-azaspiro[3.5]nonane, the ether linkages might be susceptible to O-dealkylation, although the cyclic nature can offer some steric hindrance. For 2,6-diazaspiro[3.5]nonane, the secondary amines could be sites for N-dealkylation or oxidation. However, azaspirocycles have been reported to possess better metabolic stability compared to their piperazine or piperidine analogs.[1] The increased rigidity and specific 3D arrangement of atoms in spirocycles can prevent optimal binding to metabolic enzymes like Cytochrome P450s.

Applications in Drug Discovery

Both scaffolds serve as valuable building blocks in medicinal chemistry.

  • 2,6-diazaspiro[3.5]nonane and its derivatives are recognized as privileged structures in pharmaceutical research. They have been utilized as key synthetic intermediates for the development of bioactive compounds, notably as scaffolds for sigma receptor (S1R and S2R) ligands, which are targets for central nervous system disorders.[4] The related 2,7-diazaspiro[3.5]nonane scaffold has been used to develop potent ghrelin receptor inverse agonists.[4]

  • 2,8-Dioxa-5-azaspiro[3.5]nonane and its related oxa-azaspirocycles are also gaining attention in medicinal chemistry. The incorporation of an oxetane ring, as present in this scaffold, can lead to improved physicochemical properties such as increased solubility and metabolic stability. While specific biological activities of the parent compound are not widely reported, its derivatives are of interest in organic synthesis and medicinal chemistry.[5]

Experimental Protocols for Property Determination

To move beyond computational predictions, experimental determination of key physicochemical properties is essential. Below are standard protocols for determining pKa, LogP, and in vitro metabolic stability.

Determination of pKa by Potentiometric Titration

The pKa of a compound is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a widely used and accurate method for pKa determination.[6][7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a pH electrode. The pKa is determined from the inflection point of the titration curve.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound in water or a suitable co-solvent if the compound has low aqueous solubility.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the test compound solution in a thermostated vessel.

    • For a basic compound, titrate with the standardized HCl solution. For an acidic compound, titrate with the standardized NaOH solution.

    • Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which 50% of the compound is ionized. This corresponds to the midpoint of the steepest portion of the titration curve (the equivalence point).

    • Alternatively, the pKa can be determined from the first derivative of the titration curve (ΔpH/ΔV), where the peak corresponds to the equivalence point.

cluster_workflow pKa Determination Workflow prep Prepare Solutions (Compound, Titrant) calibrate Calibrate pH Meter prep->calibrate titrate Perform Potentiometric Titration calibrate->titrate plot Plot pH vs. Volume titrate->plot analyze Determine pKa from Titration Curve plot->analyze

Figure 2: Workflow for pKa determination.

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is the gold standard for measuring a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[8][9]

Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are measured after equilibrium is reached, and the LogP is calculated from the ratio of these concentrations.

Step-by-Step Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel or a vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the LogP using the following formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[10][11]

Principle: The test compound is incubated with liver microsomes in the presence of the cofactor NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer.

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH solution to the pre-warmed microsome mixture.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of metabolism (k).

    • The in vitro half-life (t₁/₂) can be calculated as: t₁/₂ = 0.693 / k.

    • Intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration used in the assay.

cluster_workflow Metabolic Stability Assay Workflow prep Prepare Microsomes, Compound, and Cofactor incubate Incubate at 37°C prep->incubate quench Quench Reaction at Different Time Points incubate->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate

Figure 3: Workflow for in vitro metabolic stability assay.

Conclusion

Both 2,8-Dioxa-5-azaspiro[3.5]nonane and 2,6-diazaspiro[3.5]nonane are promising scaffolds for the development of novel therapeutics. The choice between them will depend on the specific requirements of the drug discovery program.

  • 2,6-diazaspiro[3.5]nonane offers the advantages of di-basicity, which can be leveraged to enhance solubility and create specific ionic interactions with the target protein. Its utility as a privileged scaffold is already demonstrated in the literature.

  • 2,8-Dioxa-5-azaspiro[3.5]nonane is predicted to be more hydrophilic and may offer a different vector for substituent placement. The oxetane moiety can contribute to improved metabolic stability and solubility.

Ultimately, the empirical data generated through the robust experimental protocols outlined in this guide will be the deciding factor in selecting the optimal scaffold for a given therapeutic target. It is through such rigorous comparative analysis that medicinal chemists can unlock the full potential of these fascinating three-dimensional structures.

References

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved January 28, 2026, from [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved January 28, 2026, from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 28, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, August 23). Retrieved January 28, 2026, from [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2,8-Dioxa-5-azoniaspiro[3.5]nonane - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2-Thiaspiro[3.5]nonane | C8H14S | CID 315990 - PubChem - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (2015, June 25). Retrieved January 28, 2026, from [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. (n.d.).
  • Calculation of the pKa-values of condensed N-heterocycles to predict their reactivity with TMPZnCl·LiCl and subsequent quenching with electrophiles - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 28, 2026, from [Link]

  • 6-Boc-2-nitroso-2,6-diazaspiro[3.5]nonane - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. (n.d.). Retrieved January 28, 2026, from [Link]

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2,8-dioxa-5-azaspiro[3.5]nonane - PubChemLite. (n.d.). Retrieved January 28, 2026, from [Link]

  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (n.d.). Retrieved January 28, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved January 28, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved January 28, 2026, from [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Retrieved January 28, 2026, from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. - SciSpace. (1995, July 27). Retrieved January 28, 2026, from [Link]

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method - MDPI. (2023, March 14). Retrieved January 28, 2026, from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). Retrieved January 28, 2026, from [Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A - ACS Publications. (2020, December 24). Retrieved January 28, 2026, from [Link]

  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate | C14H24N2O8 | CID 91663946 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2,8-Dioxa-5-azaspiro[3.5]nonan-6-one - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30). Retrieved January 28, 2026, from [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. (n.d.). Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC - PubMed Central. (2022, August 7). Retrieved January 28, 2026, from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). Retrieved January 28, 2026, from [Link]

Sources

Navigating the Three-Dimensional Frontier: A Comparative Guide to 2,8-Dioxa-5-azaspiro[3.5]nonane and Other Privileged Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. This strategic shift towards three-dimensional (3D) molecular architectures has catapulted spirocyclic scaffolds to the forefront of modern drug design. These unique motifs, characterized by two rings sharing a single atom, offer a powerful toolset for optimizing drug candidates by rigidly orienting substituents in 3D space, thereby improving target engagement and modulating key absorption, distribution, metabolism, and excretion (ADME) parameters.[1][2][3][4]

This guide provides a comprehensive comparison of the emerging 2,8-dioxa-5-azaspiro[3.5]nonane scaffold against other well-established spirocyclic systems, including azaspirocycles, spiro-oxetanes, and spiro-lactones. By examining their synthesis, physicochemical properties, and impact on metabolic stability, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically employ these scaffolds in their discovery programs.

The Allure of the Spirocenter: A Paradigm Shift in Molecular Design

The central tenet behind the "escape from flatland" movement is the recognition that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule generally correlates with improved clinical success.[4][5] Spirocycles, by virtue of their defining quaternary carbon, inherently boost the Fsp³ character of a molecule.[6] This fundamental structural feature bestows several advantages:

  • Enhanced Three-Dimensionality: The rigid, non-planar arrangement of spirocycles allows for a more precise and predictable orientation of functional groups, leading to improved binding affinity and selectivity for the target protein.[1][3]

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic moiety can significantly influence a compound's solubility, lipophilicity (LogP/LogD), and polar surface area (PSA), key determinants of its pharmacokinetic profile.[2][4][7]

  • Improved Metabolic Stability: By replacing metabolically labile groups or by sterically shielding potential sites of metabolism, spirocyclic scaffolds can enhance a drug candidate's resistance to enzymatic degradation.[4][5]

  • Novel Chemical Space: The vast diversity of spirocyclic systems opens up new avenues for intellectual property and the development of first-in-class therapeutics.[1][3]

In Focus: 2,8-Dioxa-5-azaspiro[3.5]nonane

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold, a heterocyclic system featuring an oxetane ring fused to a piperidine ring through a spirocenter, is a relatively new entrant in the medicinal chemist's toolbox. Its unique combination of a strained four-membered ether and a six-membered amine offers a compelling set of properties.

Synthesis of the 2,8-Dioxa-5-azaspiro[3.5]nonane Core

While literature on the specific synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane is limited, a patented method for its isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a viable synthetic strategy.[8] The general approach involves a multi-step sequence that can be adapted for the synthesis of various derivatives.

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A 3-((Benzylamino)methyl)oxetan-3-ol C N-acylated intermediate A->C Base B Chloroacetyl chloride B->C D N-acylated intermediate E Spiro-lactam D->E Base, Inert atmosphere F Spiro-lactam G Protected spiroamine F->G Reducing agent (e.g., LiAlH4) H Protected spiroamine I 2,5-Dioxa-8-azaspiro[3.5]nonane H->I Catalytic hydrogenation (e.g., H2, Pd/C) G cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Quenching & Analysis cluster_3 Data Interpretation A Test Compound D Incubation Mixture A->D B Liver Microsomes B->D C NADPH C->D E Time-course sampling D->E F Quench with Acetonitrile E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Sources

A Senior Application Scientist's Comparative Guide to Azaspiro[3.5]nonane and Azaspiro[4.4]nonane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Beyond the Flatland of Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional, planar aromatic scaffolds.[1][2] The rationale is clear: three-dimensional (3D) molecular architectures offer superior navigation of complex biological target landscapes, often leading to enhanced potency, improved selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.[3][4] Among the most promising of these 3D structures are azaspirocycles—rigid frameworks containing a nitrogen atom at a spirocyclic junction. Their constrained conformations reduce the entropic penalty of binding and provide well-defined exit vectors for substitution, making them powerful tools for lead optimization.[1][5]

This guide provides a head-to-head comparison of two prominent azaspirocyclic scaffolds: the azaspiro[3.5]nonane system (an azetidine ring fused to a cyclohexane ring) and the azaspiro[4.4]nonane system (a pyrrolidine ring fused to a cyclopentane ring). By examining their physicochemical properties, conformational nuances, synthetic accessibility, and documented biological relevance, we aim to equip researchers and drug development professionals with the field-proven insights necessary for informed scaffold selection.

Physicochemical Properties: A Quantitative Comparison

The journey of a drug candidate is profoundly influenced by its fundamental physicochemical properties. These parameters govern everything from solubility to cell permeability and metabolic stability. Below is a summary of key computed properties for the parent 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane structures, which serve as foundational benchmarks for derivatization.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol 125.21 g/mol
Predicted pKa (Strongest Basic) 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų
Complexity 97.1103.0
Data sourced from BenchChem's comparative analysis. Note: These values are computationally predicted and may differ from experimental results.[6]

Expert Observations & Causality:

  • Basicity and Lipophilicity: The 1-azaspiro[4.4]nonane is predicted to be slightly more basic and more lipophilic than its [3.5] counterpart.[6] The higher pKa can be attributed to the less-strained, five-membered pyrrolidine ring, which presents a more sterically accessible lone pair on the nitrogen compared to the more constrained four-membered azetidine ring in the [3.5] system. This subtle difference can be critical when tuning interactions with acidic residues in a target protein or modulating off-target activities, such as hERG channel affinity.[1]

  • Solubility: Consequently, the 7-azaspiro[3.5]nonane scaffold shows slightly higher predicted aqueous solubility.[6] This aligns with the general trend where increasing Fsp³ character and avoiding excessive lipophilicity can improve solubility, a key challenge in drug development.[1]

  • Permeability: Both scaffolds possess a low TPSA, suggesting excellent potential for passive cell permeability, a desirable trait for oral bioavailability.[6]

Structural & Conformational Analysis: The Shape of Efficacy

The true power of spirocyclic scaffolds lies in their rigid, three-dimensional shapes, which dictate how a molecule presents its functional groups to a biological target.

  • Azaspiro[3.5]nonane: This scaffold fuses a strained four-membered azetidine ring with a flexible six-membered cyclohexane ring.[7] The rigidity of the azetidine ring provides two well-defined exit vectors from the nitrogen and two from the spiro-carbon, while the cyclohexane ring can adopt chair, boat, or twist-boat conformations, influencing the orientation of substituents. The inherent strain of the azetidine can also be exploited in synthetic strategies.[7]

  • Azaspiro[4.4]nonane: Comprising two five-membered rings (pyrrolidine and cyclopentane), this scaffold is generally less strained. The pyrrolidine ring adopts an envelope or twisted conformation. This system offers a different spatial arrangement of exit vectors compared to the [3.5] system, providing a distinct geometric profile for scaffold-hopping exercises.[8]

The choice between these scaffolds is therefore a strategic decision in geometric design. The azaspiro[3.5] system offers a more "extended" or linear geometry along one axis, while the azaspiro[4.4] system provides a more "kinked" or compact three-dimensional footprint.

G A Precursor Synthesis B Intramolecular Cyclization A->B Key Ring Formation C Purification (Chromatography) B->C D Scaffold Derivatization (e.g., N-Arylation) C->D Library Synthesis E Final Compound Evaluation D->E

Sources

A Comparative Guide to the Biological Activity of 2,8-Dioxa-5-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the 2,8-Dioxa-5-azaspiro[3.5]nonane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacological properties is perpetual. The 2,8-dioxa-5-azaspiro[3.5]nonane core represents a promising, yet underexplored, heterocyclic system. Its rigid, spirocyclic nature, combining an oxetane and a piperidine ring, provides a distinct spatial orientation for substituents, making it an attractive framework for the design of new therapeutic agents. While extensive comparative studies on a wide range of 2,8-dioxa-5-azaspiro[3.5]nonane derivatives are still emerging, preliminary research and investigations into structurally related azaspiro compounds have revealed significant potential across various therapeutic areas. This guide aims to synthesize the current understanding of the biological activities associated with this scaffold and its close analogs, providing a comparative perspective and detailed experimental methodologies for future research.

The inherent structural features of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold, such as its polarity and capacity for hydrogen bonding, suggest its potential for interaction with a variety of biological targets, including enzymes and receptors. The synthesis of this and related spirocyclic systems has been a subject of interest, indicating their accessibility for chemical exploration and derivatization[1]. This guide will delve into the reported biological activities of analogous azaspiro[3.5]nonane systems to forecast the potential of the title scaffold and to provide a roadmap for its systematic investigation.

Comparative Biological Activities of Azaspiro[3.5]nonane Analogs

While direct comparative data for a series of 2,8-dioxa-5-azaspiro[3.5]nonane derivatives is limited in publicly available literature, we can infer the potential of this scaffold by examining the biological activities of its close structural relatives. The following table summarizes the observed activities of various azaspiro[3.5]nonane derivatives, providing a valuable starting point for researchers interested in the 2,8-dioxa-5-azaspiro[3.5]nonane core.

Derivative/AnalogCore ScaffoldBiological ActivityKey FindingsReference
Bupivacaine Analog 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acidLocal AnestheticComparable activity to Bupivacaine with 5-times lower toxicity and increased water solubility.[2][3]
Compound B2 2-Benzyl-2,7-diazaspiro[3.5]nonaneAntimycobacterialPotent activity against M. tuberculosis (MIC: < 0.01 µg/mL) and nontuberculous mycobacteria (MIC: < 0.03125-2.5 µg/mL).[4]
Not specified 7-Azaspiro[3.5]nonaneGPR119 AgonistFavorable glucose-lowering effect in diabetic rats, indicating potential for type 2 diabetes treatment.

This table is illustrative and highlights the potential of the broader azaspiro[3.5]nonane scaffold. Further research is needed to confirm these activities for the 2,8-dioxa-5-azaspiro[3.5]nonane core.

Experimental Protocols for Biological Evaluation

To facilitate the systematic investigation of 2,8-dioxa-5-azaspiro[3.5]nonane derivatives, this section provides detailed, step-by-step methodologies for assessing key biological activities.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test 2,8-dioxa-5-azaspiro[3.5]nonane derivatives in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium and inoculated with a standardized number of microorganisms. The growth is assessed visually or by measuring the optical density.

Step-by-Step Protocol:

  • Preparation of Inoculum: Grow the bacterial or fungal strains to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the 2,8-dioxa-5-azaspiro[3.5]nonane derivatives in a suitable solvent. Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Potential Mechanisms of Action and Signaling Pathways

Based on the biological activities observed in analogous spirocyclic systems, several potential mechanisms of action for 2,8-dioxa-5-azaspiro[3.5]nonane derivatives can be postulated. For instance, the antimycobacterial activity of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives suggests the potential for inhibition of essential bacterial enzymes. The anesthetic properties of the 7-oxa-2-azaspiro[3.5]nonane-based Bupivacaine analog point towards interactions with ion channels.

Hypothesized Mechanism of Action Workflow:

G cluster_0 Compound-Target Interaction cluster_1 Cellular Response Derivative 2,8-Dioxa-5-azaspiro[3.5]nonane Derivative Target Biological Target (e.g., Enzyme, Receptor, Ion Channel) Derivative->Target Binding Pathway Signaling Pathway Modulation Target->Pathway Signal Transduction Response Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) Pathway->Response

Caption: Hypothesized mechanism of action for 2,8-dioxa-5-azaspiro[3.5]nonane derivatives.

Conclusion and Future Directions

The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold holds considerable promise as a novel framework in drug discovery. While direct comparative studies are currently lacking, the significant biological activities reported for its close structural analogs, including anesthetic, antimycobacterial, and GPR119 agonistic effects, strongly suggest a rich and diverse pharmacological potential. The unique three-dimensional structure of this spirocyclic system offers exciting opportunities for the development of new therapeutic agents with improved properties.

Future research should focus on the synthesis of a diverse library of 2,8-dioxa-5-azaspiro[3.5]nonane derivatives with various substitutions on the piperidine nitrogen and other positions of the scaffold. Systematic screening of these compounds using the detailed protocols provided in this guide will be crucial for elucidating their biological activities and establishing structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel drug candidates based on this intriguing molecular architecture.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Analysis of Synthetic Routes to the Azaspiro[3.5]nonane Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The azaspiro[3.5]nonane framework, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry. Its rigid structure, which departs from the "flatland" of traditional aromatic scaffolds, offers a compelling strategy to enhance the physicochemical properties of drug candidates, including solubility and metabolic stability, while enabling novel interactions with biological targets. This guide provides a comparative analysis of three distinct synthetic strategies for constructing azaspiro[3.5]nonane derivatives, offering insights into their relative strengths and weaknesses to aid researchers in selecting the optimal route for their specific drug discovery programs.

Route A: Linear Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane via Intramolecular Cyclization

This synthetic approach builds the azaspiro[3.5]nonane core through a linear sequence of reactions, culminating in an intramolecular cyclization. A representative example is the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, which is suitable for industrial-scale production.[1] The synthesis commences with the readily available starting material, 3-((benzylamino)methyl)oxetan-3-ol.[1]

The overall synthetic workflow for Route A is depicted below:

Route_A_Workflow cluster_0 Route A: Linear Synthesis A 3-((Benzylamino)methyl)oxetan-3-ol B N-Benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide A->B Acylation (Chloroacetyl chloride, Base) C 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one B->C Intramolecular Cyclization (Base) D 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane C->D Reduction (Reducing Agent) E 2,5-Dioxa-8-azaspiro[3.5]nonane D->E Deprotection (Catalytic Hydrogenation)

Caption: Synthetic workflow for Route A.

Experimental Protocol:

  • Acylation: 3-((Benzylamino)methyl)oxetan-3-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide.[1]

  • Intramolecular Cyclization: The resulting chloroacetamide undergoes an intramolecular cyclization reaction in the presence of a strong base like sodium hydride to form the lactam, 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one.[1]

  • Reduction: The lactam is then reduced to the corresponding amine, 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane, using a reducing agent such as lithium aluminum hydride.[1]

  • Deprotection: Finally, the benzyl protecting group is removed via catalytic hydrogenation to afford the target compound, 2,5-dioxa-8-azaspiro[3.5]nonane.[1]

Route B: Convergent Synthesis of 7-Oxo-2-azaspiro[3.5]nonane via Double Cyclization

This two-step approach constructs the azaspiro[3.5]nonane core through a convergent strategy, involving two sequential cyclization reactions. This method has been reported for the synthesis of the drug intermediate 7-oxo-2-azaspiro[3.5]nonane and is noted for its high yield and suitability for large-scale production.

The overall synthetic workflow for Route B is as follows:

Route_B_Workflow cluster_1 Route B: Convergent Synthesis F Bis(2-chloroethyl) ether + Cyanoacetaldehyde diethyl acetal G Intermediate Compound 3 F->G First Cyclization (Acid binding agent, Phase transfer catalyst) H 7-Oxo-2-azaspiro[3.5]nonane G->H Second Cyclization (Lithium aluminum hydride)

Caption: Synthetic workflow for Route B.

Experimental Protocol:

  • First Cyclization: Bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal are reacted in the presence of an acid binding agent and a phase transfer catalyst to form an intermediate piperidine derivative.

  • Second Cyclization and Reduction: This intermediate undergoes a second cyclization and reduction step using lithium aluminum hydride to yield 7-oxo-2-azaspiro[3.5]nonane. The mechanism of amide reduction by LiAlH4 involves the formation of an iminium ion intermediate which is then further reduced to the amine.[2][3][4][5]

Route C: Diversity-Oriented Synthesis via Multi-Component Reaction and Reductive Amination

This versatile strategy allows for the rapid generation of a variety of azaspirocycles from simple starting materials. It typically involves a multi-component reaction to assemble a complex acyclic precursor, which then undergoes an intramolecular cyclization, such as reductive amination, to form the spirocyclic core.[6]

The generalized workflow for Route C is illustrated below:

Route_C_Workflow cluster_2 Route C: Diversity-Oriented Synthesis I Aldehyde + Amine + Alkyne (for example) J Acyclic Precursor I->J Multi-component Reaction K Azaspiro[3.5]nonane Derivative J->K Intramolecular Reductive Amination

Caption: Synthetic workflow for Route C.

Experimental Protocol (Representative):

  • Multi-Component Reaction: A multi-component reaction, for instance, involving an amine, an aldehyde, and an alkyne, can be employed to construct a linear precursor containing both a ketone and an amine functionality separated by a suitable tether.[6]

  • Intramolecular Reductive Amination: The acyclic precursor is then subjected to intramolecular reductive amination. The amine and ketone moieties within the same molecule react to form a cyclic imine or enamine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to furnish the azaspiro[3.5]nonane skeleton.[7]

Comparative Analysis

The choice of synthetic route for accessing the azaspiro[3.5]nonane scaffold depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.

FeatureRoute A: Linear SynthesisRoute B: Convergent SynthesisRoute C: Diversity-Oriented Synthesis
Number of Steps 422
Overall Yield Moderate to HighHigh (>82%)Variable, depends on specific reaction
Starting Materials Readily availableCommercially availableSimple, readily available
Scalability Suitable for industrial production[1]Suitable for large-scale productionLab-scale, potential for scale-up
Flexibility Limited to specific derivativesSpecific to the target moleculeHigh, allows for diverse derivatives
Key Transformations Intramolecular cyclization, reductionDouble cyclization, reductionMulti-component reaction, reductive amination

Conclusion

All three routes offer viable pathways to the valuable azaspiro[3.5]nonane scaffold.

  • Route A is a robust and well-defined linear synthesis suitable for producing specific, functionalized azaspiro[3.5]nonanes on a large scale. Its multi-step nature, however, may be a drawback for rapid library synthesis.

  • Route B presents a highly efficient and convergent approach for the synthesis of a specific drug intermediate. The high overall yield and suitability for industrial production make it an attractive option for a targeted synthesis campaign.

  • Route C embodies a modern, diversity-oriented approach. The use of multi-component reactions allows for the rapid assembly of complex precursors, and the final cyclization via reductive amination is a reliable method for constructing the spirocyclic core. This route is particularly well-suited for the exploratory phase of drug discovery, where the generation of a library of diverse analogs is paramount.

Ultimately, the selection of the most appropriate synthetic route will be guided by the specific goals of the research program, balancing the need for efficiency, scalability, and structural diversity.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]

  • Diversity-oriented Synthesis of Azaspirocycles. PubMed. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang. Atlantis Press. [Link]

  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Organic Chemistry Portal. [Link]

  • Multicomponent Synthesis of Structurally Diverse Imidazoles Featuring Azirines, Amines and Aldehydes. ResearchGate. [Link]

  • Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Mechanisms of Amide Reduction by LiAlH4. YouTube. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[2][8]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

Sources

The Ascendancy of Spirocycles: A Comparative Guide to Three-Dimensional Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This guide delves into the burgeoning field of spirocyclic linkers, three-dimensional motifs that are revolutionizing drug design by offering unprecedented control over molecular conformation and physicochemical properties. We will explore the comparative advantages of various spirocyclic systems, supported by experimental data, and provide insights into their strategic application in developing safer and more effective medicines.

Introduction: Escaping Flatland and Embracing the Third Dimension

For decades, drug discovery has been dominated by planar, sp²-hybridized aromatic and heteroaromatic rings. While successful, this approach often leads to molecules with suboptimal pharmacokinetic profiles, including poor solubility and metabolic instability. The introduction of spirocycles, two rings sharing a single carbon atom, offers a compelling solution.[1][2] These rigid, three-dimensional structures increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[1][2] By locking the conformation of a molecule, spirocyclic linkers can enhance binding affinity and selectivity for the target protein while minimizing off-target effects.[3]

The strategic incorporation of spirocycles can profoundly influence a drug candidate's properties:

  • Conformational Rigidity: Restricts the rotational freedom of a molecule, pre-organizing it for optimal interaction with the biological target.[3][4][5]

  • Improved Physicochemical Properties: Can enhance solubility, reduce lipophilicity, and improve metabolic stability compared to their non-spirocyclic counterparts.[1][3][6]

  • Enhanced Target Selectivity: The well-defined three-dimensional arrangement of functional groups can lead to more specific interactions with the target, reducing off-target toxicities.[1][3]

  • Novel Chemical Space: Provides access to unique molecular architectures, opening up new avenues for intellectual property.[6]

This guide will comparatively analyze common spirocyclic linkers, providing a framework for their rational selection in drug discovery programs.

Comparative Analysis of Spirocyclic Linkers

The choice of a spirocyclic linker depends on the specific challenges of a drug discovery project, including the desired vectoral orientation of substituents, the required level of rigidity, and the need to modulate physicochemical properties.

Carbocyclic Spirocycles: The Foundation of Rigidity

Simple carbocyclic spirocycles, such as spiro[3.3]heptane and spiro[4.4]nonane, serve as excellent scaffolds for introducing conformational constraint.

Spiro[3.3]heptane: This highly rigid and compact linker has gained significant attention for its ability to replace more flexible linkers like piperidines or cyclohexanes. Its rigid nature allows for precise positioning of substituents in distinct spatial orientations.

Key Advantages:

  • Exceptional rigidity, minimizing conformational entropy upon binding.

  • Provides well-defined exit vectors for substituents.

  • Chemically stable and synthetically accessible.

Heterospirocycles: Tailoring Physicochemical Properties

The introduction of heteroatoms (e.g., oxygen, nitrogen) into the spirocyclic framework offers a powerful strategy to fine-tune a molecule's properties, such as solubility and basicity.[3][7]

Azaspirocycles: These nitrogen-containing spirocycles are among the most widely used in medicinal chemistry.[7] They can serve as bioisosteres for common motifs like piperazines and piperidines, often with superior properties.[3]

  • 2-Oxa-6-azaspiro[3.4]octane: Replacing a piperidine with this motif has been shown to reduce hERG inhibition, a common cause of cardiotoxicity, by lowering lipophilicity and basicity.[3]

  • Diazaspiro[3.5]nonane: This motif has been successfully employed as a bioisostere for piperazine, as seen in the development of the menin-MLL inhibitor revumenib.[8]

Oxaspirocycles: The incorporation of an oxygen atom can improve polarity and solubility.[9][10] Oxaspirocycles, like spirocyclic oxetanes, have demonstrated the ability to enhance metabolic stability.[3]

The following table summarizes the comparative impact of replacing a common flexible linker (piperidine) with different spirocyclic alternatives in a hypothetical drug candidate.

Linker TypeStructureKey Physicochemical & Pharmacokinetic Impacts
Piperidine (Baseline) CN1CCCCC1Flexible, often associated with higher lipophilicity and potential hERG liability.
Spiro[3.3]heptane amine C1CC1(C2)CCN2Increased rigidity, reduced pKa, potentially improved metabolic stability.
2-Oxa-6-azaspiro[3.4]octane C1CC2(C1)NCCO2Reduced lipophilicity (logD), lower pKa, decreased hERG inhibition.[3]
2,7-Diazaspiro[3.5]nonane C1CC2(C1)NCCN2Acts as a rigid piperazine bioisostere, can improve potency and selectivity.[8]

Case Study: PARP-1 Inhibitor Optimization

A compelling example of the power of spirocyclic linkers is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. The FDA-approved drug Olaparib, which contains a piperazine ring, is a potent PARP inhibitor but also exhibits activity against other PARP family members.[3] By replacing the flexible piperazine with a spirocyclic analogue, researchers developed a compound with significantly higher selectivity for PARP-1.[3] This increased selectivity translated to reduced DNA damage and lower cytotoxicity, highlighting the potential of spirocycles to create safer medicines.[3]

Experimental Protocols

The successful implementation of spirocyclic linkers in a drug discovery campaign relies on robust synthetic and analytical methodologies.

General Synthesis of a Spirocyclic Core

The synthesis of spirocyclic scaffolds often involves cycloaddition or annulation reactions.[11] A general approach for the synthesis of a diazaspirocycle is outlined below.

Workflow for Diazaspirocycle Synthesis

G A Commercially Available Ketone B Strecker Reaction (e.g., KCN, NH4Cl) A->B C α-Aminonitrile B->C D Cyclization with an Amino Alcohol (e.g., Ethanolamine) C->D E Diazaspirocycle Core D->E F Functionalization (e.g., N-alkylation, acylation) E->F G Final Spirocyclic Compound F->G

Caption: General workflow for the synthesis of a diazaspirocyclic core.

Step-by-Step Protocol:

  • Strecker Reaction: To a solution of the starting ketone in a suitable solvent (e.g., methanol/water), add potassium cyanide and ammonium chloride. Stir the reaction at room temperature until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS.

  • Cyclization: The crude α-aminonitrile is then reacted with an appropriate amino alcohol (e.g., ethanolamine) at elevated temperatures, often in the presence of a catalyst, to form the spirocyclic core.

  • Purification: The resulting spirocyclic compound is purified using standard techniques such as column chromatography or recrystallization.

  • Functionalization: The core structure can be further elaborated through standard functional group manipulations to introduce desired substituents.

Evaluation of Physicochemical Properties

A critical aspect of comparing linkers is the experimental determination of key physicochemical properties.

Workflow for Physicochemical Property Evaluation

G A Synthesized Compound B Solubility Assay (e.g., Nephelometry) A->B C LogD Measurement (e.g., Shake-flask method) A->C D pKa Determination (e.g., Potentiometric titration) A->D E Metabolic Stability Assay (e.g., Liver microsomes) A->E F Data Analysis & Comparison B->F C->F D->F E->F

Caption: Workflow for evaluating key physicochemical properties of drug candidates.

Detailed Protocols:

  • Aqueous Solubility: Kinetic solubility can be assessed using nephelometry, where the precipitation of the compound from a DMSO stock solution in aqueous buffer is measured.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is determined using the shake-flask method with n-octanol and a buffered aqueous phase. The concentration of the compound in each phase is measured by UV-Vis spectroscopy or LC-MS.

  • Metabolic Stability: The in vitro metabolic stability is evaluated by incubating the compound with liver microsomes (human or rodent) and a NADPH regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the half-life.

Conclusion and Future Outlook

Spirocyclic linkers are not merely a fleeting trend but a fundamental shift in drug design strategy.[4][5][11][12] Their inherent three-dimensionality provides a powerful tool to overcome many of the limitations associated with traditional "flat" molecules.[2] By offering precise conformational control and the ability to fine-tune physicochemical properties, spirocycles enable the design of more potent, selective, and safer drugs.[1][3][6] As synthetic methodologies for constructing complex spirocyclic systems continue to advance, we can expect to see an even greater proliferation of these remarkable scaffolds in the next generation of therapeutics, including their application in complex modalities like PROTACs and antibody-drug conjugates.[8]

References

  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. ResearchGate. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Available at: [Link]

  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. PubMed. Available at: [Link]

  • Linker Design. SpiroChem. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. Available at: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • Metal–organic framework. Wikipedia. Available at: [Link]

Sources

A Comparative Guide to the Conformational Analysis of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, the exploration of novel, three-dimensionally complex molecular scaffolds is paramount. Moving beyond traditional "flat" aromatic systems, spirocyclic frameworks have emerged as particularly valuable motifs. Their inherent rigidity and defined spatial arrangement of functional groups offer a sophisticated strategy to enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold represents a compelling, yet underexplored, example. This guide presents a comprehensive conformational analysis of this novel heterocyclic system. In the absence of direct experimental data, we will leverage established principles from its constituent oxetane and piperidine rings, alongside fundamental stereoelectronic theories, to predict its conformational landscape. This analysis is benchmarked against related heterocyclic systems, providing a predictive framework for researchers and drug development professionals aiming to incorporate this scaffold into their design strategies.

Theoretical Underpinnings: Deconstructing the Conformational Influences

The conformational preferences of 2,8-dioxa-5-azaspiro[3.5]nonane are governed by the interplay of the intrinsic properties of its two constituent rings and the stereoelectronic effects arising from their spirocyclic fusion.

The Piperidine Ring: A Flexible Anchor

The six-membered piperidine ring is a cornerstone of medicinal chemistry. Its conformational behavior is well-documented, predominantly adopting a low-energy chair conformation to minimize torsional and angle strain. Key factors influencing this equilibrium include:

  • Chair Conformation: This is the most stable arrangement, with substituents occupying either axial or equatorial positions.

  • Nitrogen Inversion: The nitrogen atom undergoes rapid inversion at room temperature, interconverting its lone pair between axial and equatorial orientations. This process has a relatively low energy barrier.

  • Substituent Effects: The conformational preference of substituents on the piperidine ring is a balance of steric and electronic effects.[3][4][5] Bulky groups generally favor the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.

The Oxetane Ring: A Strained, Puckered System

The four-membered oxetane ring introduces significant ring strain into the spirocycle.[6][7] Its conformational characteristics are:

  • Puckered Conformation: Contrary to a planar arrangement, the oxetane ring is puckered to relieve some torsional strain.[7][8][9][10]

  • Low Inversion Barrier: The barrier to ring inversion (puckering) is very low, meaning the ring is highly flexible.[8] The degree of puckering can be influenced by substituents.[6]

Stereoelectronic Effects: The Anomeric Influence

A critical factor in determining the conformational preference of heterocyclic systems is the anomeric effect.[11][12][13][14] This stereoelectronic phenomenon describes the tendency of an electronegative substituent adjacent to a heteroatom to favor an axial orientation, which is often sterically more demanding.[12][13][14] This preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic heteroatom and the antibonding orbital (σ) of the exocyclic C-X bond (n → σ interaction).[12][15] In 2,8-dioxa-5-azaspiro[3.5]nonane, we anticipate analogous stereoelectronic interactions involving the lone pairs on the nitrogen and oxygen atoms, which will play a crucial role in stabilizing specific conformations.

Predicted Conformational Landscape of 2,8-Dioxa-5-azaspiro[3.5]nonane

Based on the principles outlined above, we can predict the likely low-energy conformations of 2,8-dioxa-5-azaspiro[3.5]nonane. The piperidine ring is expected to adopt a chair conformation. This leads to two primary conformers, distinguished by the axial or equatorial orientation of the spiro-fused oxetane ring.

cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial_img equatorial_img axial_img->equatorial_img Ring Inversion axial_label Axial Oxetane equatorial_img->axial_img equatorial_label Equatorial Oxetane

Caption: Conformational equilibrium of 2,8-dioxa-5-azaspiro[3.5]nonane.

Analysis of Conformational Stability

The relative stability of the axial and equatorial conformers will be determined by a delicate balance of steric and stereoelectronic forces.

  • Axial Conformer:

    • Steric Interactions: The oxetane ring in the axial position may experience some steric hindrance from the axial hydrogens on C3 and C7 of the piperidine ring. However, due to the puckered nature of the oxetane, these interactions might be less severe than with a bulkier substituent.

    • Stereoelectronic Stabilization: This conformer is poised for a potentially strong stabilizing anomeric-type interaction. The lone pair of the piperidine nitrogen (N5) can be anti-periplanar to the C4-O8 bond of the oxetane ring, leading to a stabilizing nN → σC-O hyperconjugative interaction. A similar interaction may exist between the lone pair of the oxetane oxygen (O8) and the C4-N5 bond (nO → σC-N).

  • Equatorial Conformer:

    • Steric Interactions: This conformer is expected to be sterically less hindered.

    • Stereoelectronic Destabilization: The alignment for optimal hyperconjugative stabilization is less favorable in the equatorial position.

Comparative Summary of Predicted Conformers

FeatureAxial ConformerEquatorial Conformer
Steric Profile Potentially higher due to 1,3-diaxial-like interactionsSterically favored
Stereoelectronic Profile Stabilized by anomeric-type n → σ* interactionsLess stereoelectronic stabilization
Predicted Relative Energy Potentially the global minimum due to stereoelectronic effectsLikely a low-energy conformer, but possibly higher in energy than the axial conformer

Comparative Analysis with Alternative Scaffolds

ScaffoldKey Conformational FeaturesComparison to 2,8-Dioxa-5-azaspiro[3.5]nonane
N-methylpiperidine Predominantly chair conformation with rapid nitrogen inversion. The methyl group has a slight preference for the equatorial position.The spiro-oxetane ring in the target molecule introduces significantly more conformational rigidity and the potential for strong anomeric stabilization not present in simple N-alkyl piperidines.
1,7-Dioxaspiro[5.5]undecane (a spiroketal) Conformational preferences are strongly dictated by the anomeric effect, with a preference for conformations that maximize the number of stabilizing nO → σ*C-O interactions.2,8-Dioxa-5-azaspiro[3.5]nonane is an aza-analogue. The presence of the nitrogen atom introduces a different lone pair environment and the possibility of N-H hydrogen bonding, which will modulate the stereoelectronic effects compared to a classical spiroketal.

Protocols for Experimental and Computational Validation

To validate these theoretical predictions, a combination of experimental and computational techniques is essential.

Experimental Workflow

cluster_exp Experimental Validation synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C, NOESY/ROESY) synthesis->nmr xray Single Crystal X-ray Crystallography synthesis->xray If crystalline data_analysis Data Analysis & Structure Elucidation nmr->data_analysis xray->data_analysis

Caption: Experimental workflow for conformational analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol [16][17][18][19][20]

  • Sample Preparation: Dissolve 5-10 mg of purified 2,8-dioxa-5-azaspiro[3.5]nonane in a suitable deuterated solvent (e.g., CDCl3, MeOD, or d6-DMSO) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire 1H and 13C NMR spectra at room temperature. Note the chemical shifts and multiplicities of all signals.

  • Variable Temperature (VT) NMR: Acquire 1H NMR spectra at a range of temperatures (e.g., from 298 K down to 183 K) to attempt to "freeze out" the conformational equilibrium. Broadening or splitting of signals at lower temperatures would indicate the presence of multiple conformers.

  • 2D NMR Acquisition:

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To establish long-range proton-carbon correlations.

    • NOESY/ROESY: To identify through-space correlations. The presence of NOEs between the oxetane protons and the axial protons of the piperidine ring would provide strong evidence for the axial conformer.

  • Data Analysis: Analyze coupling constants (3JHH) to infer dihedral angles via the Karplus equation. Quantify NOE intensities to determine inter-proton distances.

2. Single Crystal X-ray Crystallography Protocol [21][22][23][24][25]

  • Crystallization: Grow single crystals of the compound or a suitable salt derivative using techniques such as slow evaporation, vapor diffusion, or cooling from a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution molecular structure. This will provide unambiguous bond lengths, bond angles, and torsion angles in the solid state.

Computational Workflow

cluster_comp Computational Validation conf_search Conformational Search (e.g., MMFF94s) dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation (Confirm minima) dft_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory) dft_opt->energy_calc nbo_analysis NBO Analysis (Analyze stereoelectronic effects) energy_calc->nbo_analysis

Caption: Computational workflow for conformational analysis.

1. Molecular Mechanics Conformational Search [26][27][28][29]

  • Structure Input: Build the 3D structure of 2,8-dioxa-5-azaspiro[3.5]nonane in a molecular modeling software package.

  • Force Field Selection: Choose a robust molecular mechanics force field, such as MMFF94s, which is generally reliable for organic molecules.

  • Search Algorithm: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface and identify low-energy conformers.

  • Energy Minimization: Fully minimize the geometry of all identified unique conformers.

2. Quantum Mechanical Calculations [30][31]

  • Geometry Optimization: Take the low-energy conformers from the molecular mechanics search and perform full geometry optimizations using a Density Functional Theory (DFT) method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data (zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • Relative Energy Calculation: Compare the Gibbs free energies of the optimized conformers to determine their relative populations at a given temperature.

  • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis on the final optimized geometries to identify and quantify the key stereoelectronic interactions (e.g., n → σ*) that contribute to the stability of the conformers.

Conclusion

The conformational landscape of 2,8-dioxa-5-azaspiro[3.5]nonane is predicted to be dominated by a chair conformation of the piperidine ring. A detailed analysis of steric and stereoelectronic factors suggests that the conformer with the oxetane ring in the axial position may be the global energy minimum, stabilized by favorable anomeric-type hyperconjugative interactions. This contrasts with what would be predicted based on steric considerations alone. This theoretical framework provides a strong starting point for the rational application of this novel scaffold in drug design. The detailed experimental and computational protocols outlined in this guide offer a clear path for the validation of these predictions, ultimately enabling a deeper understanding and exploitation of the unique three-dimensional properties of this promising molecular architecture.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

  • Anomeric effects in pyranosides and related acetals. EPFL Graph Search. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A. Available at: [Link]

  • Anomeric effect. Grokipedia. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. Available at: [Link]

  • Ring-Puckering Effects on Electron Momentum Distributions of Valence Orbitals of Oxetane. ACS Publications. Available at: [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. ACS Publications. Available at: [Link]

  • Ring puckering potential of oxetane: TZ + nP/MP4 (SDQ) results. ACS Publications. Available at: [Link]

  • Anomeric effect. Wikipedia. Available at: [Link]

  • X-ray single crystal structure of spiro-1,4-benzodiazepin-2-one 4 aaa. ResearchGate. Available at: [Link]

  • Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. ResearchGate. Available at: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Taylor & Francis Online. Available at: [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. Available at: [Link]

  • Accuracy evaluation and addition of improved dihedral parameters for the MMFF94s. Journal of Cheminformatics. Available at: [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

  • The puckering coordinate in oxetane. Taylor & Francis Online. Available at: [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]

  • Performance of the AMBER94, MMFF94, and OPLS-AA Force Fields for Modeling Organic Liquids. ACS Publications. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Available at: [Link]

  • Stereoelectronic effect. Wikipedia. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Available at: [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

  • A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv. Available at: [Link]

  • Stereoelectronic Effects. Baran Group Meeting. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. University of Bath's research portal. Available at: [Link]

  • NMR free ligand conformations and atomic resolution dynamics. Recent. Available at: [Link]

  • Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. Available at: [Link]

  • Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. National Institutes of Health. Available at: [Link]

  • Computational analysis of the two possible conformers 8 a (syn) and 8 b (anti). ResearchGate. Available at: [Link]

  • Use of NMR and fluorescence spectroscopy as well as theoretical conformational analysis in conformation-activity studies of cyclic enkephalin analogues. PubMed. Available at: [Link]

  • Anomeric effect. chemeurope.com. Available at: [Link]

Sources

Navigating Three-Dimensional Space: An In Vivo Comparative Guide to Spirocyclic Compounds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of oncology research, the quest for novel chemical scaffolds that can deliver superior efficacy and improved pharmacokinetic profiles is relentless. Among the myriad of molecular architectures, spirocyclic compounds have emerged as a particularly promising class. Their inherent three-dimensionality offers a distinct advantage over planar molecules, enabling enhanced target engagement and modulation of physicochemical properties. This guide provides an in-depth, objective comparison of the in vivo performance of key spirocyclic drugs against their non-spirocyclic counterparts, supported by experimental data and detailed protocols to empower your research endeavors.

The Spirocyclic Advantage: A Paradigm Shift in Drug Design

Spirocycles, characterized by two rings sharing a single central atom, introduce a rigid, three-dimensional conformation to a molecule. This structural feature can lead to several benefits in drug design, including:

  • Enhanced Target Affinity and Selectivity: The constrained conformation of spirocyclic compounds can lead to a more precise fit within the binding pocket of a target protein, potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.[1][2]

  • Access to Novel Chemical Space: Spirocyclic frameworks allow for the exploration of unique vectoral arrangements of functional groups, opening up new avenues for intellectual property and drug discovery.

This guide will delve into the in vivo performance of spirocyclic compounds in two critical areas of oncology: the inhibition of the p53-MDM2 interaction and the targeting of PARP enzymes.

Case Study 1: MDM2 Inhibition - The Spirocyclic Edge in p53 Activation

The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, its function is abrogated by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction is therefore a compelling therapeutic strategy. Here, we compare the in vivo performance of the spirocyclic MDM2 inhibitor SAR405838 (MI-77301) with the non-spirocyclic benchmark compound, nutlin-3a .

In Vivo Efficacy: A Head-to-Head Look

Table 1: Comparative In Vivo Efficacy of MDM2 Inhibitors

CompoundStructureAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
SAR405838 (Spirocyclic)SpirooxindoleSJSA-1 osteosarcoma xenograft (mice)100 mg/kg, oral, dailyComplete tumor regression[3]
RS4;11 acute leukemia xenograft (mice)100 mg/kg, oral, dailyComplete tumor regression[3]
Nutlin-3a (Non-spirocyclic)ImidazolineSJSA-1 osteosarcoma xenograft (mice)200 mg/kg, oral, twice daily90% Tumor Growth Inhibition[4]
U-2 OS osteosarcoma xenograft (mice)25 mg/kg, intraperitoneal, daily85% Tumor Growth Inhibition[5]

The data clearly indicates that SAR405838 achieves complete tumor regression at a lower or comparable dose and less frequent administration compared to nutlin-3a, which primarily leads to tumor growth inhibition.[3][4][5] This enhanced in vivo efficacy of SAR405838 is attributed to its higher binding affinity for MDM2, which is more than 50 times that of nutlin-3a.[2]

Experimental Protocol: In Vivo Xenograft Model for MDM2 Inhibitors

This protocol outlines a standardized approach for evaluating the in vivo efficacy of MDM2 inhibitors using a subcutaneous xenograft model.

Diagram 1: Workflow for In Vivo Xenograft Study of MDM2 Inhibitors

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture 1. Culture SJSA-1 osteosarcoma cells implantation 2. Subcutaneously implant 5 x 10^6 cells into flank of SCID mice cell_culture->implantation tumor_growth 3. Monitor tumor growth until ~100-200 mm³ implantation->tumor_growth randomization 4. Randomize mice into treatment groups (n=6-8) tumor_growth->randomization treatment 5. Administer vehicle, SAR405838, or Nutlin-3a orally randomization->treatment monitoring 6. Measure tumor volume and body weight 2-3 times/week treatment->monitoring endpoint 7. Euthanize mice at endpoint (e.g., tumor volume > 1500 mm³ or end of study) monitoring->endpoint analysis 8. Analyze tumor growth inhibition/ regression and toxicity endpoint->analysis

Caption: Workflow for a typical in vivo xenograft study to evaluate MDM2 inhibitors.

Step-by-Step Methodology:

  • Cell Culture: Culture human osteosarcoma SJSA-1 cells (ATCC® HTB-85™), which have wild-type p53 and MDM2 amplification, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Animal Model: Use female severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ SJSA-1 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers and calculating the volume using the formula: (length x width²)/2. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-8 per group).

  • Drug Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., 10% PEG400, 3% Cremophor, 87% PBS) orally once daily.

    • SAR405838: Administer SAR405838, formulated in the vehicle, orally at a dose of 100 mg/kg once daily.[3]

    • Nutlin-3a: Administer nutlin-3a, formulated in the vehicle, orally at a dose of 200 mg/kg twice daily.[4]

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study endpoint can be a predetermined tumor volume (e.g., 1500 mm³), a specific study duration, or when signs of significant toxicity are observed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. For compounds inducing tumor shrinkage, calculate the percentage of tumor regression.

Case Study 2: PARP Inhibition - The Impact of a Spirocyclic Core on Pharmacokinetics and Efficacy

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, particularly those with BRCA1/2 mutations. Here, we compare the spirocyclic PARP inhibitor Niraparib with the non-spirocyclic inhibitor Olaparib .

In Vivo Pharmacokinetics and Efficacy: A Clear Distinction

A direct comparative study has shown significant differences in the pharmacokinetic profiles and in vivo efficacy of niraparib and olaparib.[6]

Table 2: Comparative In Vivo Pharmacokinetics and Efficacy of PARP Inhibitors

CompoundStructureAnimal ModelKey Pharmacokinetic FindingsIn Vivo EfficacyReference
Niraparib (Spirocyclic)Spiro-piperidineMDA-MB-436 (BRCA1 mutant) xenograft (mice)Tumor exposure is 3.3-fold greater than plasma exposure. Crosses the blood-brain barrier with sustained brain exposure.Significantly greater tumor growth inhibition compared to olaparib at equivalent doses.[6]
Olaparib (Non-spirocyclic)PhthalazinoneMDA-MB-436 (BRCA1 mutant) xenograft (mice)Tumor exposure is less than plasma exposure. No sustained brain exposure observed.Less effective tumor growth inhibition compared to niraparib at equivalent doses.[6]

The superior tumor exposure of niraparib, a consequence of its spirocyclic structure influencing its physicochemical properties, directly translates to enhanced in vivo efficacy.[6] This highlights the critical role that molecular architecture plays in determining the therapeutic potential of a drug.

Experimental Protocol: In Vivo Xenograft Model for PARP Inhibitors

This protocol details a method for assessing the in vivo efficacy of PARP inhibitors in a subcutaneous xenograft model.

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture 1. Culture MDA-MB-436 (BRCA1 mutant) cells implantation 2. Subcutaneously implant 5 x 10^6 cells into flank of nude mice cell_culture->implantation tumor_growth 3. Monitor tumor growth until ~150 mm³ implantation->tumor_growth randomization 4. Randomize mice into treatment groups (n=8) tumor_growth->randomization treatment 5. Administer vehicle, Niraparib, or Olaparib orally randomization->treatment monitoring 6. Measure tumor volume and body weight daily treatment->monitoring endpoint 7. Euthanize mice when tumors reach ~1500 mm³ monitoring->endpoint analysis 8. Compare tumor growth delay and survival endpoint->analysis

Sources

A Comparative Spectroscopic Guide to 2,8-Dioxa-5-azaspiro[3.5]nonane and its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the meticulous validation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic comparison of 2,8-Dioxa-5-azaspiro[3.5]nonane, a unique spirocyclic scaffold, with its more common structural relatives, 1,4-dioxane and piperidine. By understanding the distinct spectral signatures of this compound, researchers can ensure its unambiguous identification, paving the way for its successful incorporation into complex molecular architectures.

Introduction to 2,8-Dioxa-5-azaspiro[3.5]nonane

2,8-Dioxa-5-azaspiro[3.5]nonane is a heterocyclic compound featuring a spirocyclic system composed of a piperidine ring and an oxetane ring. This structural motif is of growing interest in medicinal chemistry due to its three-dimensional character, which can lead to improved pharmacological properties. The validation of its synthesis and the confirmation of its structure are critical first steps in its application. This guide will focus on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data for 2,8-Dioxa-5-azaspiro[3.5]nonane

Due to the novelty of this compound, extensive experimental spectral libraries are not yet publicly available. However, based on its structure, we can predict its characteristic spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of 2,8-Dioxa-5-azaspiro[3.5]nonane is expected to result in a complex and informative NMR spectrum.

  • ¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the oxetane and piperidine rings. The protons adjacent to the oxygen atoms will be shifted downfield (higher ppm) due to the deshielding effect of the electronegative oxygen. Similarly, protons alpha to the nitrogen atom will also experience a downfield shift. The spirocyclic nature of the molecule will likely lead to complex splitting patterns due to restricted bond rotation.

  • ¹³C NMR: The carbon NMR spectrum should reveal six distinct carbon signals, corresponding to the six unique carbon environments in the molecule. The spiro carbon, being quaternary, will likely have a low intensity signal. Carbons bonded to oxygen and nitrogen will appear at higher chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

  • Expected Molecular Ion: The molecular formula of 2,8-Dioxa-5-azaspiro[3.5]nonane is C₆H₁₁NO₂. The calculated monoisotopic mass is approximately 129.08 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) is expected to be observed at an m/z of approximately 130.09[1].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

  • Key Vibrational Modes: The IR spectrum of 2,8-Dioxa-5-azaspiro[3.5]nonane is expected to be characterized by:

    • N-H stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

    • C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the aliphatic rings.

    • C-O stretch: Strong C-O stretching bands, characteristic of the ether linkages, are expected in the 1000-1250 cm⁻¹ region.

    • N-H bend: A bending vibration for the secondary amine may be observed around 1500-1650 cm⁻¹.

Spectroscopic Comparison with Structural Analogues

To highlight the unique spectral features of 2,8-Dioxa-5-azaspiro[3.5]nonane, a direct comparison with the well-characterized compounds 1,4-dioxane and piperidine is presented.

Comparative Data Summary
Spectroscopic Technique2,8-Dioxa-5-azaspiro[3.5]nonane (Predicted)1,4-Dioxane (Experimental)[2][3]Piperidine (Experimental)[4][5]
¹H NMR (ppm) Complex multiplet patternSinglet around 3.7 ppmMultiplets around 1.5-1.6 ppm and 2.8 ppm
¹³C NMR (ppm) ~6 distinct signalsSingle signal around 67 ppmThree signals around 25, 27, and 47 ppm
Mass (m/z of [M+H]⁺) ~130.09~89.06~86.10
Key IR Bands (cm⁻¹) N-H (~3400), C-O (~1100)C-O (~1100)N-H (~3300)
Analysis of Spectroscopic Differences

The spirocyclic and dual-heteroatom nature of 2,8-Dioxa-5-azaspiro[3.5]nonane gives rise to a significantly more complex spectroscopic profile compared to its simpler analogues.

  • NMR: The single peak in both the ¹H and ¹³C NMR spectra of the highly symmetrical 1,4-dioxane contrasts sharply with the multiple, complex signals expected for our target compound[2][3]. While piperidine shows more complexity than 1,4-dioxane, its spectrum is still simpler than what is anticipated for the spiro-compound[4][5]. The presence of both ether and amine functionalities in 2,8-Dioxa-5-azaspiro[3.5]nonane will lead to a wider range of chemical shifts.

  • Mass Spectrometry: The molecular weight of 2,8-Dioxa-5-azaspiro[3.5]nonane is significantly higher than that of 1,4-dioxane and piperidine, providing a clear point of differentiation. The fragmentation patterns will also be unique, likely involving the cleavage of the oxetane and piperidine rings.

  • IR Spectroscopy: The simultaneous presence of both N-H and C-O stretching bands in the IR spectrum is a key identifier for 2,8-Dioxa-5-azaspiro[3.5]nonane, distinguishing it from 1,4-dioxane (only C-O) and piperidine (only N-H)[2][4].

Experimental Protocols for Spectroscopic Validation

To ensure the accurate and reliable characterization of 2,8-Dioxa-5-azaspiro[3.5]nonane, the following standardized protocols are recommended.

NMR Spectroscopy

Caption: Workflow for NMR-based structural validation.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2,8-Dioxa-5-azaspiro[3.5]nonane and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (≥400 MHz). For unambiguous assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • Data Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the TMS signal (0.00 ppm). Analyze the chemical shifts, integration values, and coupling constants to elucidate the structure.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass of the protonated 2,8-Dioxa-5-azaspiro[3.5]nonane.

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H and C-O functional groups and compare them with the expected values.

Conclusion

The structural validation of 2,8-Dioxa-5-azaspiro[3.5]nonane relies on a multi-technique spectroscopic approach. While predicted data provides a strong foundation for its identification, a direct comparison with the experimental spectra of its structural analogues, 1,4-dioxane and piperidine, reveals the unique spectral fingerprint of this spirocyclic system. The increased complexity in the NMR spectra, the distinct molecular weight, and the combination of key functional group vibrations in the IR spectrum are all critical identifiers. By following the robust experimental protocols outlined in this guide, researchers can confidently validate the structure of 2,8-Dioxa-5-azaspiro[3.5]nonane, enabling its further exploration in drug discovery and other scientific endeavors.

References

  • PubChem. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dioxane. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra in 1,4-dioxane/CCl4 mixture. Retrieved January 28, 2026, from [Link]

  • PubChemLite. (n.d.). 2,8-dioxa-5-azaspiro[3.5]nonane. Retrieved January 28, 2026, from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • NIST. (n.d.). Piperidine IR Spectrum. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • PubChemLite. (n.d.). 2,8-dioxa-5-azaspiro[3.5]nonane. Retrieved January 28, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1,4-dioxane. Retrieved January 28, 2026, from [Link]

  • NIST. (n.d.). 1,4-Dioxane. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane. Retrieved January 28, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H nmr spectrum of 1,4-dioxane. Retrieved January 28, 2026, from [Link]

Sources

The Azaspiro[3.5]nonane Scaffold: A Rising Star in Drug Discovery's Quest for Three-Dimensionality

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationships of Azaspiro[3.5]nonane Derivatives

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This journey into three-dimensional chemical space has illuminated the potential of rigid, spirocyclic systems to unlock challenging biological targets. Among these, the azaspiro[3.5]nonane core has emerged as a particularly versatile and privileged scaffold. Its inherent structural rigidity, precise vectoral control of substituents, and favorable physicochemical properties have propelled its incorporation into a diverse array of bioactive molecules.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of azaspiro[3.5]nonane derivatives. We will dissect the nuanced ways in which structural modifications to this elegant scaffold influence its interaction with a range of clinically relevant targets, supported by experimental data and detailed protocols.

The Allure of the Azaspiro[3.5]nonane Core: A Physicochemical Perspective

The 7-azaspiro[3.5]nonane scaffold, a common variant, offers a compelling set of physicochemical properties that make it an attractive building block in drug design. Its three-dimensional nature can lead to a reduced entropic penalty upon binding to a target protein, potentially enhancing binding affinity. Furthermore, the introduction of sp3-rich centers often correlates with improved aqueous solubility and metabolic stability, key attributes for successful drug candidates.

Property7-Azaspiro[3.5]nonane
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Predicted pKa (strongest basic) 10.5
Predicted XLogP3 1.8
Predicted Water Solubility 15.5 g/L
Topological Polar Surface Area 12 Ų

Comparative SAR Analysis Across Key Biological Targets

The true value of the azaspiro[3.5]nonane scaffold is demonstrated by its successful application in the development of modulators for diverse biological targets. Here, we compare the SAR of its derivatives against G protein-coupled receptors (GPCRs), oncogenic proteins, and viral proteases.

GPR119 Agonists for Type 2 Diabetes: Fine-Tuning for Potency

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion. The 7-azaspiro[3.5]nonane core has been instrumental in the design of potent GPR119 agonists.[1]

Key SAR Insights:

The general structure of these agonists features a central 7-azaspiro[3.5]nonane linker connecting a piperidine N-capping group and an aryl moiety. Optimization of both the right-hand piperidine capping group (R²) and the left-hand aryl group (R³) has been crucial for achieving high potency.

One notable example is compound 54g , which emerged from a focused optimization campaign.[2] This compound demonstrates that specific substitutions on the aryl ring and the nature of the piperidine cap are critical for potent GPR119 agonism.

Quantitative Comparison of GPR119 Agonists:

CompoundR² (Piperidine Cap)R³ (Aryl Group)hGPR119 EC₅₀ (nM)
54g Optimized capping groupOptimized aryl group48[3]

Experimental Protocol: GPR119 Agonist cAMP Assay

The activity of GPR119 agonists is typically assessed by measuring the accumulation of intracellular cyclic AMP (cAMP), a downstream second messenger in the GPR119 signaling pathway. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method for this purpose.

Caption: Workflow for GPR119 agonist TR-FRET cAMP assay.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR119 in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the azaspiro[3.5]nonane derivatives in a suitable assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add a lysis buffer containing a europium (Eu)-labeled cAMP tracer and a ULight™-labeled anti-cAMP monoclonal antibody.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the competitive binding of the tracer and cellular cAMP to the antibody.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader, exciting at 320 or 340 nm and measuring emission at 665 nm. A decrease in the TR-FRET signal indicates an increase in intracellular cAMP levels.

  • Data Analysis: Calculate the EC₅₀ values by fitting the dose-response curves using a non-linear regression model.

Covalent Inhibitors of Oncogenic KRAS G12C: A New Frontier in Cancer Therapy

The KRAS G12C mutation is a key driver in several cancers, and the development of covalent inhibitors that target the mutant cysteine residue has been a major breakthrough. The 2,7-diazaspiro[3.5]nonane scaffold has been ingeniously employed to create potent and selective KRAS G12C inhibitors.[4][5]

Key SAR Insights:

These inhibitors typically feature a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one "warhead" that forms a covalent bond with the Cys12 residue of the KRAS G12C protein. The azaspiro scaffold acts as a rigid linker, positioning the warhead for optimal interaction within the switch-II pocket of the protein.[4][5] Structural optimization of the quinazoline core and its substituents has been critical for enhancing inhibitory activity and metabolic stability.

Compound 7b is a prime example of a highly potent KRAS G12C inhibitor incorporating the 2,7-diazaspiro[3.5]nonane moiety.[4] Its design was guided by X-ray co-crystal structures, which revealed key interactions within the target's binding site.

Quantitative Comparison of KRAS G12C Inhibitors:

CompoundModifications to Quinazoline CoreKRAS G12C IC₅₀ (nM)
Lead Compound (5c) Initial substitutionsModerate potency
7b Optimized substitutionsHighly potent[4]

Experimental Protocol: KRAS G12C Covalent Inhibitor Biochemical Assay

The potency of covalent inhibitors is determined by assessing their ability to irreversibly bind to the target protein. This can be evaluated using a biochemical assay that measures the time-dependent inhibition of the protein's activity.

KRAS_G12C_Assay cluster_preincubation Pre-incubation cluster_reaction Reaction cluster_detection Detection & Analysis Preincubate Pre-incubate KRAS G12C protein with azaspiro[3.5]nonane inhibitor Add_Substrate Add fluorescently labeled GTP analog (e.g., mant-GTP) Preincubate->Add_Substrate Measure_FP Measure Fluorescence Polarization over time Add_Substrate->Measure_FP Calculate_kinact_KI Calculate kinact/KI values Measure_FP->Calculate_kinact_KI

Caption: Workflow for SARS-CoV-2 3CLpro FRET assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant SARS-CoV-2 3CLpro, the azaspiro[3.5]nonane-based inhibitors, and a FRET peptide substrate (e.g., containing the recognition sequence flanked by a fluorophore and a quencher).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, mix the 3CLpro enzyme with varying concentrations of the inhibitor and incubate for a defined period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion: A Scaffold with a Bright Future

The azaspiro[3.5]nonane scaffold has proven to be a highly valuable and adaptable platform in modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties have enabled the development of potent and selective modulators for a diverse range of challenging biological targets. The comparative analysis of its derivatives targeting GPR119, KRAS G12C, and SARS-CoV-2 3CLpro highlights the scaffold's ability to be finely tuned to achieve desired biological activities. As our understanding of SAR continues to evolve and synthetic methodologies become more sophisticated, we can anticipate that the azaspiro[3.5]nonane core will continue to play a significant role in the design of the next generation of innovative medicines.

References

  • Ghosh, A. K., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. European Journal of Medicinal Chemistry, 241, 114631. [Link]

  • Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1239-1243. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PubMed Central. [Link]

  • Harada, K., et al. (2018). Design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe handling and disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane, a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Triage: Understanding the Risks

2,8-Dioxa-5-azaspiro[3.5]nonane is a unique molecule, and its proper disposal is predicated on a thorough understanding of its potential hazards. While specific toxicological data for this compound is not extensively published, analysis of its functional groups—a secondary amine and a cyclic ether—along with available Safety Data Sheet (SDS) information for similar structures, allows for a robust hazard assessment.

Key Hazards:

  • Irritation: Similar heterocyclic amines can cause skin and eye irritation.[1]

  • Inhalation: Vapors or mists may be harmful if inhaled, potentially causing respiratory irritation.[2]

  • Ingestion: May be harmful if swallowed.

  • Reactivity: Incompatible with strong oxidizing agents.[2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount. The following PPE and engineering controls are mandatory when handling 2,8-Dioxa-5-azaspiro[3.5]nonane in any form—pure, in solution, or as waste.

Control MeasureSpecification & Rationale
Engineering Controls Fume Hood: All handling, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Eye Protection Chemical Splash Goggles: Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses.
Hand Protection Chemically Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3]
Body Protection Laboratory Coat: A fully buttoned lab coat provides a crucial barrier against accidental spills.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of significant vapor exposure.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package Waste: Carefully sweep or scoop the absorbed material into a designated, chemically resistant waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Segregate Waste: The waste container must be clearly labeled as "Hazardous Waste: 2,8-Dioxa-5-azaspiro[3.5]nonane Spill Debris" and segregated for pickup by a licensed waste disposal service.

Disposal Decision Workflow

The primary and most secure method for the disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane is through a certified hazardous waste management company. However, in certain research contexts, a pre-treatment step to reduce the reactivity or hazard profile of the waste may be considered. The following diagram outlines the decision-making process.

DisposalWorkflow start Waste 2,8-Dioxa-5-azaspiro[3.5]nonane Generated assess_quantity Assess Quantity and Concentration start->assess_quantity is_small_scale Small Scale (<5g) & Dilute? assess_quantity->is_small_scale pretreatment_option Consider Pre-treatment? (Expert Personnel Only) is_small_scale->pretreatment_option Yes collect_waste Collect in Designated Hazardous Waste Container is_small_scale->collect_waste No neutralization Acid Neutralization of Amine pretreatment_option->neutralization Yes oxidation Oxidative Degradation pretreatment_option->oxidation Possible, but complex pretreatment_option->collect_waste No neutralization->collect_waste oxidation->collect_waste label_waste Label Container Correctly collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste waste_pickup Arrange for Professional Waste Pickup store_waste->waste_pickup

Caption: Disposal decision workflow for 2,8-Dioxa-5-azaspiro[3.5]nonane.

Detailed Disposal Protocols

Primary Disposal Method: Licensed Waste Contractor

This is the required method for the disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane and any materials contaminated with it.

  • Waste Collection:

    • Collect all waste containing 2,8-Dioxa-5-azaspiro[3.5]nonane (pure compound, solutions, contaminated labware) in a designated, leak-proof, and chemically compatible container. Polyethylene or glass containers are generally suitable.

    • Ensure the container is kept closed when not in use.[4]

  • Labeling:

    • The container must be labeled with a "Hazardous Waste" tag.

    • Clearly identify the contents: "2,8-Dioxa-5-azaspiro[3.5]nonane". If it is a solution, list the solvent and approximate concentration.

    • Indicate the associated hazards (e.g., Irritant).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

    • Ensure incompatible wastes are not stored together.

  • Arranging Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company.

Optional Pre-treatment: Amine Neutralization (For Advanced Users)

Causality: The secondary amine functional group in 2,8-Dioxa-5-azaspiro[3.5]nonane is basic. Neutralization with a dilute acid will convert it to an ammonium salt. This can reduce its reactivity and potential for vapor exposure. This procedure should only be performed by personnel with a strong understanding of chemical reactions and on a small scale. Neutralization reactions are exothermic.[5][6]

Protocol:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood with appropriate PPE.

  • Cooling: Place the container with the amine waste (preferably diluted in a water-miscible solvent) in an ice bath to manage heat generation.

  • Slow Addition of Acid: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise.

  • Monitor pH: Monitor the pH of the solution. The target is a pH between 6.0 and 8.0.

  • Dispose of as Hazardous Waste: Even after neutralization, the resulting solution must be collected, labeled, and disposed of as hazardous waste following the procedure in Section 5.1. The neutralization step is a hazard reduction measure, not a declassification of the waste.

Important Note on Other Potential Pre-treatment: While oxidative degradation can be used for some amines, the cyclic nature of 2,8-Dioxa-5-azaspiro[3.5]nonane may decrease its degradation rate.[2] Furthermore, cleavage of the ether bond typically requires harsh conditions, such as strong acids and high temperatures, which are not recommended for routine laboratory waste treatment due to safety concerns and the potential for uncontrolled reactions.[7] Therefore, these methods are not advised for standard disposal procedures.

Conclusion: A Commitment to Safety

The proper disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane is a critical component of responsible research. By understanding the compound's hazards, utilizing appropriate protective measures, and adhering to the established disposal protocols, scientists can ensure a safe laboratory environment for themselves and their colleagues. The cornerstone of this process is the partnership with your institution's EHS department and a licensed waste management provider, which guarantees that the final disposal is conducted in an environmentally sound and legally compliant manner.

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Available at: [Link]

  • IFSC. Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • University of Wollongong. Laboratory Waste Disposal Guidelines. Available at: [Link]

  • S. H. Choi et al. Oxidative degradation of amines using a closed batch system.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Published November 19, 2014. Available at: [Link]

  • ChemSurvival. Lab Experiment #17: Heat of Neutralization. YouTube. Published March 29, 2015. Available at: [Link]

  • Malmesbury Education. Enthalpy Change of Neutralisation - Chemistry A-level Practical. YouTube. Published February 28, 2020. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2,8-Dioxa-5-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 2,8-Dioxa-5-azaspiro[3.5]nonane. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

Core Principle: In the absence of specific toxicological data, treat 2,8-Dioxa-5-azaspiro[3.5]nonane as a hazardous substance. The "Hierarchy of Controls" should always be applied, with PPE serving as the final and crucial barrier between the researcher and the chemical.

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is critical to emphasize the foundational role of engineering and administrative controls in mitigating exposure.

  • Engineering Controls: All work with 2,8-Dioxa-5-azaspiro[3.5]nonane should be conducted in a properly functioning chemical fume hood.[1] This is the most effective way to control inhalation exposure. A safety shower and eyewash station must be readily accessible.[1][4]

  • Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and the required safety protocols.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a critical decision that must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 2,8-Dioxa-5-azaspiro[3.5]nonane.

Level of Risk Task Examples Minimum PPE Requirements
Low Risk - Weighing small quantities in a fume hood- Preparing dilute solutions- Safety glasses with side shields- Nitrile gloves (single pair)- Laboratory coat
Moderate Risk - Synthesizing or purifying the compound- Handling larger volumes- Potential for splashing- Chemical splash goggles- Double-gloving with nitrile gloves- Chemical-resistant laboratory coat
High Risk - Handling of the neat (undiluted) compound outside of a glovebox- Operations with a high risk of aerosol generation- Responding to a spill- Face shield over chemical splash goggles- Double-gloving with chemically resistant gloves (e.g., thicker nitrile or neoprene)- Chemical-resistant apron over a lab coat- Respiratory protection may be required based on risk assessment
Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, appropriate laboratory coat.

  • Gloves (First Pair): Don the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on safety goggles or a face shield.

  • Gloves (Second Pair): If required, don a second pair of gloves over the first, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Hand Hygiene: Wash hands.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Glove Selection: A Critical Detail

The choice of glove material is crucial for adequate protection. While specific permeation data for 2,8-Dioxa-5-azaspiro[3.5]nonane is unavailable, nitrile gloves are generally recommended for incidental contact with a wide range of chemicals.[5][6][7] For prolonged contact or handling of larger quantities, consider more robust options.

Key Considerations for Glove Selection:

  • Material: Nitrile is a good starting point. For higher-risk procedures, consider thicker nitrile or neoprene gloves.

  • Thickness: Thicker gloves generally offer greater protection but may reduce dexterity.

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. Since this is unknown, gloves should be changed immediately upon suspected contact and at regular intervals (e.g., every 30-60 minutes).[8]

  • Inspection: Always inspect gloves for tears or punctures before use.[1][4]

Spill and Disposal Management: A Plan for the Unexpected

A clear and practiced spill response and disposal plan is a critical component of laboratory safety.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and any nearby personnel.

  • Contain: If safe to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.

  • Clean: Wearing appropriate PPE, clean the spill area according to your institution's hazardous waste procedures.

  • Ventilate: Ensure the area is well-ventilated.

Waste Disposal:

All materials contaminated with 2,8-Dioxa-5-azaspiro[3.5]nonane, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with 2,8-Dioxa-5-azaspiro[3.5]nonane.

PPE_Selection_Workflow start Start: Plan to handle 2,8-Dioxa-5-azaspiro[3.5]nonane risk_assessment Conduct Risk Assessment (Quantity, Concentration, Procedure) start->risk_assessment low_risk Low Risk? (e.g., small scale, dilute) risk_assessment->low_risk moderate_risk Moderate Risk? (e.g., synthesis, splash potential) low_risk->moderate_risk No ppe_low Minimum PPE: - Safety Glasses - Single Nitrile Gloves - Lab Coat low_risk->ppe_low Yes high_risk High Risk? (e.g., large volume, aerosol risk) moderate_risk->high_risk No ppe_moderate Moderate PPE: - Chemical Goggles - Double Nitrile Gloves - Chemical-Resistant Lab Coat moderate_risk->ppe_moderate Yes ppe_high High-Level PPE: - Face Shield & Goggles - Double Chem-Resistant Gloves - Apron & Lab Coat - Consider Respirator high_risk->ppe_high Yes end Proceed with Experiment high_risk->end No (Re-evaluate) ppe_low->end ppe_moderate->end ppe_high->end

Caption: PPE Selection Workflow for 2,8-Dioxa-5-azaspiro[3.5]nonane

Conclusion: A Culture of Safety

The responsible handling of 2,8-Dioxa-5-azaspiro[3.5]nonane is a cornerstone of a safe and productive research environment. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, you can minimize risks and advance your scientific endeavors with confidence. This guide serves as a foundational resource, but it is incumbent upon each researcher to conduct a thorough risk assessment for their specific experimental conditions.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 1). Safety Data Sheet: 3,5-Dinitrosalicylic acid. Retrieved from [Link]

  • The Interagency Board. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for Fire. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Unspecified. (n.d.). Gloves Chemical Resistance Chart.
  • Unspecified. (n.d.). PPE Requirements Hazardous Drug Handling.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine. Retrieved from [Link]

  • Unspecified. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Unspecified. (n.d.). Chemical Resistance of Gloves – Quick guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dioxa-5-azaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
2,8-Dioxa-5-azaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.